H-89
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2S/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20/h1-10,12,15,22,24H,11,13-14H2/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZXNDJNWUTGDK-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNC/C=C/C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801022528 | |
| Record name | Protein kinase inhibitor H89 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127243-85-0 | |
| Record name | H 89 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127243850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | H-89 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07995 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Protein kinase inhibitor H89 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 127243-85-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | H-89 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M876330O56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of H89, a Protein Kinase A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
H89, chemically known as N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide, is a widely utilized cell-permeable small molecule inhibitor primarily targeting Protein Kinase A (PKA).[1] It is a crucial tool in cell biology and pharmacology for elucidating the roles of the PKA signaling pathway in various cellular processes. This document provides an in-depth examination of H89's core mechanism of action, its inhibitory profile, known off-target effects, and detailed experimental protocols for its application. A critical evaluation of its specificity is presented to guide researchers in the robust interpretation of experimental outcomes.
Core Mechanism of Action: Competitive ATP Inhibition
The primary inhibitory action of H89 on Protein Kinase A is achieved through competitive antagonism with adenosine triphosphate (ATP).[1] PKA, a serine/threonine kinase, functions by transferring the terminal phosphate group from ATP to specific substrate proteins. H89 exerts its effect by binding to the ATP-binding pocket on the catalytic subunit of PKA.[1] This occupation of the active site physically prevents ATP from binding, thereby inhibiting the phosphotransferase activity of the enzyme and blocking the phosphorylation of downstream substrates.
The canonical PKA signaling pathway begins with an extracellular signal (e.g., a hormone) binding to a G-protein coupled receptor, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[2][3] cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits.[2][3] It is at this final step of substrate phosphorylation that H89 intervenes.
Quantitative Inhibitory Profile
H89 is recognized as a potent inhibitor of PKA, characterized by low nanomolar half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki). However, its selectivity is not absolute, and it demonstrates inhibitory activity against a range of other kinases, particularly at higher concentrations. This lack of absolute specificity is a critical consideration for experimental design and data interpretation.[4][5]
Table 1: H89 Inhibitory Potency against PKA
| Parameter | Value | Reference(s) |
| IC₅₀ | 48 nM | [6][7][8][9] |
| IC₅₀ | 135 nM | [10] |
| Kᵢ | 48 nM | [1] |
Table 2: Off-Target Kinase Inhibition Profile of H89
| Kinase Target | IC₅₀ | Reference(s) |
| S6K1 | 80 nM | [10] |
| MSK1 | 120 nM | [10] |
| ROCK-II | 270 nM | [10][11] |
| PKG | Weak Inhibition | [6][7][9] |
| PKC | Weak Inhibition | [6][7][9] |
| Casein Kinase | Weak Inhibition | [6][7][9] |
| Other AGC Kinases (e.g., AKT, RSK) | Inhibition Observed | [12][13][14] |
Note: IC₅₀ values can vary depending on assay conditions, such as ATP concentration.[12]
The data clearly indicates that while H89 is potent against PKA, its activity against kinases like S6K1 and MSK1 falls within a similar order of magnitude.[10] This overlap necessitates caution, as effects observed in cellular assays using micromolar concentrations of H89 may not be solely attributable to PKA inhibition.[5] Studies using PKA-null cell lines have confirmed that H89 can still inhibit other basophilic kinases, underscoring its off-target potential.[13][15] Therefore, it is strongly recommended to use H89 in conjunction with other, structurally different PKA inhibitors (e.g., Rp-cAMPS) to validate PKA-specific effects.[4]
Detailed Experimental Protocols
Assessing the inhibitory effect of H89 can be performed through various biochemical and cell-based assays. Below are representative protocols.
In Vitro PKA Kinase Activity Assay (Non-Radioactive)
This protocol is adapted from commercially available kits designed to measure PKA activity by quantifying the phosphorylation of a specific peptide substrate (e.g., Kemptide).[16]
Objective: To determine the IC₅₀ of H89 for PKA in a cell-free system.
Materials:
-
Recombinant active PKA catalytic subunit
-
PKA peptide substrate (e.g., Kemptide)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
H89 stock solution (in DMSO)
-
Phospho-substrate specific antibody
-
Detection system (e.g., HTRF, ELISA-based, or fluorescence polarization)
-
Microplate reader
Methodology:
-
H89 Serial Dilution: Prepare a serial dilution of H89 in kinase reaction buffer, ranging from high nanomolar to low micromolar concentrations. Include a DMSO-only control (vehicle).
-
Reaction Setup: In a microplate, add the following in order:
-
Kinase reaction buffer.
-
Diluted H89 or vehicle control.
-
PKA enzyme solution (at a fixed, pre-optimized concentration).
-
Peptide substrate solution.
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow H89 to bind to the kinase.
-
Initiate Reaction: Add ATP solution to all wells to initiate the phosphorylation reaction. The final ATP concentration should ideally be at or near its Km for PKA to ensure sensitive detection of competitive inhibition.[12]
-
Enzymatic Reaction: Incubate the plate at 30°C or room temperature for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution, which typically contains a chelating agent like EDTA to sequester Mg²⁺ ions required for kinase activity.
-
Detection: Add the detection reagents, including the phospho-specific antibody, and incubate as per the manufacturer's instructions.
-
Data Acquisition: Read the plate using a compatible microplate reader.
-
Data Analysis: Convert the raw signal to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of H89 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
- 1. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. H-89, PKA inhibitor (CAS 130964-39-5) | Abcam [abcam.com]
- 11. The protein kinase A inhibitor H89 acts on cell morphology by inhibiting Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Protein Kinase A Inhibitor H89 Attenuates Experimental Proliferative Vitreoretinopathy - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Evolution of H89: A Technical Guide for Researchers
An In-depth Analysis of the Prototypical Protein Kinase A Inhibitor
In the landscape of signal transduction research, the isoquinolinesulfonamide derivative H89 stands as a cornerstone tool for interrogating the multifaceted roles of Protein Kinase A (PKA). Initially lauded for its potency and selectivity, the story of H89 is one of evolving understanding, revealing a complex pharmacological profile that necessitates a nuanced approach to its application. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental utility of H89, tailored for researchers, scientists, and drug development professionals.
Discovery and Chemical Origins
H89, chemically known as N-[2-(p-Bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide, emerged from a line of research focused on developing potent and selective inhibitors of protein kinases. Its development was a progression from earlier isoquinolinesulfonamide compounds, such as H-7 and H-8. The synthesis of H89's precursor, N-(2-aminoethyl)-5-isoquinolinesulfonamide, was a key step in its creation.[1][2][3][4][5] The final synthesis involves the reaction of this precursor with p-bromocinnamaldehyde.
First characterized in 1990 by Chijiwa et al., H89 was identified as a potent inhibitor of PKA, exhibiting a competitive mechanism of action with respect to ATP.[6] This initial characterization positioned H89 as a valuable tool for dissecting PKA-mediated signaling pathways.
Mechanism of Action: On-Target and Off-Target Effects
H89 functions primarily as an ATP-competitive inhibitor of the PKA catalytic subunit. It occupies the ATP-binding pocket, thereby preventing the phosphorylation of PKA's downstream substrates. This targeted inhibition of PKA has been instrumental in elucidating the role of this kinase in a vast array of cellular processes.
However, subsequent and more extensive kinase profiling studies have revealed that H89 is not as selective as initially believed. It exhibits inhibitory activity against a range of other kinases, often at concentrations used to inhibit PKA in cell-based assays. This promiscuity is a critical consideration for researchers, as the observed biological effects of H89 may not be solely attributable to PKA inhibition.
Quantitative Inhibitory Profile of H89
The following tables summarize the inhibitory potency of H89 against its primary target, PKA, and a selection of its known off-target kinases. The IC50 value represents the concentration of H89 required to inhibit 50% of the kinase activity, while the Ki value is the inhibition constant.
Table 1: H89 Inhibitory Potency against Protein Kinase A (PKA)
| Kinase | IC50 (nM) | Ki (nM) |
| PKA | 48[6] | ~48 |
Table 2: H89 Selectivity Profile - IC50 Values for Off-Target Kinases
| Kinase Family | Kinase | IC50 (µM) |
| AGC | MSK1 | 0.12 |
| AGC | S6K1 | 0.08 |
| AGC | ROCKII | 0.27 |
| AGC | PKBα | 2.6 |
| CAMK | MAPKAP-K1b | 2.8 |
| Other | Casein Kinase | Weak Inhibition |
| Other | PKG | Weak Inhibition |
| Other | PKC | Weak Inhibition |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as ATP concentration.
Signaling Pathways Modulated by H89
The primary intended consequence of H89 treatment is the blockade of the canonical PKA signaling pathway. However, due to its off-target effects, H89 can influence a broader range of cellular signaling networks.
PKA Signaling Pathway
The diagram below illustrates the canonical PKA signaling cascade, which is the primary target of H89.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of H89.
In Vitro PKA Kinase Inhibition Assay
This protocol outlines a non-radioactive, colorimetric assay to determine the IC50 of H89 for PKA.
Materials:
-
Purified, active PKA enzyme
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
H89 inhibitor stock solution (in DMSO)
-
ATP solution
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
Phospho-PKA substrate antibody
-
Secondary antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H2SO4)
-
96-well microplate (high-binding)
-
Plate reader
Procedure:
-
Coat Plate: Add 100 µL of PKA substrate peptide solution (10 µg/mL in PBS) to each well of a 96-well plate. Incubate overnight at 4°C.
-
Wash: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween 20).
-
Block: Add 200 µL of blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Wash: Repeat the wash step.
-
Prepare H89 Dilutions: Perform a serial dilution of H89 in kinase assay buffer to achieve a range of concentrations (e.g., 1 nM to 100 µM). Include a DMSO-only control.
-
Kinase Reaction:
-
Add 25 µL of diluted H89 or DMSO control to the appropriate wells.
-
Add 25 µL of purified PKA enzyme (e.g., 10 ng/well in kinase assay buffer) to all wells except the "no enzyme" control.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding 50 µL of ATP solution (e.g., 100 µM in kinase assay buffer) to all wells.
-
Incubate for 30-60 minutes at 30°C.
-
-
Stop Reaction and Wash: Stop the reaction by washing the plate three times with wash buffer.
-
Primary Antibody: Add 100 µL of diluted phospho-PKA substrate antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash: Repeat the wash step.
-
Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step.
-
Develop: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop Development: Add 50 µL of stop solution to each well. The color will turn yellow.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the H89 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of CREB Phosphorylation
This protocol describes the detection of phosphorylated CREB (pCREB) at Serine 133 in cell lysates following treatment with H89.
Materials:
-
Cell line of interest (e.g., HEK293, PC12)
-
Cell culture medium and supplements
-
PKA activator (e.g., Forskolin)
-
H89 inhibitor stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of H89 (or DMSO vehicle control) for 1-2 hours.
-
Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-CREB (Ser133) primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for total CREB):
-
If necessary, strip the membrane of the phospho-specific antibody.
-
Re-block the membrane and probe with the anti-total CREB antibody to normalize for protein loading.
-
Experimental and Logical Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows relevant to the study and application of H89.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-(2-Aminoethyl)-5-isoquinolinesulfonamide, a newly synthesized protein kinase inhibitor, functions as a ligand in affinity chromatography. Purification of Ca2+-activated, phospholipid-dependent and other protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Isoquinolinesulfonamide derivatives. 1. Synthesis and vasodilatory activity of N-(2-guanidinoethyl)-5-isoquinolinesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
The Dual Role of H89 in cAMP Signaling: A Technical Guide for Researchers
For Immediate Distribution
[City, State] – [Date] – This technical guide provides an in-depth analysis of the protein kinase inhibitor H89, a widely utilized tool in the study of cyclic AMP (cAMP) signaling pathways. Addressed to researchers, scientists, and drug development professionals, this document elucidates the core functions of H89, its mechanism of action, and critical considerations regarding its specificity and off-target effects. The guide aims to equip researchers with the necessary knowledge to effectively employ H89 in their experimental designs and accurately interpret the resulting data.
Executive Summary
H89 is a potent, cell-permeable isoquinolinesulfonamide compound commonly employed as a selective inhibitor of cAMP-dependent Protein Kinase A (PKA). It acts as a competitive inhibitor of ATP at the catalytic subunit of PKA, thereby blocking the phosphorylation of downstream target proteins. While H89 has been instrumental in dissecting the role of PKA in a myriad of cellular processes, a growing body of evidence highlights its significant off-target effects. This guide provides a comprehensive overview of H89's biochemical properties, detailed experimental protocols for its use, and a critical discussion of its limitations to ensure its appropriate application in research and drug discovery.
Mechanism of Action and Role in cAMP Signaling
The canonical cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), leading to the production of cAMP by adenylyl cyclase. cAMP then binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits. These catalytic subunits then phosphorylate a wide array of substrate proteins on serine and threonine residues, modulating their activity and eliciting a cellular response.
H89 intervenes in this pathway by directly targeting the catalytic subunit of PKA.[1] By competing with ATP for its binding site, H89 effectively prevents the transfer of a phosphate group to PKA substrates, thus inhibiting downstream signaling events. This makes H89 a valuable tool for investigating PKA-dependent processes such as gene expression, metabolism, and cell proliferation.
Quantitative Data: Inhibitory Profile of H89
While H89 is a potent inhibitor of PKA, its utility is tempered by its activity against a range of other protein kinases. Understanding this selectivity profile is crucial for the correct interpretation of experimental results. The following table summarizes the inhibitory concentrations (IC50) of H89 against PKA and several known off-target kinases. Researchers should be aware that at concentrations commonly used to inhibit PKA in cell-based assays (typically in the micromolar range), H89 will likely inhibit these other kinases as well.
| Kinase | IC50 (nM) | Reference |
| Protein Kinase A (PKA) | 48 - 135 | [2][3][4] |
| Mitogen- and Stress-activated Kinase 1 (MSK1) | 120 | [1][3] |
| Ribosomal S6 Kinase 1 (S6K1) | 80 | [1][3] |
| Rho-associated Protein Kinase II (ROCKII) | 270 | [1][3] |
| Protein Kinase Bα (PKBα/Akt1) | 2600 | [1] |
| MAPK-activated Protein Kinase 1b (MAPKAP-K1b) | 2800 | [1] |
Note: IC50 values can vary depending on the assay conditions, particularly the ATP concentration.
Experimental Protocols
In Vitro PKA Activity Assay (Non-Radioactive)
This protocol describes a non-radioactive method to measure PKA activity in cell lysates, which can be used to assess the inhibitory effect of H89.
Materials:
-
Cell lysate
-
PepTag® A1 Peptide (PKA substrate, e.g., Kemptide: LRRASLG)
-
PKA assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM ATP)
-
H89 (dissolved in DMSO)
-
Agarose gel (0.8%) in 50 mM Tris-HCl, pH 8.0
-
Gel loading dye
-
Protease and phosphatase inhibitors
Procedure:
-
Prepare Cell Lysates: Lyse cells in a suitable buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.
-
Set up Kinase Reaction: In a microcentrifuge tube, combine the cell lysate, PKA assay buffer, and the PepTag® A1 peptide. For the inhibitor condition, pre-incubate the lysate with the desired concentration of H89 (and a vehicle control, e.g., DMSO) for 10-15 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for 20-30 minutes.
-
Stop Reaction: Terminate the reaction by heating the samples at 95°C for 10 minutes.
-
Agarose Gel Electrophoresis: Add gel loading dye to the samples and load them onto a 0.8% agarose gel. Run the gel at 100-120 V until the dye front has migrated sufficiently. The phosphorylated peptide will have a net negative charge and migrate towards the anode, while the non-phosphorylated peptide will have a net positive charge and migrate towards the cathode.
-
Visualization: Visualize the peptide bands under UV light. The intensity of the phosphorylated peptide band corresponds to PKA activity.
Western Blot Analysis of CREB Phosphorylation
This protocol details the steps to assess the effect of H89 on the phosphorylation of a key PKA substrate, CREB (cAMP response element-binding protein), at Serine 133.
Materials:
-
Cells in culture
-
H89
-
PKA activator (e.g., Forskolin or 8-Br-cAMP)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and grow to the desired confluency. Pre-treat cells with various concentrations of H89 (or vehicle control) for 1-2 hours. Subsequently, stimulate the cells with a PKA activator for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-CREB (Ser133) primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
Mandatory Visualizations
Critical Considerations and Off-Target Effects
The interpretation of data obtained using H89 must be approached with caution due to its known off-target effects.
-
Kinase Promiscuity: As highlighted in the data table, H89 inhibits several other kinases, some with IC50 values comparable to that for PKA. This is particularly relevant at the higher concentrations often used in cell-based assays. Therefore, attributing an observed effect solely to PKA inhibition based on H89 treatment alone is not advisable.
-
-
Inactive Analogs: The use of H85, an inactive analog of H89, can help to distinguish between specific inhibitory effects and non-specific effects of the chemical scaffold.
-
Alternative Inhibitors: Employing other, structurally different PKA inhibitors (e.g., KT5720 or the peptide inhibitor PKI) can provide converging evidence.
-
Genetic Approaches: The most definitive approach is to use genetic tools such as siRNA or CRISPR/Cas9 to knockdown or knockout the catalytic subunit of PKA and observe if the phenotype mimics the effect of H89.
-
Conclusion
H89 remains a valuable pharmacological tool for the initial investigation of PKA's role in cellular signaling. Its cell permeability and potent inhibition of PKA make it a convenient choice for a wide range of applications. However, researchers must be acutely aware of its significant off-target activities and design their experiments accordingly. By employing appropriate controls and complementary approaches, the data generated using H89 can be interpreted with greater confidence, leading to a more accurate understanding of the complex role of cAMP and PKA in cellular physiology and disease.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. researchgate.net [researchgate.net]
- 3. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Unmasking the promiscuity of H89: A technical guide to its off-target effects
For researchers, scientists, and drug development professionals, a comprehensive understanding of a small molecule's off-target effects is paramount for the accurate interpretation of experimental data and the successful development of specific therapeutics. This in-depth technical guide delves into the well-documented but often overlooked off-target activities of H89, a compound widely employed as a selective inhibitor of Protein Kinase A (PKA). While H89 has been instrumental in elucidating PKA-mediated signaling, a substantial body of evidence reveals its interaction with a range of other kinases and non-kinase proteins, necessitating a cautious and informed approach to its use.
This guide provides a detailed overview of H89's off-target profile, presenting quantitative data in structured tables, outlining key experimental methodologies for identifying such effects, and visualizing the intricate signaling pathways impacted by its promiscuous nature.
The Kinase Inhibitory Profile of H89: Beyond PKA
H89 competitively inhibits the ATP-binding site of PKA's catalytic subunit. However, numerous studies have demonstrated that H89 can inhibit a variety of other protein kinases, often with potencies comparable to or even greater than its inhibition of PKA. This lack of specificity can lead to misinterpretation of experimental results, where effects attributed to PKA inhibition may, in fact, be due to the modulation of other signaling pathways.
A summary of the inhibitory activity of H89 against a panel of kinases is presented below. It is important to note that IC50 and Ki values can vary depending on the specific assay conditions, such as ATP concentration and the substrate used.
| Kinase Target | IC50 (nM) | Ki (µM) | Reference |
| Protein Kinase A (PKA) | 48 - 130 | 0.048 | [1][2] |
| Rho-associated coiled-coil containing protein kinase (ROCK) II | 270 - 320 | - | [3] |
| Mitogen- and stress-activated protein kinase 1 (MSK1) | 80 - 120 | - | [4][5] |
| Ribosomal S6 kinase 1 (S6K1) | 80 - 460 | - | [5][6] |
| Protein Kinase B (AKT/PKB) | ~2,600 | - | [2] |
| AMP-activated protein kinase (AMPK) | - | - | [2] |
| Protein Kinase D (PKD) | - | - | [7] |
Non-Kinase Off-Target Effects of H89
Beyond its interactions with multiple kinases, H89 has been reported to modulate the function of other cellular proteins, further complicating the interpretation of its biological effects. These non-kinase off-targets include G protein-coupled receptors (GPCRs), ion channels, and transporters.
For instance, H89 has been shown to interact with P2 purinergic receptors, specifically P2X3, P2Y1, and P2Y6[8][9]. This interaction can lead to downstream signaling events independent of PKA inhibition, such as the activation of phospholipase C (PLC)[9]. Furthermore, H89 has been observed to affect ion transport, for example, by stimulating Na+ transport through the epithelial sodium channel (ENaC) in a manner that is independent of PKA inhibition and appears to be related to the structure of H89 itself[10][11]. These findings underscore the importance of considering a broad range of potential targets when using H89 in cellular or in vivo studies.
Experimental Methodologies for Identifying Off-Target Effects
The identification and characterization of H89's off-target effects have been achieved through a combination of powerful experimental techniques. These methodologies are crucial for any researcher aiming to validate the specificity of a kinase inhibitor or to understand its broader pharmacological profile.
Mass Spectrometry-Based Phosphoproteomics
A cornerstone technique for elucidating the cellular targets of kinase inhibitors is mass spectrometry-based phosphoproteomics. This approach allows for the global and unbiased quantification of changes in protein phosphorylation in response to inhibitor treatment.
Experimental Workflow:
Detailed Protocol Outline:
-
Cell Lysis and Protein Digestion:
-
Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Proteins are typically denatured, reduced, and alkylated before being digested into peptides using an enzyme like trypsin.
-
-
Phosphopeptide Enrichment:
-
Due to the low stoichiometry of phosphorylation, phosphopeptides are enriched from the complex peptide mixture. Common methods include titanium dioxide (TiO2) chromatography, immobilized metal affinity chromatography (IMAC), or immunoprecipitation using phospho-motif or phospho-specific antibodies (e.g., anti-phospho-PKA substrate antibody)[12][13].
-
-
LC-MS/MS Analysis:
-
Enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Typical LC-MS/MS parameters include a reversed-phase column with a gradient of increasing organic solvent, and data-dependent acquisition mode where the most abundant precursor ions are selected for fragmentation.
-
-
Data Analysis:
-
The resulting MS/MS spectra are searched against a protein database to identify the phosphopeptides and localize the phosphorylation sites.
-
Software such as MaxQuant or Proteome Discoverer is used for peptide identification and quantification. Statistical analysis is then performed to identify phosphorylation sites that are significantly altered upon H89 treatment.
-
In Vitro Kinase Assays
To directly assess the inhibitory activity of H89 against a purified kinase, various in vitro kinase assay formats are employed. These assays are essential for determining IC50 values and understanding the direct interaction between the inhibitor and the kinase.
Common Assay Formats:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the phosphorylation of a substrate by a kinase. A europium-labeled anti-tag antibody binds the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP-binding site. Inhibition of the kinase by H89 disrupts this interaction, leading to a decrease in the FRET signal.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): In this bead-based assay, a donor bead is coated with a generic binding molecule (e.g., streptavidin), and an acceptor bead is coated with an antibody that recognizes the phosphorylated substrate. When the kinase phosphorylates the biotinylated substrate, the beads are brought into proximity, generating a chemiluminescent signal. H89 will inhibit this signal in a dose-dependent manner.
Experimental Workflow:
Impact on Key Signaling Pathways
The off-target inhibition of various kinases by H89 can have significant downstream consequences on cellular signaling networks. Understanding these perturbations is critical for interpreting the phenotypic effects of H89 treatment.
Rho-associated Kinase (ROCK) Signaling
ROCKs are key regulators of the actin cytoskeleton and are involved in processes such as cell adhesion, migration, and contraction. H89-mediated inhibition of ROCK can lead to alterations in cell morphology.
Mitogen- and Stress-activated Kinase (MSK) Signaling
MSKs are nuclear kinases that are activated by the ERK/MAPK and p38 MAPK pathways. They play a crucial role in the regulation of gene expression through the phosphorylation of transcription factors and chromatin-modifying proteins.
Ribosomal S6 Kinase (S6K) Signaling
S6Ks are downstream effectors of the mTOR signaling pathway and are critical regulators of protein synthesis and cell growth. Inhibition of S6K by H89 can impact cell size and proliferation.
Protein Kinase B (AKT) Signaling
AKT is a central node in signaling pathways that regulate cell survival, proliferation, and metabolism. While H89 is a relatively weak inhibitor of AKT, its effects on this pathway, particularly at higher concentrations, should not be disregarded.
Conclusion and Recommendations
The data presented in this guide unequivocally demonstrate that H89 is not a specific inhibitor of PKA. Its interactions with a multitude of other kinases and non-kinase proteins necessitate a critical re-evaluation of its use as a sole pharmacological tool to implicate PKA in a biological process.
For researchers utilizing H89, the following recommendations are strongly advised:
-
Use the lowest effective concentration of H89 and perform dose-response experiments to minimize off-target effects.
-
Employ multiple, structurally distinct PKA inhibitors to confirm that the observed phenotype is not due to an off-target effect of a single compound.
-
Utilize genetic approaches , such as siRNA or CRISPR-Cas9 mediated knockdown or knockout of PKA subunits, to corroborate findings from pharmacological inhibition.
-
When possible, perform control experiments to directly assess the activity of known H89 off-targets in the experimental system.
-
Clearly acknowledge the potential for off-target effects when interpreting and reporting data obtained using H89.
By adhering to these principles, the scientific community can continue to leverage the utility of H89 as a chemical probe while ensuring the robustness and accuracy of our collective understanding of cellular signaling.
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The protein kinase A inhibitor H89 acts on cell morphology by inhibiting Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Protein kinase inhibitor H89 enhances the activity of Pseudomonas exotoxin A-based immunotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. oncotarget.com [oncotarget.com]
- 9. oncotarget.com [oncotarget.com]
- 10. H89, an inhibitor of protein kinase A (PKA), stimulates Na+ transport by translocating an epithelial Na+ channel (ENaC) in fetal rat alveolar type II epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biosave.com [biosave.com]
- 13. biosave.com [biosave.com]
The Dual Nature of H89: A Technical Guide to its Effects on Neuronal Tissue
For Immediate Release
This technical guide provides an in-depth analysis of the inhibitor H89 and its multifaceted effects on neuronal tissue. Primarily known as a potent inhibitor of Protein Kinase A (PKA), H89 is a widely utilized tool in neuroscience research to dissect the roles of the cyclic AMP (cAMP) signaling pathway. However, a growing body of evidence, detailed herein, reveals significant off-target effects that necessitate careful consideration in experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of H89's mechanisms of action, quantitative data on its efficacy and off-target interactions, detailed experimental protocols, and visual representations of the key signaling pathways it modulates.
Core Mechanism of Action and Key Off-Target Effects
H89 functions as a competitive inhibitor at the ATP-binding site of the PKA catalytic subunit.[1] This inhibition disrupts the downstream phosphorylation of numerous target proteins, thereby impeding PKA-mediated signaling cascades crucial for various neuronal processes. While its inhibitory effect on PKA is well-documented, H89 also interacts with a range of other kinases, often with comparable or even greater potency. This promiscuity is a critical factor for researchers to consider. Notably, H89 has been shown to inhibit Rho-associated coiled-coil containing protein kinase (ROCK), Mitogen- and Stress-activated protein Kinase 1 (MSK1), and Ribosomal S6 Kinase 1 (S6K1).[2][3][4][5] These off-target interactions can lead to complex and sometimes contradictory cellular outcomes.
Quantitative Data: Inhibitory Constants and Effective Concentrations
The following tables summarize the reported inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of H89 for its primary target, PKA, and several key off-target kinases. Understanding these values is crucial for designing experiments that can attempt to distinguish between PKA-dependent and -independent effects.
| Target Kinase | Inhibitory Constant (Ki) / IC50 | Cell Type/System | Reference |
| Protein Kinase A (PKA) | 48 nM (Ki) | In vitro | [1][6] |
| Protein Kinase A (PKA) | 135 nM (IC50) | In vitro | [4] |
| Rho-associated kinase II (ROCKII) | 270 nM (IC50) | In vitro | [4] |
| Mitogen- and stress-activated protein kinase 1 (MSK1) | 120 nM (IC50) | In vitro | [4] |
| Ribosomal protein S6 kinase 1 (S6K1) | 80 nM (IC50) | In vitro | [4] |
| Protein Kinase G (PKG) | 0.48 µM (Ki) | In vitro | [6] |
| Protein Kinase C (PKC) | 31.7 µM (Ki) | In vitro | [6] |
| Ca2+/calmodulin-dependent protein kinase II | 29.7 µM (Ki) | In vitro | [6] |
The concentrations of H89 used in cell-based assays vary widely and can influence the observed phenotype. The following table provides examples of H89 concentrations used in neuronal cell culture experiments and their reported effects.
| H89 Concentration | Cell Line | Observed Effect | Reference |
| 5-10 µM | Differentiated PC12 cells | Enhanced neurite outgrowth and inhibited cell death under oxidative stress. | [7] |
| 10 µM | ISO neurons | Reduction in pCREB levels and decreased dendritic arborization. | [8] |
| 15-20 µM | Differentiated PC12 cells | Enhanced cell death and inflammation with decreased neurite outgrowth. | [7] |
| 10 µM | Neuro2A cells | Pretreatment protected against hypoxia-induced cell death. | [3] |
| 1 µM | Primary hypothalamic cells | Abolished basal and forskolin-stimulated CREB phosphorylation. | [9] |
Signaling Pathways Modulated by H89
H89's impact on neuronal tissue is best understood by examining the signaling pathways it perturbs. The following diagrams, generated using the DOT language, illustrate the canonical PKA signaling pathway and a key off-target pathway involving RhoA/ROCK.
Caption: Canonical PKA signaling pathway and the inhibitory action of H89.
Caption: Off-target inhibition of the RhoA/ROCK pathway by H89.
Effects on Neuronal Physiology
Neurite Outgrowth and Morphology
The effect of H89 on neurite outgrowth is complex and appears to be concentration-dependent. PKA is known to promote neurite extension.[3][10] Therefore, as a PKA inhibitor, H89 would be expected to inhibit neurite outgrowth, which has been observed in some studies.[6] However, due to its off-target inhibition of ROCK, a kinase that promotes neurite retraction, H89 can paradoxically promote neurite outgrowth in certain contexts.[2][3] At lower concentrations (5-10 µM), H89 has been shown to enhance neurite outgrowth in PC12 cells under oxidative stress.[7] Conversely, higher concentrations (15-20 µM) led to decreased neurite outgrowth in the same study.[7]
Neuronal Survival and Apoptosis
H89 exhibits a dual role in neuronal survival. In models of ischemic injury, pretreatment with H89 has been shown to be neuroprotective, attenuating neuronal cell death.[3][11] This protective effect is associated with an increase in the anti-apoptotic protein Bcl2 and a decrease in cleaved caspase-3.[3] The neuroprotection may be mediated through the activation of the Akt signaling pathway.[3] However, at higher concentrations, H89 can promote cell death.[7] In a heatstroke rat model, the PKA/p-CREB pathway blocker H89 increased neuron apoptosis.[12]
Synaptic Plasticity and Memory
The cAMP/PKA signaling pathway is a cornerstone of long-term potentiation (LTP) and memory formation.[3][10] By inhibiting PKA, H89 is expected to impair these processes. PKA activation is a critical step in the signaling cascade that leads to the phosphorylation of CREB, a transcription factor essential for the synthesis of proteins required for the late phase of LTP.
CREB Phosphorylation
H89 consistently demonstrates an inhibitory effect on the phosphorylation of the transcription factor CREB at Serine 133.[8][9] This is a direct consequence of PKA inhibition, as PKA is a primary kinase responsible for CREB activation. Inhibition of CREB phosphorylation by H89 has been observed in various neuronal and non-neuronal cell types and can be used as a marker for H89's on-target activity.[5][8][9]
Experimental Protocols
The following are generalized protocols for common experiments involving H89 in neuronal cell culture. Researchers should optimize these protocols for their specific cell types and experimental questions.
1. H89 Treatment of Neuronal Cell Cultures
-
Objective: To assess the effect of H89 on a specific cellular process (e.g., neurite outgrowth, protein phosphorylation, cell viability).
-
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y, Neuro2A) or primary neurons.
-
Appropriate cell culture medium and supplements.
-
H89 dihydrochloride (stock solution typically prepared in DMSO).
-
Vehicle control (DMSO).
-
-
Procedure:
-
Plate neuronal cells at the desired density and allow them to adhere and differentiate if necessary.
-
Prepare working solutions of H89 in culture medium from the stock solution. It is crucial to keep the final concentration of the vehicle (DMSO) consistent across all conditions and below a cytotoxic level (typically <0.1%).
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of H89 or vehicle control.
-
Incubate the cells for the desired period (e.g., 30 minutes for signaling studies, 24-48 hours for morphology or viability assays).
-
Following incubation, proceed with the desired downstream analysis (e.g., cell lysis for Western blotting, fixation for immunocytochemistry).
-
2. Western Blot Analysis of Protein Phosphorylation
-
Objective: To determine the effect of H89 on the phosphorylation state of a target protein (e.g., CREB).
-
Procedure:
-
Treat cells with H89 as described in Protocol 1.
-
Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-CREB Ser133).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein (e.g., anti-CREB).
-
3. Immunocytochemistry for Neuronal Morphology
-
Objective: To visualize the effect of H89 on neurite outgrowth and cellular morphology.
-
Procedure:
-
Grow and treat cells with H89 on coverslips as described in Protocol 1.
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a detergent such as Triton X-100.
-
Block non-specific binding with a blocking solution (e.g., serum from the secondary antibody host species).
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2) to visualize neurites.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI, if desired.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify neurite length and branching using appropriate image analysis software.
-
Experimental Workflow for Investigating H89 Effects
The following diagram illustrates a typical experimental workflow for characterizing the effects of H89 on a neuronal system.
Caption: A generalized experimental workflow for studying the effects of H89.
Conclusion and Recommendations
H89 remains a valuable pharmacological tool for investigating the role of PKA in neuronal function. However, its significant off-target effects, particularly on ROCK and other kinases, demand a cautious and nuanced approach to experimental interpretation. Researchers should:
-
Use the lowest effective concentration of H89 to minimize off-target effects.
-
Employ multiple, structurally unrelated PKA inhibitors to confirm that the observed effects are indeed PKA-dependent.
-
Utilize complementary genetic approaches , such as siRNA or shRNA knockdown of PKA subunits, to validate pharmacological findings.
-
Routinely assess the phosphorylation state of CREB as a positive control for H89's on-target activity.
-
Be mindful of the potential for biphasic or contradictory effects depending on the cellular context and H89 concentration.
By adhering to these principles, the scientific community can continue to leverage the utility of H89 while mitigating the risks of misinterpretation arising from its complex pharmacological profile.
References
- 1. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 2. The protein kinase A inhibitor H89 acts on cell morphology by inhibiting Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PKA Inhibitor H89 (N-[2-p-bromocinnamylamino-ethyl]-5-isoquinolinesulfonamide) Attenuates Synaptic Dysfunction and Neuronal Cell Death following Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H-89 - Wikipedia [en.wikipedia.org]
- 5. H89, an inhibitor of PKA and MSK, inhibits cyclic-AMP response element binding protein-mediated MAPK phosphatase-1 induction by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of forskolin-induced neurite outgrowth and protein phosphorylation by a newly synthesized selective inhibitor of cyclic AMP-dependent protein kinase, N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide (this compound), of PC12D pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual contradictory effect of this compound on neuronal retraction, death and inflammation in differentiated PC12 cells subjected to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. PKA Inhibitor H89 (N-[2-p-bromocinnamylamino-ethyl]-5-isoquinolinesulfonamide) Attenuates Synaptic Dysfunction and Neuronal Cell Death following Ischemic Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcitonin gene-related peptide inhibits neuronal apoptosis in heatstroke rats via PKA/p-CREB pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Role of H89 in Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide explores the multifaceted role of H89, a commonly used protein kinase inhibitor, in the context of cancer cell line research. While primarily known as a Protein Kinase A (PKA) inhibitor, its utility and interpretation in experimental settings are complicated and enriched by significant off-target effects. This document provides a detailed overview of its mechanisms, applications, and key experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and experimental design.
Introduction to H89
H89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide) is a potent, cell-permeable isoquinoline sulfonamide compound. It was initially developed as a selective and competitive inhibitor of cAMP-dependent Protein Kinase A (PKA) by binding to the ATP pocket of the kinase's catalytic subunit.[1] Due to its widespread use, subsequent studies have revealed that H89 inhibits a range of other kinases, often at concentrations similar to those used to inhibit PKA in cellular contexts. These off-target activities are critical for the correct interpretation of experimental results and open new avenues for its therapeutic application. In cancer research, H89 is utilized as a chemical probe to investigate signaling pathways and as a potential synergistic agent to enhance the efficacy of other anti-cancer therapies.[2][3]
Mechanism of Action
The effects of H89 in cancer cell lines are a composite of its on-target PKA inhibition and its influence on several other important cellular kinases.
On-Target Effect: Protein Kinase A (PKA) Inhibition
PKA is a key effector of the second messenger cyclic AMP (cAMP). The canonical cAMP/PKA pathway plays a crucial role in regulating gene expression, metabolism, and cell proliferation. In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. Upon cAMP binding, the catalytic subunits are released to phosphorylate downstream targets, a prominent one being the CREB (cAMP response element-binding) protein. H89 competitively inhibits the ATP-binding site on the PKA catalytic subunit, preventing the phosphorylation of its substrates.[1]
Off-Target Effects
It is crucial for researchers to recognize that many of the cellular effects attributed to H89 may stem from its inhibition of kinases other than PKA. This is particularly true at the commonly used in vitro concentration of 10 µM.[1][2] Key off-target kinases include Mitogen- and Stress-activated Kinase 1 (MSK1), Ribosomal S6 Kinase 1 (S6K1), and Rho-associated Coiled-coil Kinase II (ROCK-II).[4][5]
Quantitative Data Summary
The inhibitory concentration (IC50) of H89 varies significantly between purified enzyme assays and whole-cell assays. The following tables summarize key quantitative data for H89's activity.
Table 1: IC50 Values for Kinase Inhibition (In Vitro, Enzyme Assays)
| Target Kinase | Reported IC50 | Reference(s) |
| Protein Kinase A (PKA) | 48 nM - 135 nM | [4][6][7][8] |
| Ribosomal S6 Kinase 1 (S6K1) | 80 nM | [4] |
| Mitogen- and Stress-activated Kinase 1 (MSK1) | 120 nM | [4] |
| Rho-associated Kinase II (ROCK-II) | 270 nM | [4] |
| Protein Kinase G (PKG) | ~500 nM | [1] |
| Protein Kinase Cμ (PKCμ) | ~500 nM | [1] |
Table 2: Effects of H89 in Cancer Cell Line Studies
| Cell Line(s) | Cancer Type | Concentration | Observed Effect | Reference(s) |
| Caco-2 | Colon Carcinoma | Dose-dependent | Induced morphological transformation and growth inhibition. | [3] |
| SW480 | Colon Carcinoma | 10 µM | Synergized with Glyceryl Trinitrate (GTN) to induce apoptosis in ~40% of cells. | |
| KOPN-8 | Acute Lymphoblastic Leukemia | 10 µM | Inhibited cell growth by 20% on its own. | [2] |
| ALL Cell Lines | Acute Lymphoblastic Leukemia | 10 µM | Enhanced immunotoxin (LMB-11, HA22) activity by 5- to 10-fold. | [2] |
| KB31 | Cervical Cancer | 10 µM | Increased activity of mesothelin-targeting immunotoxins SS1P (38-fold) and RG7787 (7-fold). | [2] |
Applications and Effects in Cancer Cell Line Studies
Inhibition of Cell Growth and Induction of Apoptosis
H89 has been shown to inhibit cell proliferation and induce apoptosis in various cancer models. In the Caco-2 human colon cancer cell line, H89 caused dose-dependent growth inhibition.[3] Interestingly, this study also found that H89 treatment led to the activation of the pro-survival Akt/PKB pathway, and that co-treatment with a PI3K inhibitor greatly potentiated H89-induced apoptosis.[3] This highlights the complex cross-talk between signaling pathways when using kinase inhibitors.
Synergistic Effects with Other Anti-Cancer Agents
A key application of H89 in cancer research is its ability to sensitize cancer cells to other therapies.
-
With Immunotoxins: H89 significantly enhances the activity of Pseudomonas exotoxin A-based immunotoxins. This effect was found to be independent of PKA inhibition and was partially linked to the inhibition of S6K1. The downstream result is a reduction in the anti-apoptotic protein MCL1 and an increased rate of ADP-ribosylation of eukaryotic elongation factor 2 (eEF2), leading to enhanced protein synthesis arrest and apoptosis.[2]
-
With Glyceryl Trinitrate (GTN): In SW480 colon cancer cells, H89 synergizes with subtoxic concentrations of the nitric oxide (NO) donor GTN to induce robust, caspase-dependent apoptosis.[9] This synergistic effect is complex and surprisingly does not depend on kinase inhibition. Instead, it involves H89 generating reactive oxygen species (ROS) and acting as an ATP mimetic on P2-purinergic receptors (P2X3, P2Y1, P2Y6), which, combined with NO from GTN, activates a cGMP/PKG signaling cascade leading to cell death.[9][10]
Detailed Experimental Protocols
The following are detailed, generalized protocols for key experiments used in studies involving H89. Researchers should optimize conditions for their specific cell lines and experimental systems.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active NAD(P)H-dependent oxidoreductases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[2][8]
-
Treatment: Prepare serial dilutions of H89 (and/or other compounds) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of sterile MTT solution (typically 5 mg/mL in PBS) to each well.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium from each well without disturbing the crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in acidified isopropanol) to each well.[8][11]
-
Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with no cells.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample and is essential for studying the phosphorylation status of kinase substrates like CREB.
Methodology:
-
Sample Preparation (Cell Lysis):
-
Culture and treat cells with H89 as required.
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
Sample Denaturation: Mix the lysate with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol) and boil at 95-100°C for 5-10 minutes to denature the proteins.[12]
-
SDS-PAGE: Load equal amounts of protein from each sample into the wells of a polyacrylamide gel. Include a molecular weight marker. Run the gel via electrophoresis to separate proteins by size.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-CREB or anti-Actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane multiple times with washing buffer (e.g., TBST) to remove unbound primary antibody.[12]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
In Vitro PKA Activity Assay (Radiolabeled)
This assay directly measures the phosphotransferase activity of PKA by quantifying the incorporation of radioactive phosphate (from [γ-³²P]ATP) onto a specific substrate.
Methodology:
-
Enzyme Preparation: Prepare the PKA enzyme source, which can be purified recombinant PKA or PKA immunoprecipitated from cell lysates.
-
Reaction Cocktail: Prepare a master mix. For each reaction, this typically includes:
-
Kinase buffer.
-
PKA-specific substrate peptide (e.g., Kemptide).
-
The test compound (e.g., H89) or vehicle control.
-
Magnesium/ATP cocktail containing [γ-³²P]ATP.
-
-
Initiate Reaction: Add the PKA enzyme preparation to the reaction cocktail to start the reaction.
-
Incubation: Incubate the reaction tubes at 30°C for a defined period (e.g., 10 minutes).
-
Stop Reaction: Terminate the reaction by adding a solution like 40% trichloroacetic acid (TCA) or by spotting the reaction mixture directly onto P81 phosphocellulose paper.[4]
-
Separation: Wash the P81 paper squares extensively with a dilute acid (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP, leaving only the radiolabeled substrate bound to the paper.
-
Quantification: Place the dried P81 paper square into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Analysis: Compare the counts per minute (CPM) from samples treated with H89 to control samples to determine the percent inhibition of PKA activity.
Conclusion and Best Practices
H89 is a valuable tool for probing cellular signaling pathways in cancer research, but its utility is directly tied to a thorough understanding of its polypharmacology. While it remains a potent PKA inhibitor, its effects on S6K1, MSK1, ROCK-II, and other targets can confound data interpretation, particularly at concentrations of 10 µM and above. In some cases, these off-target effects are responsible for the observed phenotype, such as the enhancement of immunotoxin activity.
Best Practices for Researchers:
-
Acknowledge Off-Target Effects: Always consider the potential for off-target effects when interpreting data.
-
Use Multiple Inhibitors: When possible, use a second, structurally different inhibitor for the target kinase (e.g., KT5720 for PKA) to confirm that the observed effect is truly target-specific.
-
Employ Genetic Approaches: Complement inhibitor studies with genetic approaches like siRNA or CRISPR-mediated knockout of the target kinase to validate findings.
-
Perform Dose-Response Experiments: Use the lowest effective concentration of H89 to maximize specificity for its highest-affinity target, PKA.
By adhering to these principles, researchers can effectively leverage H89 as a powerful chemical probe to unravel the complex signaling networks that drive cancer progression.
References
- 1. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The in vitro effects of this compound, a specific inhibitor of protein kinase A, in the human colonic carcinoma cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, PKA inhibitor (CAS 130964-39-5) | Abcam [abcam.com]
- 5. The protein kinase A inhibitor H89 acts on cell morphology by inhibiting Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Highly effective PKA inhibitor | Cardioprotectant | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The Specific ROCK2 Inhibitor KD025 Alleviates Glycolysis through Modulating STAT3-, CSTA- and S1PR3-Linked Signaling in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
H89: A Technical Guide to its Impact on Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
H89 is a potent, cell-permeable isoquinolinesulfonamide compound widely utilized in cell biology research as a chemical inhibitor of Protein Kinase A (PKA). While its primary mode of action is the competitive inhibition of the ATP-binding site on the PKA catalytic subunit, a growing body of evidence highlights its significant off-target effects on a range of other kinases. This technical guide provides an in-depth analysis of H89's mechanism of action, its impact on crucial cell signaling pathways including the cAMP/PKA, MAPK/ERK, and PI3K/Akt/mTOR cascades, and detailed protocols for key experimental assays. Understanding the polypharmacology of H89 is critical for the accurate interpretation of experimental results and for its potential application in drug development.
Introduction
Protein kinases play a pivotal role in regulating a vast array of cellular processes, making them attractive targets for therapeutic intervention. H89, initially identified as a selective and potent inhibitor of PKA, has been instrumental in elucidating the physiological functions of this key signaling node. However, its utility as a specific PKA inhibitor has been nuanced by the discovery of its inhibitory activity against several other kinases, often at concentrations routinely used in cell-based assays. This guide aims to provide a comprehensive technical overview of H89, its molecular interactions, and its broader impact on cellular signaling networks, thereby enabling researchers to design more robust experiments and interpret their findings with greater precision.
Mechanism of Action and Kinase Selectivity
H89 acts as an ATP-competitive inhibitor, binding to the catalytic subunit of PKA and preventing the phosphorylation of its downstream substrates. Its inhibitory effect on PKA is potent, with reported IC50 values in the nanomolar range. However, the selectivity of H89 is not absolute. It has been shown to inhibit a number of other kinases, including members of the AGC (PKA/PKG/PKC) and CAMK (Calcium/calmodulin-dependent protein kinase) families. This lack of absolute specificity necessitates careful consideration of potential off-target effects when interpreting experimental data.
Data Presentation: H89 Kinase Inhibition Profile
The following table summarizes the inhibitory concentrations (IC50) of H89 against a panel of protein kinases, providing a quantitative overview of its selectivity.
| Kinase | IC50 (nM) |
| Protein Kinase A (PKA) | 48 - 135 |
| Ribosomal S6 Kinase 1 (S6K1) | 80 |
| Mitogen- and Stress-activated Kinase 1 (MSK1) | 120 |
| Rho-associated Coiled-coil containing Protein Kinase II (ROCKII) | 270 |
| Protein Kinase Bα (PKBα/Akt1) | 2600 |
| MAPK-activated Protein Kinase 1b (MAPKAPK-1b) | 2800 |
Impact on Cell Signaling Pathways
The inhibitory action of H89 on PKA and its off-target kinases has profound effects on several key signaling pathways that govern cell proliferation, survival, differentiation, and metabolism.
cAMP/PKA Signaling Pathway
The canonical cAMP/PKA pathway is a central regulator of numerous physiological processes. H89 directly inhibits the catalytic activity of PKA, thereby blocking the phosphorylation of its downstream targets, such as the transcription factor CREB.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival. H89 has been shown to modulate this pathway, although the effects can be cell-type and context-dependent. Some studies report that H89 can inhibit ERK phosphorylation, potentially through its off-target effects on upstream kinases like MSK1.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, metabolism, and survival. H89 has been shown to influence this pathway, in some cases rendering the phosphorylation of S6K1 and Akt resistant to mTOR inhibitors. This suggests a complex interplay where H89's off-target effects can lead to unexpected outcomes in the regulation of this pathway.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the effects of H89 on cellular signaling.
In Vitro Kinase Assay
This protocol outlines a general procedure for assessing the direct inhibitory effect of H89 on a specific kinase.
Workflow:
PKA-Independent Effects of the H89 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline sulfonamide H89 is widely utilized in cell biology and pharmacology as a potent and selective inhibitor of cAMP-dependent Protein Kinase A (PKA). However, a growing body of evidence reveals that H89 exerts a multitude of effects that are independent of PKA inhibition. These "off-target" activities stem from its ability to inhibit a range of other kinases and cellular proteins, which can lead to misinterpretation of experimental results if not carefully considered. This technical guide provides an in-depth overview of the known PKA-independent effects of H89, offering crucial information for researchers employing this compound. We present quantitative data on its kinase selectivity, detailed experimental protocols to assess its off-target effects, and visualizations of the key signaling pathways involved.
Data Presentation: Kinase Selectivity Profile of H89
H89's reputation as a specific PKA inhibitor is challenged by its activity against a variety of other kinases, often at concentrations routinely used in cell-based assays. The following table summarizes the inhibitory activity of H89 against a panel of kinases, highlighting its multi-targeted nature. It is crucial for researchers to be aware of these off-target interactions when designing experiments and interpreting data.[1][2][3]
| Kinase Target | IC50 (nM) | Kinase Family | Notes |
| PKA | 48 - 135 | AGC | Primary Target |
| S6K1 (p70S6K) | 80 | AGC | Potent off-target inhibition, relevant for mTOR signaling studies. |
| MSK1 | 120 | AGC | Affects chromatin remodeling and gene expression. |
| ROCKII | 270 | AGC | Significant implications for studies on cytoskeleton, cell migration, and smooth muscle contraction.[3] |
| PKBα (Akt1) | 2600 | AGC | Weaker inhibition, but may be relevant at higher concentrations. |
| MAPKAP-K1b (RSK2) | 2800 | CAMK | |
| PKG | ~500 | Weak inhibition compared to PKA.[1] | |
| PKCμ | ~500 | Weak inhibition.[1] |
Core PKA-Independent Signaling Pathways Affected by H89
Two of the most well-documented PKA-independent pathways affected by H89 are the Rho-associated coiled-coil containing protein kinase (ROCK) and the Mitogen- and Stress-activated protein Kinase 1 (MSK1) pathways.
Inhibition of the Rho/ROCK Signaling Pathway
H89 directly inhibits ROCK, a key regulator of the actin cytoskeleton. This inhibition is independent of its effects on PKA and can significantly impact cell morphology, adhesion, and migration. The consequences of ROCK inhibition by H89 are particularly important in studies involving cytoskeletal dynamics and cell motility.
Inhibition of the MSK1/CREB Signaling Pathway
H89 is a potent inhibitor of MSK1, a nuclear kinase that plays a crucial role in the phosphorylation of transcription factors such as CREB (cAMP response element-binding protein) and histones.[4][5] This can lead to significant changes in gene expression, independent of PKA-mediated CREB activation. This off-target effect is critical to consider in studies of transcriptional regulation and cellular responses to stress and mitogens.
Experimental Protocols
To aid researchers in verifying the PKA-independent effects of H89 in their experimental systems, we provide detailed methodologies for key experiments.
Experimental Workflow for Kinase Inhibitor Profiling
A general workflow to determine the selectivity of a kinase inhibitor like H89 is crucial for understanding its on- and off-target effects.
Protocol 1: In Vitro Kinase Assay for ROCK Inhibition by H89
This protocol describes an in vitro assay to quantify the inhibitory effect of H89 on ROCK activity.
Materials:
-
Recombinant active ROCKII enzyme
-
Myelin Basic Protein (MBP) or specific peptide substrate for ROCK
-
H89 (various concentrations)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM Beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-32P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant ROCKII enzyme, and the substrate (MBP or peptide).
-
Add varying concentrations of H89 (e.g., 0.01 to 10 µM) or vehicle (DMSO) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction for 20-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each H89 concentration and determine the IC50 value.
Protocol 2: Western Blot Analysis of ROCK Activity in Cells Treated with H89
This protocol allows for the assessment of H89's effect on ROCK activity within a cellular context by measuring the phosphorylation of a key ROCK substrate, Myosin Phosphatase Targeting subunit 1 (MYPT1).[6]
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
H89
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-total-MYPT1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to desired confluency.
-
Treat cells with various concentrations of H89 (e.g., 1, 5, 10 µM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MYPT1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total MYPT1 and the loading control to normalize the data.
Protocol 3: In Vitro Kinase Assay for MSK1 Inhibition by H89
This protocol details an in vitro assay to measure the inhibitory potential of H89 against MSK1.[7][8]
Materials:
-
Recombinant active MSK1 enzyme
-
CREB protein or a specific peptide substrate (e.g., Crosstide)
-
H89 (various concentrations)
-
Kinase buffer (as in Protocol 1)
-
[γ-32P]ATP
-
P81 phosphocellulose paper or SDS-PAGE for protein substrate
-
Phosphoric acid (0.75%) or autoradiography equipment
-
Scintillation counter
Procedure:
-
Follow the same initial steps as in Protocol 1 for setting up the reaction mixture with MSK1, substrate (CREB or Crosstide), and H89.
-
Initiate the reaction with [γ-32P]ATP and incubate for 20-30 minutes at 30°C.
-
If using a peptide substrate, stop the reaction and quantify radioactivity as described in Protocol 1.
-
If using CREB protein as a substrate, stop the reaction by adding Laemmli sample buffer, separate the proteins by SDS-PAGE, and visualize the phosphorylated CREB by autoradiography.
-
Quantify the band intensity to determine the level of inhibition and calculate the IC50 value for H89.
Conclusion and Recommendations
The inhibitor H89, while a valuable tool for studying PKA signaling, possesses a range of PKA-independent effects that can significantly influence experimental outcomes. Its inhibitory action on kinases such as ROCK and MSK1 underscores the importance of careful experimental design and data interpretation. Researchers are strongly advised to:
-
Use the lowest effective concentration of H89 to minimize off-target effects.
-
Employ multiple, structurally distinct PKA inhibitors to confirm that the observed phenotype is indeed PKA-dependent.
-
Validate findings using non-pharmacological approaches , such as siRNA or CRISPR-Cas9 mediated knockdown/knockout of the target kinase.
-
Directly assess the activity of potential off-target kinases in their experimental system when using H89.
By acknowledging and investigating the PKA-independent effects of H89, the scientific community can ensure the continued responsible and accurate use of this widely employed chemical probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule H89 renders the phosphorylation of S6K1 and AKT resistant to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H-89, PKA inhibitor (ab143787) | Abcam [abcam.co.jp]
- 4. embopress.org [embopress.org]
- 5. H89, an inhibitor of PKA and MSK, inhibits cyclic-AMP response element binding protein-mediated MAPK phosphatase-1 induction by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein kinase A inhibitor, H89, significantly enhances survival rate of dissociated human embryonic stem cells following cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p38δ controls Mitogen- and Stress-activated Kinase-1 (MSK1) function in response to toll-like receptor activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the H89 Inhibitor in Cardiovascular Research
Introduction
H89, chemically known as N-[2-(p-Bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide, is a widely utilized pharmacological tool in cellular and molecular biology.[1][2] Primarily recognized as a potent, cell-permeable inhibitor of cyclic AMP (cAMP)-dependent Protein Kinase A (PKA), H89 has been instrumental in dissecting the roles of the PKA signaling pathway in numerous physiological and pathological processes.[3][4][5][6][7][8] In cardiovascular research, H89 has been employed to investigate mechanisms underlying cardiac muscle contraction, ischemia-reperfusion injury, regulation of ion channels, and vascular smooth muscle function.[1][9][10][11]
However, accumulating evidence reveals that H89 is not entirely specific for PKA and exerts significant "off-target" effects on other kinases and ion channels.[2][4][9][10][11] This guide provides a comprehensive technical overview of H89, its mechanism of action, its application in cardiovascular research, and a critical discussion of its limitations, offering researchers the necessary information to design, execute, and interpret experiments with this complex inhibitor.
Core Mechanism of Action
H89 functions primarily as a competitive inhibitor of the adenosine triphosphate (ATP) binding site on the catalytic subunit of PKA.[4] By occupying this site, H89 prevents the transfer of a phosphate group from ATP to PKA's substrate proteins, thereby blocking downstream signaling events. The cAMP-PKA pathway is a central regulatory cascade in the cardiovascular system, mediating the effects of hormones and neurotransmitters, such as catecholamines acting through β-adrenergic receptors.
Data Presentation: Quantitative Inhibitory Profile
While H89 is a potent PKA inhibitor, its utility is complicated by its action on a range of other protein kinases. Researchers must consider these off-target effects, especially when using H89 at higher concentrations.
Table 1: Kinase Inhibitory Profile of H89
| Kinase Target | IC₅₀ (nM) | Reference |
|---|---|---|
| Protein Kinase A (PKA) | 48 - 135 | [3][4][5][6][7] |
| S6 Kinase 1 (S6K1) | 80 | [4] |
| Mitogen- and stress-activated kinase 1 (MSK1) | 120 | [4] |
| Rho-associated coiled-coil containing protein kinase II (ROCKII) | 270 | [4] |
| Protein Kinase G (PKG) | ~500 | [8] |
| Protein Kinase Cμ (PKCμ) | ~500 | [8] |
| Protein Kinase Bα (PKBα/Akt) | 2600 | [4] |
| MAPK-activated protein kinase-1b (MAPKAP-K1b) | 2800 |[4] |
Table 2: Summary of H89 Effects in Cardiovascular Models
| Cardiovascular Model | H89 Concentration | Key Observed Effect(s) | PKA-Dependent? | Reference(s) |
|---|---|---|---|---|
| Isolated Perfused Rat Heart (Ischemia-Reperfusion) | Not specified | Reduced infarct size and improved post-ischemic contractile recovery. | Assumed, but not definitively proven. | [1] |
| Rabbit Coronary Arterial Smooth Muscle Cells | Kd: 1.02 µM | Direct inhibition of voltage-dependent K⁺ (Kv) channels. | No (PKA-independent) | [9] |
| Rabbit Coronary Arterial Smooth Muscle Cells | Kd: 1.19 µM (KATP), 3.78 µM (Kir) | Direct inhibition of ATP-sensitive K⁺ (KATP) and inward-rectifier K⁺ (Kir) channels. | No (PKA-independent) | [11] |
| Rat Tail Artery Myocytes | pIC₅₀: ~5.5 (~3.2 µM) | Direct inhibition of L-type Ca²⁺ channels (Cav1.2). | No (PKA-independent) | [10] |
| Ferret Ventricular Myocytes | 5 - 10 µM | Decreased Ca²⁺ transient amplitude, slowed Ca²⁺ decline, and inhibited SR Ca²⁺-ATPase. | Partially (direct effect on ATPase also observed). | [12] |
| Cultured Rat Cardiomyocytes | 1 - 10 µM | Inhibition of isoprenaline-induced ATF3 expression. | Yes |[13] |
Experimental Protocols
The following are generalized protocols. Researchers should optimize concentrations, incubation times, and specific reagents based on their experimental system and goals.
Protocol 1: In Vitro H89 Treatment of Cultured Cardiomyocytes
This protocol describes the treatment of cultured cardiomyocytes to assess the role of PKA in a specific cellular response (e.g., gene expression or protein phosphorylation).
-
Cell Culture: Plate neonatal rat ventricular myocytes or other suitable cardiomyocyte cell lines (e.g., H9c2) at a desired density and culture under standard conditions (37°C, 5% CO₂) until they reach the desired confluency.
-
Preparation of H89 Stock Solution: Dissolve H89 dihydrochloride powder in sterile DMSO to create a concentrated stock solution (e.g., 10-20 mM).[8] Aliquot and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles.
-
Pre-treatment with H89:
-
Thaw an aliquot of the H89 stock solution.
-
Dilute the stock solution in a serum-free culture medium to the final desired working concentration (typically 1-20 µM). Note: It is crucial to include a vehicle control (DMSO at the same final concentration) in parallel.
-
Remove the existing culture medium from the cells and replace it with the H89-containing medium or vehicle control medium.
-
Incubate the cells for a pre-treatment period, typically 30 minutes to 2 hours, at 37°C.[8][13]
-
-
Stimulation: After pre-treatment, add the agonist of interest (e.g., 100 nM isoprenaline, 30 µM Forskolin) directly to the medium and incubate for the desired stimulation period (e.g., 10-15 minutes for phosphorylation events, longer for gene expression).[8][13]
-
Cell Lysis and Downstream Analysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Collect the lysate and proceed with downstream analyses such as Western blotting (e.g., for phospho-CREB), qPCR, or enzyme activity assays.[8][13]
-
Protocol 2: Isolated Langendorff-Perfused Heart for Ischemia-Reperfusion
This ex vivo model is used to study the direct effects of H89 on the heart, independent of systemic neural and hormonal influences.
-
System Preparation: Prepare and sterilize a Langendorff perfusion system.[14] Prepare Krebs-Henseleit (KH) buffer, oxygenate it (95% O₂, 5% CO₂), and maintain its temperature at 37°C.
-
Heart Isolation:
-
Anesthetize a rat (e.g., with sodium pentobarbital) and administer heparin to prevent coagulation.[15]
-
Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold KH buffer to arrest contraction.
-
-
Cannulation and Perfusion:
-
Identify the aorta and cannulate it onto the Langendorff apparatus.
-
Begin retrograde perfusion with oxygenated KH buffer at a constant pressure or flow rate. A successful perfusion is indicated by a uniform pale color of the heart and the resumption of beating.
-
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.
-
H89 Administration: Infuse H89 at the desired concentration into the perfusion buffer for a set period (e.g., 5-10 minutes) prior to inducing ischemia.[1]
-
Global Ischemia: Induce global, no-flow ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).[1]
-
Reperfusion: Restore the flow of oxygenated KH buffer to reperfuse the heart for an extended period (e.g., 60-120 minutes).
-
Data Acquisition: Throughout the protocol, monitor cardiac function parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
Infarct Size Assessment: At the end of reperfusion, perfuse the heart with a vital stain like 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the viable (red) and infarcted (pale) tissue.
Critical Considerations: Off-Target and PKA-Independent Effects
The major caveat in using H89 is its lack of absolute specificity, which can lead to misinterpretation of experimental results. Any observed effect of H89 should not be automatically attributed to PKA inhibition without further validation.
-
Inhibition of Other Kinases: As shown in Table 1, H89 inhibits several other kinases, some with IC₅₀ values that are within an order of magnitude of its IC₅₀ for PKA.[4] This is particularly relevant for pathways involving S6K1, MSK1, and ROCK.
-
Direct Ion Channel Blockade: Multiple studies have demonstrated that H89 can directly inhibit various cardiac and vascular ion channels, independent of its action on PKA.[9][10][11] It has been shown to block voltage-gated K⁺ channels, inward-rectifier K⁺ channels, ATP-sensitive K⁺ channels, and L-type Ca²⁺ channels.[9][10][11] These direct effects can profoundly alter cellular electrophysiology and Ca²⁺ handling.
-
Other Off-Target Effects: H89 has also been reported to affect other cellular components, including the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), further complicating the analysis of its effects on cardiomyocyte Ca²⁺ cycling.[2][12]
To mitigate these issues, researchers should:
-
Use the lowest effective concentration of H89.
-
Employ other, structurally different PKA inhibitors (e.g., KT5720, Rp-cAMPS) to confirm that the observed effect is not unique to H89.[2][9]
-
Utilize molecular biology approaches, such as siRNA or shRNA knockdown of PKA subunits, as a non-pharmacological method to validate the role of PKA.
-
Explicitly test for PKA-independent effects, for example, by assessing the effect of H89 in the presence of a PKA activator like Forskolin.[1][10]
References
- 1. H-89, a non-specific inhibitor of protein kinase A, promotes post-ischemic cardiac contractile recovery and reduces infarct size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Highly effective PKA inhibitor | Cardioprotectant | TargetMol [targetmol.com]
- 8. This compound, Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 9. Direct inhibition of a PKA inhibitor, this compound on KV channels in rabbit coronary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cav1.2 channel current block by the PKA inhibitor this compound in rat tail artery myocytes via a PKA-independent mechanism: Electrophysiological, functional, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The protein kinase A inhibitor, this compound, directly inhibits KATP and Kir channels in rabbit coronary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the protein kinase A inhibitor this compound on Ca2+ regulation in isolated ferret ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for simultaneous isolation of high-quality and high-quantity cardiomyocytes and non-myocyte cells from adult rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]
Investigating GPCR Signaling with H89: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of H89, a commonly employed protein kinase inhibitor, in the investigation of G protein-coupled receptor (GPCR) signaling pathways. This document outlines the mechanism of action of H89, its well-documented off-target effects, and provides detailed experimental protocols and data presentation guidelines for researchers in academia and industry.
Introduction to H89 and GPCR Signaling
G protein-coupled receptors constitute the largest superfamily of cell surface receptors and are integral to a vast array of physiological processes, making them prominent targets for drug discovery. Upon activation by a ligand, GPCRs undergo a conformational change that facilitates the activation of heterotrimeric G proteins, initiating downstream signaling cascades. One of the most ubiquitous of these cascades involves the production of the second messenger cyclic adenosine monophosphate (cAMP) by adenylyl cyclase, which in turn activates Protein Kinase A (PKA).
H89, or N-[2-(p-Bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide, is a cell-permeable isoquinolinesulfonamide compound that has been widely utilized as a pharmacological tool to probe the involvement of PKA in cellular processes. It acts as a competitive inhibitor at the ATP-binding site of the PKA catalytic subunit.[1] However, it is crucial for researchers to recognize that H89 is not entirely specific for PKA and can inhibit a range of other kinases, which can significantly impact the interpretation of experimental results.[2][3][4]
Mechanism of Action and Kinase Selectivity
H89 primarily functions by competing with ATP for binding to the catalytic subunit of PKA.[1] This inhibition prevents the transfer of a phosphate group from ATP to PKA's substrate proteins, thereby blocking downstream signaling events.
While H89 is a potent inhibitor of PKA, it exhibits significant activity against several other kinases, a critical consideration for experimental design and data interpretation. Its selectivity has been profiled in various studies, and it is known to inhibit other AGC kinases (a family that includes PKA, PKG, and PKC) and kinases outside of this family.
Table 1: Kinase Inhibition Profile of H89
| Kinase | IC50 / Ki | Reference(s) |
| Primary Target | ||
| Protein Kinase A (PKA) | 48 nM (IC50), 135 nM (IC50) | [5] |
| Key Off-Targets | ||
| Mitogen- and Stress-activated Kinase 1 (MSK1) | >80% inhibition at 10 µM | [3][4] |
| Rho-associated coiled-coil containing protein kinase 2 (ROCK2) | >80% inhibition at 10 µM | [3][4] |
| Ribosomal S6 Kinase 1 (RSK1) | >80% inhibition at 10 µM | [3][4] |
| Protein Kinase Bα (AKT1/PKBα) | >80% inhibition at 10 µM | [3][4] |
| AMP-activated protein kinase (AMPK) | >80% inhibition at 10 µM | [3][4] |
| Checkpoint Kinase 1 (CHK1) | >80% inhibition at 10 µM | [4] |
| Serum/glucocorticoid-regulated kinase (SGK) | >80% inhibition at 10 µM | [4] |
Note: IC50 and Ki values can vary depending on the assay conditions. The provided data is for comparative purposes.
The off-target effects of H89 are concentration-dependent, with higher concentrations leading to broader kinase inhibition.[6] Therefore, it is imperative to use the lowest effective concentration of H89 and to corroborate findings with other pharmacological or genetic approaches to confidently attribute an observed effect to PKA inhibition.
Impact of H89 on GPCR Signaling Pathways
H89 is frequently used to dissect the role of the cAMP/PKA pathway downstream of Gs-coupled GPCRs. However, its effects can be complex due to its off-target activities and potential direct interactions with GPCRs.
Gs-Coupled GPCR Signaling
For Gs-coupled receptors, which activate adenylyl cyclase and increase intracellular cAMP levels, H89 is used to block the subsequent activation of PKA and its downstream targets, such as the transcription factor cAMP response element-binding protein (CREB).
Figure 1: H89 inhibition of the Gs-cAMP-PKA signaling pathway.
Gi-Coupled GPCR Signaling
For Gi-coupled receptors, which inhibit adenylyl cyclase and decrease cAMP levels, the use of H89 can be a tool to investigate PKA-independent signaling pathways that may be activated by these receptors.
Off-Target Effects on GPCR Signaling
It is important to note that H89 has been reported to act as an antagonist at β-adrenergic receptors, with Ki values of approximately 180 nM for β2-AR and 350 nM for β1-AR.[5] This direct receptor antagonism can confound the interpretation of results, especially when studying these specific GPCRs.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing H89 to investigate GPCR signaling.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line endogenously expressing the GPCR of interest or a well-characterized recombinant cell line.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for cAMP assays, 6-well plates for Western blotting) at a density that will result in 80-90% confluency at the time of the experiment.
-
H89 Preparation: Prepare a stock solution of H89 (e.g., 10 mM in DMSO). Store at -20°C.
-
Pre-incubation with H89: On the day of the experiment, dilute the H89 stock solution to the desired final concentration in serum-free media. A typical concentration range to start with is 1-10 µM. Pre-incubate the cells with the H89-containing media for 30-60 minutes at 37°C.
-
GPCR Ligand Stimulation: Following pre-incubation, add the GPCR agonist at the desired concentration and incubate for the appropriate time depending on the downstream signaling event being measured (e.g., 15-30 minutes for cAMP accumulation, 5-15 minutes for CREB phosphorylation).
Figure 2: General experimental workflow for using H89 in cell-based assays.
cAMP Measurement (Competitive ELISA)
This protocol is adapted from commercially available cAMP ELISA kits.[3][7][8]
-
Cell Lysis: After stimulation, lyse the cells according to the kit manufacturer's instructions, typically using 0.1 M HCl. This stops the activity of phosphodiesterases which degrade cAMP.
-
Sample Preparation: Centrifuge the cell lysates to pellet debris. The supernatant contains the intracellular cAMP.
-
ELISA Procedure:
-
Add standards and samples to the wells of the goat anti-rabbit IgG-coated 96-well plate.
-
Add the alkaline phosphatase (AP)-conjugated cAMP and the rabbit polyclonal antibody specific to cAMP to the wells.
-
Incubate at room temperature for 2 hours with gentle shaking.
-
Wash the wells multiple times with the provided wash buffer.
-
Add the p-Nitrophenyl Phosphate (pNPP) substrate and incubate at room temperature.
-
Stop the reaction with the stop solution and read the absorbance at 405 nm.
-
-
Data Analysis: The intensity of the color is inversely proportional to the cAMP concentration. Generate a standard curve and determine the cAMP concentration in your samples.
Western Blot for Phospho-CREB (Ser133)
This protocol provides a general guideline for Western blotting.[9][10]
-
Protein Extraction: After cell treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133) (e.g., Cell Signaling Technology #9198, typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.[11][12]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total CREB.
Data Presentation and Interpretation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.
Table 2: Example Data - Effect of H89 on Agonist-Induced cAMP Production
| Treatment | Agonist Concentration (nM) | H89 Concentration (µM) | cAMP Concentration (pmol/well) | % Inhibition |
| Vehicle | 0 | 0 | 2.5 ± 0.3 | N/A |
| Agonist | 100 | 0 | 50.2 ± 4.1 | N/A |
| Agonist + H89 | 100 | 1 | 25.8 ± 2.5 | 48.6% |
| Agonist + H89 | 100 | 10 | 5.1 ± 0.8 | 89.8% |
Data are presented as mean ± SEM from three independent experiments.
Table 3: Example Data - Densitometric Analysis of Phospho-CREB Western Blots
| Treatment | Agonist Concentration (nM) | H89 Concentration (µM) | Phospho-CREB / Total CREB Ratio (Arbitrary Units) | % Inhibition |
| Vehicle | 0 | 0 | 0.1 ± 0.02 | N/A |
| Agonist | 100 | 0 | 1.0 ± 0.1 | N/A |
| Agonist + H89 | 100 | 1 | 0.6 ± 0.08 | 40.0% |
| Agonist + H89 | 100 | 10 | 0.2 ± 0.03 | 80.0% |
Data are presented as mean ± SEM from three independent experiments.
When interpreting data obtained using H89, it is crucial to consider its off-target effects. Control experiments are essential:
-
Dose-response curves: Determine the minimal effective concentration of H89 to minimize off-target effects.
-
Use of alternative inhibitors: Corroborate findings with other PKA inhibitors that have different mechanisms of action or selectivity profiles (e.g., Rp-cAMPS).
-
Genetic approaches: Utilize siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the catalytic subunit of PKA to confirm the role of the kinase.
-
PKA-null cell lines: If available, using cell lines lacking PKA can definitively demonstrate whether an effect of H89 is PKA-independent.[4]
Conclusion
H89 remains a valuable tool for investigating the role of PKA in GPCR signaling. However, its utility is contingent upon a thorough understanding of its limitations, particularly its off-target effects. By employing rigorous experimental design, including appropriate controls and complementary approaches, researchers can leverage H89 to gain valuable insights into the complex world of GPCR signaling. This guide provides a framework for the effective and responsible use of H89 in your research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of protein kinases in intact cells: antagonism of beta adrenergic receptor ligand binding by H-89 reveals limitations of usefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. content.abcam.com [content.abcam.com]
- 8. cusabio.com [cusabio.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. bio-rad.com [bio-rad.com]
- 11. Phospho-CREB (Ser133) (87G3) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-CREB (Ser133) (87G3) Rabbit mAb (#9198) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]
H89 in Smooth Muscle Cell Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinolinesulfonamide H89 is a widely utilized pharmacological tool in smooth muscle cell research, primarily known for its role as a potent, competitive, and reversible inhibitor of cyclic AMP (cAMP)-dependent protein kinase A (PKA). Its application has been instrumental in elucidating the intricate signaling pathways governing smooth muscle cell function, including contraction, relaxation, proliferation, and migration. However, a comprehensive understanding of its utility necessitates a thorough appreciation of its off-target effects, which can significantly influence experimental outcomes. This technical guide provides an in-depth overview of H89's role in smooth muscle cell studies, presenting its mechanisms of action, detailed experimental protocols, and a summary of key quantitative data. Furthermore, it includes visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its application in a research setting.
Core Mechanisms of Action
Primary Target: Protein Kinase A (PKA)
H89's principal mechanism of action is the inhibition of PKA. It achieves this by competing with ATP for binding to the catalytic subunit of the PKA enzyme. The cAMP/PKA signaling cascade is a central regulator of smooth muscle tone. Activation of beta-adrenergic receptors leads to an increase in intracellular cAMP, which in turn activates PKA. PKA then phosphorylates several downstream targets that promote relaxation. By inhibiting PKA, H89 effectively blocks these relaxation pathways, making it a valuable tool for studying the contribution of PKA to smooth muscle physiology.
Off-Target Effects
It is crucial for researchers to be aware of H89's PKA-independent effects, which can confound experimental interpretation if not properly controlled for. These off-target activities include:
-
Inhibition of other kinases: H89 has been shown to inhibit other kinases, most notably Rho-associated coiled-coil containing protein kinase (ROCK).[1] The RhoA/ROCK pathway is a key regulator of calcium sensitization and smooth muscle contraction.[2][3][4] Therefore, H89 can directly impact contractility through a PKA-independent mechanism.
-
Direct effects on ion channels: Studies have demonstrated that H89 can directly inhibit various ion channels in smooth muscle cells, including voltage-dependent K+ (Kv) channels, Ca2+-activated K+ (BKCa) channels, and L-type Ca2+ channels.[5][6] This direct channel modulation can alter membrane potential and calcium influx, thereby influencing contractility independently of PKA inhibition. For instance, H89 has been shown to inhibit Kv currents in rabbit coronary arterial smooth muscle cells with a dissociation constant (Kd) of 1.02 µM.[5] It also inhibits KATP and Kir channels with apparent Kd values of 1.19 µM and 3.78 µM, respectively.[7] In rat tail artery myocytes, H89 was found to inhibit Cav1.2 channel currents with a pIC50 of approximately 5.5.[6]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the effects of H89 in smooth muscle cell studies.
| Parameter | Cell Type | Value | Reference |
| PKA Inhibition | |||
| Ki | - | 48 nM | [1] |
| Off-Target Kinase Inhibition | |||
| Ki (ROCK-II) | - | ~300 nM | [1] |
| Ion Channel Inhibition | |||
| Kd (Kv channels) | Rabbit coronary arterial smooth muscle cells | 1.02 µM | [5] |
| pIC50 (Cav1.2 channels) | Rat tail artery myocytes | ~5.5 | [6] |
| Kd (KATP channels) | Rabbit coronary arterial smooth muscle cells | 1.19 µM | [7] |
| Kd (Kir channels) | Rabbit coronary arterial smooth muscle cells | 3.78 µM | [7] |
Table 1: Inhibitory constants of H89 for its primary and off-target kinases and ion channels.
| Process | Cell Type | H89 Concentration | Observed Effect | Reference |
| Contraction | Rat tail artery rings | 10 µM | Fully reverted high K+ and (S)-(-)-Bay K 8644-induced contractions | [6] |
| Skinned rat EDL fibres | 10 µM | Slightly inhibited depolarization-induced force responses | [8] | |
| Skinned rat EDL fibres | 100 µM | Completely abolished depolarization-induced force responses | [8] | |
| Proliferation | Vascular smooth muscle cells | - | PKA inhibitors reverse the anti-proliferative effects of cAMP-elevating agents | [9] |
| Signaling | Human airway smooth muscle cells | 10 µM | Inhibited DGK inhibitor I-induced phosphorylation of VASP, CREB, and Hsp20 | [10] |
Table 2: Functional effects of H89 in smooth muscle cells.
Experimental Protocols
Smooth Muscle Cell Culture
-
Isolation: Isolate smooth muscle cells from the desired tissue (e.g., aorta, trachea) by enzymatic digestion using a combination of collagenase and elastase.
-
Culture Medium: Culture the isolated cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage the cells upon reaching 80-90% confluency using trypsin-EDTA.
Western Blotting for PKA Activity
-
Cell Treatment: Treat cultured smooth muscle cells with the desired concentration of H89 for the specified duration. Include appropriate positive (e.g., forskolin to stimulate PKA) and negative controls.
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated form of a known PKA substrate, such as Vasodilator-Stimulated Phosphoprotein (VASP) or cAMP Response Element-Binding protein (CREB), overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Calcium Imaging
-
Cell Seeding: Seed smooth muscle cells on glass-bottom dishes.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
H89 Treatment: Pre-incubate the cells with the desired concentration of H89.
-
Stimulation: Stimulate the cells with an agonist known to induce calcium mobilization (e.g., phenylephrine or angiotensin II).
-
Image Acquisition: Acquire fluorescence images using a fluorescence microscope equipped with a calcium imaging system.
-
Data Analysis: Analyze the changes in intracellular calcium concentration over time.
Smooth Muscle Contractility Assay
-
Tissue Preparation: Isolate rings of smooth muscle tissue (e.g., aortic rings) and mount them in an organ bath containing physiological salt solution (PSS) bubbled with 95% O2 and 5% CO2 at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension.
-
H89 Incubation: Pre-incubate the tissues with H89 for a specified period.
-
Contraction Induction: Induce contraction with a contractile agent (e.g., KCl or a specific agonist).
-
Measurement: Record the isometric tension developed by the muscle rings.
-
Data Analysis: Analyze the force of contraction and compare the effects of H89 across different conditions.
Signaling Pathways and Experimental Workflows
Conclusion
H89 remains an indispensable tool for investigating the role of PKA in smooth muscle cell biology. Its utility in dissecting the signaling pathways that regulate a myriad of cellular functions is well-established. However, researchers must exercise caution and employ appropriate controls to account for its significant off-target effects on other kinases and ion channels. A thorough understanding of both its on-target and off-target activities, as outlined in this guide, is paramount for the design of rigorous experiments and the accurate interpretation of results in the field of smooth muscle physiology and pharmacology.
References
- 1. The protein kinase A inhibitor H89 acts on cell morphology by inhibiting Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rho-Rho-kinase pathway in smooth muscle contraction and cytoskeletal reorganization of non-muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The RhoA/Rho-Kinase Signaling Pathway in Vascular Smooth Muscle Contraction: Biochemistry, Physiology, and Pharmacology [ouci.dntb.gov.ua]
- 5. Direct inhibition of a PKA inhibitor, H-89 on KV channels in rabbit coronary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cav1.2 channel current block by the PKA inhibitor this compound in rat tail artery myocytes via a PKA-independent mechanism: Electrophysiological, functional, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The protein kinase A inhibitor, this compound, directly inhibits KATP and Kir channels in rabbit coronary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the PKA inhibitor this compound on excitation-contraction coupling in skinned and intact skeletal muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PKA and Epac synergistically inhibit smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autocrine regulation of airway smooth muscle contraction by diacylglycerol kinase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
H89 Protein Kinase Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
H89 is a potent, cell-permeable isoquinolinesulfonamide compound widely recognized as a competitive inhibitor of protein kinase A (PKA). By targeting the ATP-binding site of the PKA catalytic subunit, H89 serves as an invaluable tool for dissecting the roles of PKA-mediated signaling pathways in various biological processes.[1][2] This document provides a comprehensive overview of H89, including its mechanism of action, kinase selectivity profile, and detailed protocols for its application in common cell-based assays.
Mechanism of Action
H89 exerts its inhibitory effect by competing with ATP for binding to the catalytic subunit of PKA.[1] This prevents the transfer of the gamma-phosphate from ATP to the serine or threonine residues of PKA substrates, thereby blocking downstream signaling events. While it is a potent inhibitor of PKA, it is important to note that H89 can also inhibit other kinases, particularly at higher concentrations.[1][3][4] Therefore, careful dose-response experiments and, when possible, the use of additional, structurally distinct PKA inhibitors are recommended to ensure specificity of the observed effects.[4]
Data Presentation
H89 Kinase Selectivity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of H89 against a panel of protein kinases, demonstrating its potency and selectivity.
| Kinase | IC50 (nM) |
| PKA | 48 - 135 |
| S6K1 | 80 |
| MSK1 | 120 |
| ROCKII | 270 |
| PKBα (Akt1) | 2600 |
| MAPKAP-K1b (RSK2) | 2800 |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.[1][3]
Experimental Protocols
A. Western Blot Analysis of H89-Treated Cells
This protocol describes the use of Western blotting to analyze the effects of H89 on the phosphorylation of PKA substrates or downstream signaling proteins.
1. Cell Culture and H89 Treatment:
-
Plate cells at a desired density in appropriate culture vessels and allow them to adhere and grow overnight.
-
The next day, replace the medium with fresh medium containing the desired concentration of H89 (e.g., 1-20 µM). A vehicle control (e.g., DMSO) should be run in parallel. The final concentration of the vehicle should be consistent across all conditions.
-
Incubate the cells for the desired treatment duration (e.g., 30 minutes to 24 hours), depending on the specific signaling event being investigated.
2. Cell Lysis:
-
After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA or Bradford assay).
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-CREB, a known PKA substrate) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
7. Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Visualize the protein bands using a chemiluminescence detection system.
B. Cell Viability (MTT) Assay
This protocol outlines a method to assess the effect of H89 on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow the cells to attach.
2. H89 Treatment:
-
The following day, prepare serial dilutions of H89 in culture medium.
-
Remove the old medium from the wells and add 100 µL of the H89-containing medium or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
4. Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
5. Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Express the results as a percentage of the vehicle-treated control cells.
C. Cell Cycle Analysis using Propidium Iodide Staining
This protocol describes how to analyze the effect of H89 on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
1. Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of H89 or a vehicle control for a specified period (e.g., 24 or 48 hours).
2. Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
3. Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate the cells in the dark for 30 minutes at room temperature.
4. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).
Mandatory Visualizations
Caption: Mechanism of action of H89 as a competitive inhibitor of PKA.
Caption: Experimental workflow for Western blot analysis with H89.
References
Application Notes and Protocols: Optimal H89 Concentration for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
H89 is a potent, cell-permeable inhibitor of Protein Kinase A (PKA), a key enzyme in the cyclic AMP (cAMP) signaling pathway.[1][2] By competitively binding to the ATP-binding site on the PKA catalytic subunit, H89 effectively blocks the phosphorylation of PKA's downstream substrates.[3] These application notes provide comprehensive protocols for utilizing H89 in cell culture, including recommended working concentrations, methods for assessing its inhibitory effects, and guidelines for determining cytotoxicity.
Mechanism of Action and Specificity
H89's primary mechanism of action is the inhibition of PKA. However, it is crucial to recognize that H89 is not entirely specific to PKA and can inhibit other kinases, particularly at higher concentrations. This is an important consideration when interpreting experimental results. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for H89 against various kinases are summarized below.
Table 1: H89 IC50 and Ki Values for Various Kinases
| Kinase | IC50 (nM) | Ki (nM) | Reference |
| Protein Kinase A (PKA) | 48 | 48 | [1][2] |
| S6K1 | 80 | - | |
| MSK1 | 120 | - | |
| ROCKII | 270 | - | |
| PKBα | 2600 | - | |
| MAPKAP-K1b | 2800 | - | |
| Protein Kinase C (PKC) | 31,700 | - | |
| Myosin Light Chain Kinase (MLCK) | - | 28,300 | |
| Ca2+/calmodulin-dependent protein kinase II | - | 29,700 | |
| Casein Kinase I | - | 38,300 |
Note: IC50 and Ki values can vary depending on the assay conditions.
PKA Signaling Pathway and H89 Inhibition
The PKA signaling pathway is initiated by the binding of extracellular ligands, such as hormones, to G-protein coupled receptors (GPCRs). This activates adenylyl cyclase, which converts ATP to cAMP. cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. These catalytic subunits then phosphorylate various downstream substrates, a key one being the transcription factor CREB (cAMP response element-binding protein). H89 inhibits the catalytic subunit of PKA, preventing the phosphorylation of these downstream targets.
Recommended Working Concentrations
The optimal concentration of H89 can vary significantly depending on the cell line and the specific experimental goals. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application. Below is a summary of H89 concentrations used in various cell lines from published literature.
Table 2: H89 Working Concentrations in Different Cell Lines
| Cell Line | Concentration Range | Application | Reference |
| Human Embryonic Stem Cells (hESCs) | 3 - 6 µM | Enhancement of survival after cryopreservation | [4] |
| KOPN-8 (ALL cell line) | 10 µM | Enhancement of immunotoxin activity | [5] |
| KB31 (Cervical cancer cell line) | 10 - 15 µM | Enhancement of immunotoxin activity | [5] |
| Cardiac fibroblasts | 3 µM | Inhibition of strain-induced CREB phosphorylation | [6] |
| Fetal rat alveolar type II epithelium | 50 µM | Investigation of Na+ transport | [7] |
Note on Cytotoxicity: High concentrations of H89 can be cytotoxic. It is crucial to determine the cytotoxic threshold for your cell line. Generally, concentrations above 50 µM may lead to significant cell death in many cell types. A cytotoxicity assay, such as the MTT assay described in Protocol 3, should be performed to establish a non-toxic working concentration range.
Experimental Protocols
General Experimental Workflow using H89
The following diagram outlines a typical workflow for an experiment involving H89 treatment.
Protocol 1: H89 Treatment of Cultured Cells
This protocol provides a general guideline for treating adherent or suspension cells with H89.
Materials:
-
H89 dihydrochloride
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
Cultured cells
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of H89 in DMSO. For example, dissolve 5.19 mg of H89 (MW: 519.3 g/mol ) in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Seeding:
-
The day before treatment, seed your cells in the appropriate culture vessel (e.g., 6-well plate, 96-well plate) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
-
H89 Treatment:
-
On the day of the experiment, prepare working solutions of H89 by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentrations.
-
Important: Prepare a vehicle control by adding the same volume of DMSO (without H89) to the culture medium as used for the highest concentration of H89.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of H89 or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 30 minutes to 24 hours, depending on the experiment).
-
Protocol 2: Western Blot Analysis of PKA Activity (p-CREB)
A common method to assess PKA inhibition by H89 is to measure the phosphorylation of its downstream substrate, CREB, at Serine 133.
Materials:
-
H89-treated and control cell lysates (prepared as in Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After H89 treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total CREB to confirm equal protein loading.
-
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the concentration of H89 that is cytotoxic to a given cell line.
Materials:
-
Cultured cells
-
H89
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
H89 Treatment:
-
Prepare a serial dilution of H89 in complete medium.
-
Remove the old medium and add 100 µL of medium containing different concentrations of H89 to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each H89 concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the H89 concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No inhibition of PKA activity observed | H89 concentration is too low. | Perform a dose-response experiment to find the optimal concentration. |
| Incubation time is too short. | Increase the incubation time. | |
| H89 stock solution has degraded. | Prepare a fresh stock solution. | |
| High cytotoxicity observed | H89 concentration is too high. | Perform a cytotoxicity assay (e.g., MTT) to determine a non-toxic concentration range. |
| Solvent (DMSO) concentration is too high. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). | |
| Inconsistent results | Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells. |
| Repeated freeze-thaw cycles of H89 stock. | Aliquot the stock solution to avoid multiple freeze-thaw cycles. | |
| Off-target effects suspected | H89 is inhibiting other kinases. | Use a lower concentration of H89. Confirm findings with another, more specific PKA inhibitor (e.g., Rp-cAMPS). |
Conclusion
H89 is a valuable tool for studying PKA-mediated signaling pathways in cell culture. However, its successful application requires careful consideration of its concentration-dependent effects and potential off-target activities. By following the detailed protocols and guidelines provided in these application notes, researchers can effectively utilize H89 to investigate the role of PKA in various cellular processes. It is always recommended to validate findings with complementary approaches to ensure the specificity of the observed effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. H-89 | Highly effective PKA inhibitor | Cardioprotectant | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein kinase A inhibitor, H89, significantly enhances survival rate of dissociated human embryonic stem cells following cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Using H89 in Immunofluorescence Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
H89 is a potent, cell-permeable, and selective inhibitor of cAMP-dependent protein kinase A (PKA).[1] It acts as a competitive inhibitor of ATP at the kinase's catalytic subunit, effectively blocking the phosphorylation of PKA target proteins.[1] This property makes H89 a valuable tool in cell biology and drug discovery for dissecting the role of the PKA signaling pathway in various cellular processes. Immunofluorescence (IF) assays, a technique that utilizes fluorescently labeled antibodies to visualize the localization and abundance of specific proteins within a cell, can be powerfully combined with H89 treatment to study the impact of PKA inhibition on protein trafficking, expression, and post-translational modifications.
This document provides detailed application notes and protocols for the effective use of H89 in immunofluorescence assays, including data presentation, experimental methodologies, and the interpretation of results.
Mechanism of Action of H89
H89's primary mechanism of action is the inhibition of PKA. The PKA signaling cascade is a crucial pathway involved in a myriad of cellular functions, including gene expression, metabolism, and cell proliferation. The pathway is typically activated by G-protein coupled receptors (GPCRs) that, upon ligand binding, stimulate adenylyl cyclase to produce cyclic AMP (cAMP).[2] cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits.[3] These active catalytic subunits can then phosphorylate a wide range of substrate proteins in the cytoplasm and nucleus. H89 competitively binds to the ATP-binding pocket of the PKA catalytic subunit, preventing the transfer of phosphate to its substrates.[1]
It is crucial for researchers to be aware of the potential off-target effects of H89, especially at higher concentrations. H89 has been reported to inhibit other kinases, such as protein kinase G (PKG), and has shown effects on purinergic receptors that are independent of its kinase inhibitory activity.[1][4] Therefore, careful dose-response experiments and, where possible, the use of complementary inhibitory approaches are recommended to ensure the specific involvement of PKA.
Applications in Immunofluorescence
The combination of H89 treatment with immunofluorescence allows for the detailed investigation of:
-
Protein Translocation: Assessing the role of PKA in the nucleocytoplasmic shuttling of proteins. For example, H89 can be used to determine if the nuclear import or export of a target protein is dependent on PKA-mediated phosphorylation.
-
Phosphorylation Status: Using phospho-specific antibodies to directly visualize the effect of H89 on the phosphorylation of PKA substrates at specific sites. A common application is to examine the phosphorylation of the transcription factor CREB (cAMP response element-binding protein).[1][5]
-
Subcellular Localization Changes: Observing changes in the localization of proteins to different organelles or cellular compartments following PKA inhibition.
-
Protein Expression Levels: Quantifying changes in the expression of target proteins that may be regulated by PKA-dependent transcription factors.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of H89 in cellular assays.
| Parameter | Value | Cell Type/System | Reference |
| PKA IC50 (in vitro) | ~50 nM | N/A | [1] |
| PKG IC50 (in vitro) | ~500 nM | N/A | [1] |
| PKCμ IC50 (in vitro) | ~500 nM | N/A | [1] |
Table 1: In Vitro Inhibitory Concentrations of H89. This table provides the half-maximal inhibitory concentration (IC50) of H89 for PKA and key off-target kinases.
| Application | H89 Concentration | Cell Type | Incubation Time | Observed Effect | Reference |
| Inhibition of PKA Substrate Phosphorylation | 10-30 µM | SKNMC cells | 30 minutes | Inhibition of forskolin-stimulated phosphorylation | [1] |
| Inhibition of CREB Phosphorylation | 10 µM | SW480 cells | Not specified | Significant inhibition of CREB phosphorylation | [4] |
| Blockade of TGF-β1-induced PKA activation | 10 µM | ARPE-19 cells | Pre-treatment | Blocked nuclear translocation of PKA catalytic subunit and inhibited CREB phosphorylation | [1] |
| Enhancement of hESC Survival | 3 or 6 µM | Human embryonic stem cells | 2 hours pre-treatment or in post-thaw culture | Optimal concentration for improving cell survival | [6] |
| Inhibition of Strain-Induced CREB Phosphorylation | 3 µM | Adult rat ventricular fibroblasts | Not specified | Inhibition of CREB phosphorylation | [4] |
Table 2: Working Concentrations of H89 in Cellular Immunofluorescence and Related Assays. This table provides a range of effective concentrations of H89 used in different cell types and for various applications.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PKA signaling pathway and the inhibitory action of H89.
Caption: Experimental workflow for immunofluorescence with H89.
Detailed Experimental Protocols
Materials
-
H89 dihydrochloride (Store stock solution at -20°C)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS, freshly prepared
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS
-
Primary antibody (e.g., rabbit anti-phospho-CREB, mouse anti-PKA catalytic subunit)
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
Protocol: Immunofluorescence Staining for Phospho-CREB after H89 Treatment
This protocol is adapted from a study on ARPE-19 cells and can be modified for other cell types and targets.[1]
1. Cell Seeding and Treatment: a. Seed cells on sterile glass coverslips in a multi-well plate and culture until they reach 60-70% confluency. b. Prepare a stock solution of H89 in DMSO (e.g., 10 mM). c. On the day of the experiment, dilute the H89 stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM). d. Treat the cells with the H89-containing medium for the desired time (e.g., 30 minutes to 2 hours) at 37°C. Include a vehicle control (DMSO) group. e. For experiments investigating the inhibition of stimulated phosphorylation, add the stimulus (e.g., forskolin) for the last 10-15 minutes of the H89 incubation.
2. Fixation: a. Aspirate the culture medium and gently wash the cells twice with PBS. b. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each.
3. Permeabilization: a. Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each.
4. Blocking: a. Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
5. Primary Antibody Incubation: a. Dilute the primary antibody (e.g., anti-phospho-CREB) in the blocking solution according to the manufacturer's recommendations. b. Aspirate the blocking solution and add the diluted primary antibody to the coverslips. c. Incubate overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation: a. The next day, wash the cells three times with PBS for 5 minutes each. b. Dilute the fluorophore-conjugated secondary antibody in the blocking solution. c. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
7. Counterstaining and Mounting: a. Wash the cells three times with PBS for 5 minutes each, protected from light. b. Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes. c. Wash the cells once with PBS. d. Mount the coverslips onto microscope slides using an antifade mounting medium.
8. Imaging and Analysis: a. Image the slides using a confocal or fluorescence microscope with the appropriate filter sets. b. Capture images of both the H89-treated and control groups using identical imaging parameters. c. Quantify the fluorescence intensity and/or analyze the subcellular localization of the target protein using image analysis software.
Expected Results and Interpretation
-
Inhibition of Nuclear Translocation: When studying a protein that translocates to the nucleus upon PKA activation, treatment with H89 is expected to cause the protein to be retained in the cytoplasm. For example, immunofluorescence imaging of the PKA catalytic subunit (PRKACa) in TGF-β1-stimulated ARPE-19 cells shows nuclear localization, while pre-treatment with H89 results in the signal being predominantly cytoplasmic.[1]
-
Reduction in Phosphorylation: Using a phospho-specific antibody, a decrease in fluorescence intensity is expected in H89-treated cells compared to the stimulated control. For instance, the immunofluorescence signal for phosphorylated CREB (p-CREB) is significantly reduced in cells treated with H89.[1]
-
Interpretation Caveats: It is important to interpret the results in the context of H89's known off-target effects. A change in phosphorylation or localization following H89 treatment is strong evidence for the involvement of a kinase, but not definitively PKA without further supporting data.[7] In some cellular contexts, H89 has been observed to paradoxically increase the phosphorylation of certain proteins, such as CREB in mouse primary osteoblasts, highlighting the complexity of cellular signaling networks.[8]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No difference between control and H89-treated cells | Ineffective H89 concentration or incubation time: The concentration of H89 may be too low or the incubation time too short to effectively inhibit PKA. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell type and experimental setup. |
| H89 degradation: H89 solution may have lost its activity. | Prepare fresh H89 stock and working solutions. Aliquot the stock solution to avoid repeated freeze-thaw cycles. | |
| PKA is not involved in the process under investigation. | Consider alternative signaling pathways and use other inhibitors or genetic approaches to confirm the role of PKA. | |
| High background fluorescence | Non-specific antibody binding: The primary or secondary antibody may be binding non-specifically. | Increase the concentration of BSA or serum in the blocking buffer. Titrate the primary and secondary antibody concentrations. Ensure adequate washing steps.[9][10] |
| Autofluorescence: The cells or fixative may be autofluorescent. | Use a different fixation method (e.g., methanol fixation if compatible with the antibody). Use a mounting medium with an anti-fade and anti-bleaching agent.[11] | |
| Unexpected or paradoxical results (e.g., increased phosphorylation) | Off-target effects of H89: H89 may be inhibiting other kinases or affecting other cellular pathways, leading to indirect effects.[7][12] | Use a lower concentration of H89. Confirm the findings with another, structurally different PKA inhibitor (e.g., KT5720) or with siRNA-mediated knockdown of PKA subunits. |
| Cell-type specific responses: The cellular response to H89 can be context-dependent. | Carefully review the literature for studies using H89 in your specific cell type or a similar one. |
References
- 1. Protein Kinase A Inhibitor H89 Attenuates Experimental Proliferative Vitreoretinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol: Immunofluorescence Staining of Cells for Microscopy - Biotium [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protein kinase A inhibitor, H89, significantly enhances survival rate of dissociated human embryonic stem cells following cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. scbt.com [scbt.com]
- 12. researchgate.net [researchgate.net]
H89 In Vitro Treatment: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing H89, a widely used protein kinase A (PKA) inhibitor, in various in vitro experimental settings. This document outlines recommended treatment durations, detailed protocols for key assays, and summarizes quantitative data to facilitate experimental design and data interpretation.
Introduction to H89
H89 is a potent, cell-permeable, and reversible inhibitor of cyclic AMP (cAMP)-dependent protein kinase A (PKA). It acts as a competitive inhibitor of ATP at the catalytic subunit of PKA.[1] While it is a valuable tool for studying PKA-mediated signaling pathways, it is crucial to be aware of its potential off-target effects, particularly at higher concentrations and with longer incubation times. Notably, H89 has been shown to inhibit other kinases, including Rho-associated coiled-coil containing protein kinase (ROCK).[2]
Data Summary: H89 Treatment Duration and Cellular Effects
The optimal treatment duration with H89 is highly dependent on the specific cell type, the biological process under investigation, and the desired outcome. The following tables summarize quantitative data from various in vitro experiments.
| Assay Type | Cell Line | H89 Concentration | Treatment Duration | Observed Effect | Reference |
| PKA Substrate Phosphorylation | Human Embryonic Stem Cells (hESCs) | 3 µM | 30 minutes | Diminished cryopreservation-induced phosphorylation of PKA. | [2] |
| CREB Phosphorylation | Human Keratinocytes | 1-10 µM | 30 minutes | Inhibition of UVB-induced CREBSer133 phosphorylation. | [3] |
| Cell Survival/Viability | Human Embryonic Stem Cells (hESCs) | 3-6 µM | 24 hours (Day 1 of culture) | Significantly improved survival and colony formation of dissociated hESCs. | [2] |
| Cell Migration (Scratch Assay) | HaCaT (Epithelial Cells) | Varies | 24-48 hours | Inhibition of cell migration into the scratched area. | [4] |
| Gene Expression | Human Keratinocytes | 1-10 µM | 48 hours | Attenuation of UVB-induced protein expression of TGase 1 and COX-2. | [3] |
| Pre-treatment for Cryopreservation | Human Embryonic Stem Cells (hESCs) | 3 µM | 2 hours | Positive effect on cell survival post-thaw. | [2] |
| Continuous Culture | Human Embryonic Stem Cells (hESCs) | 3-6 µM | Continuous | Did not further increase viable cells compared to 1-day treatment. | [2] |
Signaling Pathways
The following diagrams illustrate the primary signaling pathway targeted by H89 and a key off-target pathway.
Caption: H89 inhibits the catalytic subunit of PKA.
Caption: H89 can also inhibit ROCK, an off-target effect.
Experimental Protocols
Protocol 1: Inhibition of PKA-Mediated Substrate Phosphorylation (Western Blot)
This protocol is designed for short-term H89 treatment to assess the inhibition of PKA activity by measuring the phosphorylation of a downstream target like CREB.
Materials:
-
Cell culture medium
-
H89 (stock solution in DMSO)
-
PKA activator (e.g., Forskolin)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CREB, anti-total-CREB, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Pre-treatment with H89:
-
Aspirate the culture medium.
-
Add fresh medium containing the desired concentration of H89 (e.g., 10 µM). A vehicle control (DMSO) should be run in parallel.
-
Incubate for 30 minutes at 37°C.
-
-
PKA Activation:
-
Add a PKA activator (e.g., 10 µM Forskolin) directly to the medium and incubate for an additional 10-15 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape to collect the lysate.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Caption: Workflow for assessing PKA inhibition via Western Blot.
Protocol 2: Cell Migration Scratch Assay
This protocol outlines a long-term H89 treatment to evaluate its effect on cell migration.
Materials:
-
Cell culture medium
-
H89 (stock solution in DMSO)
-
12-well or 24-well plates
-
p200 pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to form a confluent monolayer.[5] This may take 18-24 hours.[6]
-
Creating the Scratch:
-
H89 Treatment:
-
Aspirate the PBS and add fresh culture medium containing the desired concentration of H89 or vehicle (DMSO).
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch in each well at 0 hours. Mark the location of the image for consistent imaging over time.
-
Incubate the plate at 37°C.
-
Capture images of the same locations at regular intervals (e.g., 8, 24, and 48 hours) to monitor cell migration into the scratch.[6]
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time for each treatment condition.
-
Protocol 3: Cell Viability Assay
This protocol describes how to assess the effect of H89 on cell viability over a longer treatment period.
Materials:
-
Cell culture medium
-
H89 (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, alamarBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
H89 Treatment:
-
After allowing the cells to adhere (typically overnight), replace the medium with fresh medium containing a range of H89 concentrations. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of cell viability for each H89 concentration.
-
Concluding Remarks
The selection of an appropriate H89 treatment duration is critical for obtaining reliable and interpretable in vitro data. For acute inhibition of PKA signaling, short-term treatments of 30 minutes are often sufficient. For studying downstream cellular processes such as survival and migration, longer incubation times of 24 to 48 hours are typically required. Researchers should always consider the potential for off-target effects with prolonged exposure and higher concentrations of H89 and include appropriate controls in their experimental design.
References
- 1. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 2. Protein kinase A inhibitor, H89, significantly enhances survival rate of dissociated human embryonic stem cells following cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axionbiosystems.com [axionbiosystems.com]
- 6. med.virginia.edu [med.virginia.edu]
Application Notes and Protocols for H89 in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
H89 is a potent, cell-permeable isoquinolinesulfonamide compound widely utilized in cell biology and pharmacology as a selective inhibitor of cAMP-dependent Protein Kinase A (PKA).[1] By competitively binding to the ATP-binding site of the PKA catalytic subunit, H89 effectively blocks the phosphorylation of PKA target substrates, making it an invaluable tool for dissecting the role of the PKA signaling pathway in various cellular processes.[1] Western blotting is a cornerstone technique to assess changes in protein expression and post-translational modifications, such as phosphorylation. The use of H89 in conjunction with Western blotting allows researchers to investigate the specific involvement of PKA in signaling cascades by observing the phosphorylation status of its downstream targets.
It is important to note that while H89 is a powerful tool, it can exhibit off-target effects at higher concentrations, inhibiting other kinases such as S6K1, MSK1, and ROCKII.[2][3] Therefore, careful dose-response experiments and the use of appropriate controls are crucial for the correct interpretation of results.
Mechanism of Action of H89 in the PKA Signaling Pathway
The canonical PKA signaling pathway is initiated by the binding of an extracellular ligand (e.g., hormones, neurotransmitters) to a G-protein coupled receptor (GPCR). This activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Four cAMP molecules then bind to the two regulatory subunits of the inactive PKA tetramer, causing a conformational change that releases the two active catalytic subunits. These catalytic subunits can then phosphorylate various substrate proteins on serine or threonine residues within a specific consensus sequence (Arg-Arg-X-Ser/Thr), thereby modulating their activity. A key downstream target of PKA is the transcription factor CREB (cAMP response element-binding protein), which, upon phosphorylation at Ser133, recruits transcriptional coactivators to regulate gene expression. H89 acts by directly inhibiting the catalytic activity of PKA, thus preventing the phosphorylation of its substrates, including CREB.
Caption: PKA signaling pathway and the inhibitory action of H89.
Quantitative Data Summary
The following table summarizes the effects of H89 on the phosphorylation of various PKA substrates as determined by Western blotting in different experimental models.
| Cell Line/Tissue | Target Protein | PKA Activator (Concentration) | H89 Concentration | Incubation Time | Observed Effect on Phosphorylation | Reference |
| SK-N-MC cells | CREB (Ser133) | Forskolin (30 µM) | 10, 20 µM | 30 min | Dose-dependent inhibition of Forskolin-induced phosphorylation. | [4] |
| Trophoblast cells | CREB | NECA (10 µM) | 10 µM | 1 hr | Inhibition of NECA-induced phosphorylation. | [5] |
| ARPE-19 cells | CREB | TGF-β1 (10 ng/mL) | 10 µM | 1 hr (pretreatment) | Blocked TGF-β1-induced phosphorylation. | [6] |
| AtT-20 cells | β-catenin (Ser33/37) | Forskolin (50 µM) | 30 µM | 24 hr | Reversed Forskolin-induced dephosphorylation (Note: In this context, PKA activation leads to dephosphorylation of β-catenin). | |
| HEK293 cells | SMC3 | Endogenous | 30 µM | 24 hr | Reduced basal phosphorylation. | [5] |
Experimental Protocols
A. Cell Culture and Treatment with H89 and Forskolin
This protocol provides a general guideline for the treatment of adherent cells. Optimization may be required for different cell lines and experimental conditions.
-
Cell Seeding: Plate cells at an appropriate density in complete growth medium and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal kinase activity, you may serum-starve the cells for 4-16 hours in a serum-free or low-serum medium prior to treatment.
-
H89 Pre-treatment:
-
Prepare a stock solution of H89 in DMSO (e.g., 10 mM).
-
Dilute the H89 stock solution in a serum-free medium to the desired final concentration (e.g., 10-30 µM).
-
Remove the culture medium from the cells and add the H89-containing medium.
-
Incubate for 30 minutes to 1 hour at 37°C in a CO2 incubator. This pre-incubation allows H89 to enter the cells and inhibit PKA before stimulation.
-
-
PKA Activation (Positive Control):
-
Prepare a stock solution of a PKA activator such as Forskolin in DMSO (e.g., 10 mM).
-
To the H89-pre-treated cells, add Forskolin to a final concentration of 10-50 µM. For the positive control well (no H89), add Forskolin to cells that were incubated with vehicle (DMSO) containing medium.
-
Incubate for 15-30 minutes at 37°C.
-
-
Control Groups:
-
Vehicle Control: Cells treated with the same concentration of DMSO used for H89 and Forskolin.
-
H89 Only: Cells treated only with H89 to assess its effect on basal phosphorylation.
-
Forskolin Only: Cells treated only with Forskolin to confirm the activation of the PKA pathway.
-
B. Western Blot Protocol for Phosphorylated Proteins
1. Cell Lysis
-
Phospho-Lysis Buffer Recipe (RIPA Buffer with Inhibitors):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Immediately before use, add:
-
1X Protease Inhibitor Cocktail
-
1X Phosphatase Inhibitor Cocktail (containing sodium fluoride, sodium orthovanadate, and β-glycerophosphate)
-
-
-
Procedure:
-
After treatment, place the culture dish on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold Phospho-Lysis Buffer to the plate (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
2. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
3. Sample Preparation for Electrophoresis
-
To the normalized protein lysates, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Briefly centrifuge the samples to collect the condensate.
4. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting
-
Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-phospho-CREB Ser133) in 5% BSA in TBST at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10-15 minutes each with TBST at room temperature.
-
6. Detection
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
7. Stripping and Re-probing (for Total Protein)
-
To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., total CREB) and a loading control (e.g., β-actin or GAPDH).
-
Use a commercial stripping buffer or a mild stripping buffer (e.g., 25 mM glycine-HCl, pH 2.0, 1% SDS) and follow standard protocols.
-
After stripping, wash the membrane thoroughly and repeat the blocking and immunoblotting steps with the appropriate primary antibodies.
Experimental Workflow
Caption: Experimental workflow for Western blotting with H89.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protein Kinase A Inhibitor H89 Attenuates Experimental Proliferative Vitreoretinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Phospho-(Ser/Thr) PKA Substrate Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: H89 in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
H89, initially identified as a potent inhibitor of Protein Kinase A (PKA), is a widely used small molecule in cell biology research. Its cell-permeable nature makes it a valuable tool for investigating the role of PKA and other kinases in various cellular processes through live-cell imaging. However, it is crucial to recognize that H89 exhibits significant off-target activity, affecting other kinases such as Rho-associated coiled-coil containing protein kinase (ROCK), p70S6 kinase (S6K1), and Mitogen- and stress-activated protein kinase 1 (MSK1).[1] This polypharmacology necessitates careful experimental design and interpretation of results.
These application notes provide a comprehensive overview of the use of H89 in live-cell imaging, including its mechanism of action, key applications, quantitative data on its kinase inhibition profile, and detailed protocols for its use.
Mechanism of Action
H89 is an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the kinase domain of its target proteins, preventing the phosphorylation of their downstream substrates. While its primary target is PKA, its structural similarity to the ATP-binding sites of other kinases leads to the inhibition of a broader range of signaling molecules.[1] This is a critical consideration when attributing an observed cellular phenotype solely to the inhibition of PKA.
Key Applications in Live-Cell Imaging
-
Investigating PKA-mediated signaling events: H89 is frequently used to dissect the role of PKA in dynamic cellular processes such as cell migration, morphology changes, and intracellular signaling cascades.
-
Studying cytoskeleton dynamics: Due to its inhibitory effect on ROCK, a key regulator of the actin cytoskeleton, H89 is employed to study processes like stress fiber formation, cell contraction, and neurite outgrowth.[2]
-
Elucidating crosstalk between signaling pathways: The ability of H89 to inhibit multiple kinases can be leveraged to explore the interplay between the PKA, ROCK, and other signaling pathways in real-time.
Quantitative Data: H89 Kinase Inhibition Profile
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of H89 against its primary target (PKA) and key off-target kinases. It is important to note that higher concentrations are often required in live-cell experiments to achieve effective inhibition.[3]
| Kinase Target | IC50 Value | Reference |
| Protein Kinase A (PKA) | ~50 nM | [1] |
| Ribosomal Protein S6 Kinase beta-1 (S6K1) | ~80 nM | [1] |
| Mitogen and Stress Activated Protein Kinase 1 (MSK1) | ~120 nM | [1] |
| Rho-associated coiled-coil containing protein kinase II (ROCK-II) | ~270 nM | [1] |
| Protein Kinase B alpha (PKBα/Akt) | ~2.6 µM | [1] |
| MAPK activated protein kinase 1b (MAPKAP-K1b) | ~2.8 µM | [1] |
Signaling Pathways
The following diagrams illustrate the canonical PKA and ROCK signaling pathways, which are the primary targets of H89. Understanding these pathways is essential for designing and interpreting experiments using this inhibitor.
Canonical PKA Signaling Pathway and H89 Inhibition.
Canonical ROCK Signaling Pathway and H89 Inhibition.
Experimental Protocols
General Considerations for Live-Cell Imaging with H89
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells may respond differently to H89.
-
Solvent Control: H89 is typically dissolved in DMSO. Always include a vehicle control (DMSO alone) in your experiments at the same final concentration used for H89 treatment.
-
Concentration and Incubation Time: The optimal concentration and incubation time for H89 will vary depending on the cell type, the specific biological question, and the kinase being targeted. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system. A common starting point for live-cell imaging is 10 µM, with incubation times ranging from 30 minutes to several hours.[4]
-
Phototoxicity: Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio. Use of fluorophores with longer excitation wavelengths (e.g., red or far-red) can also reduce phototoxicity.
Protocol: Live-Cell Imaging of Cytoskeleton Dynamics in Response to H89
This protocol provides a general framework for observing the effects of H89 on the actin cytoskeleton in real-time.
Materials:
-
Adherent cells cultured on glass-bottom dishes or chamber slides suitable for live-cell imaging.
-
Fluorescent probe for labeling the actin cytoskeleton (e.g., LifeAct-GFP, SiR-Actin).
-
H89 dihydrochloride (dissolved in DMSO to a stock concentration of 10 mM).
-
Live-cell imaging medium (e.g., phenol red-free DMEM with serum and supplements).
-
Live-cell imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Labeling the Actin Cytoskeleton:
-
For transient transfection with a fluorescently-tagged actin-binding protein (e.g., LifeAct-GFP), transfect the cells 24-48 hours before imaging according to the manufacturer's protocol.
-
For live-cell stains (e.g., SiR-Actin), label the cells according to the manufacturer's instructions, typically for 1-3 hours before imaging.
-
-
Experimental Setup:
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the dish on the microscope stage within the environmental chamber and allow the cells to acclimate for at least 30 minutes.
-
-
Image Acquisition (Pre-treatment):
-
Identify a field of view with healthy, well-spread cells.
-
Acquire a series of time-lapse images (e.g., one frame every 1-5 minutes) for a baseline period (e.g., 15-30 minutes) to observe the normal dynamics of the cytoskeleton.
-
-
H89 Treatment:
-
Carefully add H89 to the imaging medium to achieve the desired final concentration (e.g., 10 µM). For the vehicle control, add the equivalent volume of DMSO.
-
Ensure gentle mixing without disturbing the cells.
-
-
Image Acquisition (Post-treatment):
-
Immediately resume time-lapse imaging and continue for the desired duration (e.g., 1-3 hours) to capture the cellular response to H89.
-
-
Data Analysis:
-
Analyze the time-lapse movies to observe changes in cell morphology, stress fiber formation or disassembly, and cell motility.
-
Quantify changes in cellular features (e.g., cell area, perimeter, stress fiber number and thickness) using image analysis software.
-
Experimental Workflow
The following diagram outlines a typical workflow for a live-cell imaging experiment using H89.
A typical experimental workflow for live-cell imaging with H89.
Conclusion and Best Practices
H89 is a valuable tool for studying cellular signaling in real-time. However, its off-target effects must be carefully considered. To ensure the robustness of your findings:
-
Use the lowest effective concentration of H89.
-
Always include appropriate vehicle controls.
-
Validate key findings using more specific inhibitors or genetic approaches (e.g., siRNA, CRISPR) to confirm the involvement of a particular kinase.
-
Be mindful of the potential for H89 to have effects independent of its kinase inhibitory activity.
By following these guidelines and the protocols outlined in these application notes, researchers can effectively utilize H89 in live-cell imaging experiments to gain valuable insights into dynamic cellular processes.
References
- 1. Small molecule H89 renders the phosphorylation of S6K1 and AKT resistant to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protein kinase A inhibitor H89 acts on cell morphology by inhibiting Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of H89
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of H89, a potent and selective inhibitor of protein kinase A (PKA).
Introduction
H89 is a widely used pharmacological tool to investigate the roles of the cAMP-dependent protein kinase A (PKA) signaling pathway in various physiological and pathological processes. Its in vivo application has been instrumental in understanding the function of PKA in models of cancer, inflammation, neurological disorders, and more. H89 acts as a competitive inhibitor at the ATP-binding site of the PKA catalytic subunit. While it is a potent PKA inhibitor, it's important to note its potential off-target effects on other kinases, particularly at higher concentrations.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo use of H89, compiled from various studies.
Table 1: In Vitro and In Vivo Inhibitory Concentrations of H89
| Parameter | Value | Cell/Tissue Type | Reference |
| In Vitro IC₅₀ (PKA) | ~50 nM | - | [1] |
| In Vivo Inhibitory Concentration (PKA) | 10 - 30 µM | Various | [1] |
| In Vivo IC₅₀ (PKA) | ~1 µM | Cell lysates after in vivo treatment | [2] |
Table 2: In Vivo Administration and Efficacy of H89 in Animal Models
| Animal Model | Disease/Condition | Route of Administration | Dosage | Observed Effect | Reference |
| Rat | Proliferative Vitreoretinopathy | Intravitreal injection | Not specified | Protected against retinal structural changes | [3] |
| Rat | Lipopolysaccharide (LPS)-induced fever | Intracerebroventricular injection | 0.5, 1, 1.5 µ g/site | Lowered body temperature | [4] |
| Mouse | Asthma | Not specified | 10 mg/kg | Attenuated airway inflammation | [5] |
| Human Caco-2 cells (in vitro) | Colon Cancer | - | Dose-dependent | Induced morphological transformation and growth inhibition | [6] |
Signaling Pathways
H89 primarily targets the Protein Kinase A (PKA) pathway. However, its effects can extend to other signaling cascades.
PKA Signaling Pathway Inhibition by H89
The canonical PKA pathway is activated by cyclic AMP (cAMP). H89 competitively binds to the ATP-binding site on the catalytic subunit of PKA, preventing the phosphorylation of its downstream substrates.
Caption: Inhibition of the PKA signaling pathway by H89.
Interaction with TGF-β and Akt Signaling
Studies have shown that H89 can also modulate other pathways, such as the TGF-β and Akt/PKB signaling pathways. For instance, in the context of proliferative vitreoretinopathy, H89 was found to increase the expression of the inhibitory Smad6, a component of the TGF-β pathway.[3] In human colon cancer cells, H89 treatment led to the activation of Akt/PKB, a pro-survival pathway.[6]
References
- 1. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein Kinase A Inhibitor H89 Attenuates Experimental Proliferative Vitreoretinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. The in vitro effects of this compound, a specific inhibitor of protein kinase A, in the human colonic carcinoma cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
H89 Inhibitor: A Tool for Elucidating Apoptotic Pathways
Application Notes and Protocols for Researchers
Introduction
H89 is a potent, cell-permeable isoquinolinesulfonamide compound initially developed as a selective inhibitor of cAMP-dependent protein kinase A (PKA).[1][2] However, subsequent research has revealed its activity against a broader range of kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), mitogen- and stress-activated protein kinase (MSK1), and ribosomal S6 kinase (S6K1).[3][4][5] This multi-target profile makes H89 a valuable pharmacological tool for investigating various cellular processes, most notably apoptosis. By modulating key signaling cascades, H89 can induce or sensitize cells to programmed cell death, offering a means to dissect the intricate molecular machinery governing this fundamental biological process. These notes provide detailed protocols and quantitative data to guide researchers in utilizing H89 for the study of apoptosis.
Mechanism of Action in Apoptosis
H89's pro-apoptotic effects are multifaceted and context-dependent, stemming from its inhibition of several key kinases. Its primary mechanisms include:
-
PKA Inhibition: While initially considered its main mode of action, the role of PKA inhibition in H89-induced apoptosis is complex and can be cell-type specific.[6][7] In some contexts, PKA signaling is anti-apoptotic, and its inhibition by H89 promotes cell death.
-
ROCK Inhibition: H89 has been shown to inhibit ROCK, a key regulator of the cytoskeleton and cell survival.[8][9] Inhibition of the ROCK pathway can attenuate survival signals and contribute to the induction of apoptosis.[10][11]
-
MSK1 Inhibition: H89 is a potent inhibitor of MSK1, a kinase involved in transcriptional regulation.[12][13] By inhibiting MSK1, H89 can modulate the expression of genes involved in cell survival and apoptosis.
-
S6K1 Inhibition and Mcl-1 Downregulation: A significant mechanism by which H89 enhances apoptosis is through the inhibition of S6K1, leading to a rapid decrease in the levels of the anti-apoptotic protein Mcl-1.[3] Mcl-1 is a crucial member of the Bcl-2 family, and its degradation is a key event in the initiation of the intrinsic apoptotic pathway.[3][14] Notably, H89's effect on other Bcl-2 family members like Bax, Bak, or Bcl-2 appears to be minimal, highlighting the central role of Mcl-1 in its mechanism.[3][15]
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of H89 in various cell lines, providing a starting point for experimental design.
| Cell Line | H89 Concentration | Incubation Time | Key Apoptotic Effects | Reference(s) |
| KOPN-8 (ALL) | 10 µmol/L | 1 hour (pre-treatment) | Enhanced immunotoxin-induced apoptosis, Mcl-1 downregulation, PARP cleavage | [3] |
| SEM (ALL) | 10 µmol/L | 1 hour (pre-treatment) | Increased ADP ribosylation and apoptosis with LMB-11 | [3] |
| Caco-2 (Colon Cancer) | Dose-dependent | Not specified | Growth inhibition, induction of apoptosis when combined with PI3K inhibitor | [6] |
| SW480 (Colon Cancer) | 10 µM | 48 hours | Synergistic induction of apoptosis with glyceryl trinitrate (GTN) | [16] |
| Human Embryonic Stem Cells (hESCs) | 3 µM | 2 hours (pre-treatment) | Improved survival after cryopreservation through ROCK inhibition | [8] |
| Human Breast Cancer (HBC) Cells | Not specified | Not specified | Inhibited cell growth and enhanced apoptosis | [17] |
Experimental Protocols
Herein are detailed protocols for key experiments to study H89-induced apoptosis.
Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of H89 on cell proliferation and viability.
Workflow:
Caption: Workflow for determining cell viability after H89 treatment using the MTT assay.
Materials:
-
Cells of interest
-
Complete culture medium
-
H89 inhibitor stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
H89 Treatment: Prepare serial dilutions of H89 in complete culture medium. Remove the old medium from the wells and add 100 µL of the H89-containing medium or vehicle control (medium with the same concentration of DMSO as the highest H89 concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Incubate the plate overnight at 37°C and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis of Apoptotic Markers
This protocol details the detection of key apoptotic proteins modulated by H89 treatment.[18]
Signaling Pathway:
Caption: H89-induced apoptosis signaling via S6K1 inhibition and Mcl-1 downregulation.
Materials:
-
H89-treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates and determine the protein concentration of the supernatants using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This protocol enables the quantification of apoptotic and necrotic cells following H89 treatment.[19][20][21]
Logical Relationship:
Caption: Classification of cell states after H89 treatment using Annexin V and PI staining.
Materials:
-
H89-treated and control cells in suspension
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after H89 treatment and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Annexin V Staining: Add 5 µL of Annexin V-FITC to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
PI Staining: Add 10 µL of PI to the cell suspension.
-
Analysis: Analyze the samples within 1 hour on a flow cytometer.
Conclusion
H89 is a versatile inhibitor that can be employed to investigate the complex signaling networks governing apoptosis. Its ability to target multiple kinases provides a unique opportunity to probe the interplay between different pathways in the regulation of cell death. The protocols and data presented here offer a framework for researchers to effectively utilize H89 as a tool to advance our understanding of apoptosis in various biological systems, with potential implications for drug development in oncology and other fields.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PKA Inhibitor H89 (N-[2-p-bromocinnamylamino-ethyl]-5-isoquinolinesulfonamide) Attenuates Synaptic Dysfunction and Neuronal Cell Death following Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. The in vitro effects of H-89, a specific inhibitor of protein kinase A, in the human colonic carcinoma cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Protein kinase A inhibitor, H89, significantly enhances survival rate of dissociated human embryonic stem cells following cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein kinase A inhibitor, H89, enhances survival and clonogenicity of dissociated human embryonic stem cells through Rho-associated coiled-coil containing protein kinase (ROCK) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rho-Associated Kinase Inhibitor (Y-27632) Attenuates Doxorubicin-Induced Apoptosis of Human Cardiac Stem Cells | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. H89, an inhibitor of PKA and MSK, inhibits cyclic-AMP response element binding protein-mediated MAPK phosphatase-1 induction by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. m.youtube.com [m.youtube.com]
- 16. oncotarget.com [oncotarget.com]
- 17. researchgate.net [researchgate.net]
- 18. pubcompare.ai [pubcompare.ai]
- 19. researchgate.net [researchgate.net]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Apoptosis – NovoCyte Flow Cytometers | アジレント [agilent.com]
Application Notes and Protocols for Cryopreservation of Stem Cells with H89
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cryopreservation of human pluripotent stem cells (hPSCs), including embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs), is a critical process for cell banking, transportation, and various downstream applications in research and clinical settings. However, hPSCs are highly susceptible to apoptosis upon dissociation into single cells, a necessary step for many experimental procedures and for cryopreservation itself. This cell death is largely mediated by the hyperactivation of the Rho-associated coiled-coil kinase (ROCK) signaling pathway.
H89, a small molecule initially identified as a protein kinase A (PKA) inhibitor, has been demonstrated to significantly enhance the survival and cloning efficiency of dissociated hPSCs following cryopreservation. Its mechanism of action involves the inhibition of the ROCK signaling pathway, thereby mitigating apoptosis and improving post-thaw recovery. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the use of H89 in the cryopreservation of stem cells.
Mechanism of Action: H89 in Stem Cell Cryopreservation
Cryopreservation and the necessary preceding step of cell dissociation induce significant cellular stress, leading to the activation of pro-apoptotic pathways. In hPSCs, this stress activates both PKA and the ROCK signaling pathway. The activation of ROCK leads to the phosphorylation of downstream targets such as Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Target Subunit 1 (MYPT1), culminating in membrane blebbing and apoptosis.
H89 has been shown to inhibit the phosphorylation of PKA and, crucially, also the phosphorylation of the ROCK substrates MLC2 and MYPT1. This dual effect on both PKA and the ROCK pathway makes H89 a potent agent for improving the survival of dissociated hPSCs during cryopreservation and post-thaw culture.
Figure 1: H89 inhibits cryopreservation-induced apoptosis by targeting the PKA and ROCK pathways.
Quantitative Data
The efficacy of H89 in improving post-thaw survival of hESCs is dose-dependent. The optimal concentration of H89 should be determined empirically for different cell lines; however, studies have shown significant improvements in cell survival and colony formation at concentrations ranging from 3 to 6 µM.[1]
| H89 Concentration (µM) | Relative Cell Viability (%) | Observations |
| 0 (Control) | Baseline | High levels of post-thaw cell death and poor colony formation. |
| 1 | Moderate Increase | Some improvement in cell survival observed. |
| 3 - 6 | Significant Increase | Optimal range for enhanced cell survival and robust colony formation. [1] |
| 10 | Decreased Efficacy | Higher concentrations may show reduced beneficial effects.[1] |
| Table 1: Dose-dependent effect of H89 on the post-thaw viability of human embryonic stem cells. The relative cell viability is presented as a percentage increase over the control group without H89 treatment. |
Studies have also investigated the optimal timing for H89 application. While pre-treatment before dissociation and inclusion in the freezing medium show some positive effects, the most significant improvement in cell survival is observed when H89 is added to the culture medium during the initial 24 hours of post-thaw culture.[1] This suggests that H89's primary role is in mitigating the apoptotic signals that are fully manifested after thawing.[1]
Experimental Protocols
Materials and Reagents
-
Human pluripotent stem cells (hPSCs)
-
Appropriate hPSC culture medium (e.g., mTeSR™1, E8™)
-
Cell dissociation reagent (e.g., Accutase®, TrypLE™)
-
H89 dihydrochloride (prepared as a stock solution in DMSO)
-
Cryopreservation medium (e.g., commercial cryopreservation solution or a solution of 90% hPSC culture medium and 10% DMSO)
-
Sterile cryovials
-
Isopropanol freezing container (e.g., Mr. Frosty™)
-
-80°C freezer
-
Liquid nitrogen storage tank
-
Water bath at 37°C
-
Standard cell culture equipment (incubator, centrifuge, pipettes, etc.)
Protocol 1: Cryopreservation of hPSCs using H89
This protocol describes a standard slow-freezing method for cryopreserving dissociated hPSCs.
Figure 2: Step-by-step workflow for the cryopreservation and recovery of hPSCs using H89.
Step-by-Step Procedure:
-
Cell Culture and Harvest:
-
Culture hPSCs to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with DPBS.
-
Add a cell dissociation reagent (e.g., Accutase®) and incubate at 37°C until the cells detach as single cells.
-
Neutralize the dissociation reagent with culture medium and collect the cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
-
Freezing:
-
Aspirate the supernatant and gently resuspend the cell pellet in cold culture medium.
-
Perform a cell count to determine cell density.
-
Slowly add an equal volume of cold 2x cryopreservation medium (e.g., 80% culture medium + 20% DMSO) to the cell suspension to achieve a final concentration of 10% DMSO.
-
Aliquot the cell suspension into pre-labeled cryovials (typically 1 x 10^6 cells/mL).
-
Place the cryovials into an isopropanol freezing container.
-
Immediately transfer the freezing container to a -80°C freezer and store overnight. This provides a cooling rate of approximately -1°C/minute.
-
The following day, transfer the cryovials to a liquid nitrogen storage tank for long-term storage.
-
-
Thawing and Post-Thaw Culture with H89:
-
Prepare a culture plate with the appropriate matrix (e.g., Matrigel®) and pre-warm the culture medium to 37°C.
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Sterilize the outside of the vial with 70% ethanol.
-
In a sterile hood, slowly transfer the thawed cell suspension to a conical tube containing at least 5 mL of pre-warmed culture medium.
-
Centrifuge the cells at 200 x g for 5 minutes to remove the cryopreservation medium.
-
Aspirate the supernatant and resuspend the cell pellet in culture medium supplemented with an optimal concentration of H89 (e.g., 5 µM).
-
Plate the cells onto the prepared culture vessel.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
After 24 hours, replace the medium with fresh, H89-free culture medium.
-
Continue to culture the cells according to standard protocols.
-
Protocol 2: Assessment of Post-Thaw Viability
To quantify the effect of H89 on cell survival, a viability assay such as Trypan Blue exclusion or a fluorescence-based live/dead assay can be performed 24 hours post-thaw.
-
After 24 hours of post-thaw culture (with and without H89), detach the cells using a dissociation reagent.
-
Perform a cell count using a hemocytometer and Trypan Blue stain to determine the number of viable and non-viable cells.
-
Calculate the percentage of viable cells.
Protocol 3: Western Blot Analysis of ROCK Pathway Inhibition
To confirm the mechanism of H89 action, Western blotting can be performed to assess the phosphorylation status of ROCK substrates.
-
Lyse hPSCs at different time points post-thaw (with and without H89 treatment).
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-MLC2, total MLC2, phospho-MYPT1, and total MYPT1.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Conclusion
The use of H89 in the post-thaw culture medium is a simple and effective method to significantly improve the survival and recovery of cryopreserved human pluripotent stem cells. By inhibiting the ROCK signaling pathway, H89 mitigates the detrimental effects of dissociation and cryopreservation-induced apoptosis. The protocols and data presented in these application notes provide a framework for researchers to implement this technique to enhance the efficiency and reproducibility of their stem cell research and development workflows.
References
Application Notes and Protocols for the Use of H89 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
H89 is a potent, cell-permeable, and reversible inhibitor of cAMP-dependent protein kinase (PKA).[1][2][3] It acts as a competitive inhibitor at the ATP-binding site of the kinase.[4] While widely used as a selective inhibitor of PKA, it is crucial to recognize that H89 also exhibits inhibitory activity against other kinases, particularly at higher concentrations. These off-target effects include, but are not limited to, the inhibition of Mitogen- and Stress-Activated Kinase 1 (MSK1), S6K1, and Rho-associated coiled-coil containing protein kinase (ROCKII).[3] Therefore, careful dose-response studies and, when possible, the use of complementary inhibitory strategies are recommended for robust target validation.
These application notes provide a comprehensive overview of the use of H89 in kinase activity assays, including its selectivity profile, and detailed protocols for both in vitro and cell-based assays.
Data Presentation: H89 Kinase Selectivity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of H89 against a panel of kinases, providing a clear overview of its selectivity. Data is compiled from various sources to offer a comparative perspective.
| Kinase | IC50 (nM) | Notes |
| PKA | 48 - 135 | Primary Target |
| MSK1 | 120 | Potent off-target |
| S6K1 | 80 | Potent off-target |
| ROCKII | 270 | Moderate off-target |
| PKG | ~480 | ~10-fold less potent than PKA |
| PKC | >24,000 | Weakly inhibited |
| MLCK | >24,000 | Weakly inhibited |
| CamKII | >24,000 | Weakly inhibited |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.
Signaling Pathways
PKA/CREB Signaling Pathway
The canonical PKA signaling pathway is initiated by the binding of a ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[5][6] cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits.[5] These active catalytic subunits can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB) at Serine 133.[6][7] Phosphorylated CREB recruits co-activators and initiates the transcription of target genes. H89 directly inhibits the catalytic activity of PKA, thereby preventing the phosphorylation of its downstream substrates like CREB.[5]
MSK1 Signaling Pathway
MSK1 is a nuclear kinase that is activated downstream of the ERK1/2 and p38 MAPK signaling cascades.[8][9] Various extracellular stimuli, such as growth factors and stress signals, can activate these MAPK pathways. Activated ERK1/2 or p38 then translocates to the nucleus and phosphorylates MSK1 at multiple sites, leading to its activation. Active MSK1 can then phosphorylate a range of substrates, including transcription factors like CREB and histones, thereby regulating gene expression.[8] H89 can directly inhibit the kinase activity of MSK1.[3]
Experimental Protocols
In Vitro PKA Kinase Activity Assay
This protocol describes a non-radioactive, luminescence-based assay to measure the in vitro kinase activity of PKA and its inhibition by H89.
Workflow:
Materials:
-
Purified, active PKA enzyme
-
PKA substrate (e.g., Kemptide)
-
H89 dihydrochloride
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare H89 dilutions: Prepare a stock solution of H89 in DMSO. Serially dilute the H89 stock solution in kinase assay buffer to achieve a range of desired concentrations (e.g., 1 nM to 10 µM). Include a DMSO-only control.
-
Set up the kinase reaction: In a 96-well plate, add the following to each well:
-
Kinase assay buffer
-
PKA enzyme (at a concentration determined by initial optimization experiments)
-
PKA substrate
-
H89 dilution or DMSO control
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for PKA.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate and detect: Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Measure luminescence: Read the luminescence on a plate-reading luminometer.
-
Data analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each H89 concentration relative to the DMSO control. Plot the percent inhibition against the log of the H89 concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Western Blot Assay for Phospho-CREB Inhibition
This protocol describes how to assess the inhibitory effect of H89 on the PKA pathway in a cellular context by measuring the phosphorylation of CREB.
Workflow:
References
Application Notes and Protocols for H89 Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments using the H89 inhibitor. This document outlines the inhibitor's mechanism of action, significant off-target effects, and detailed protocols for key experimental assays.
Introduction to H89
H89 is a potent, cell-permeable isoquinolinesulfonamide compound widely utilized in cell biology research. It was initially identified as a selective and potent inhibitor of cyclic AMP (cAMP)-dependent Protein Kinase A (PKA). H89 acts as a competitive inhibitor of the ATP binding site on the PKA catalytic subunit. Due to its ability to readily cross cell membranes, it has been extensively used in both in vitro and in vivo studies to investigate the role of PKA in a multitude of cellular processes. These processes include, but are not limited to, cell cycle regulation, apoptosis, synaptic plasticity, and gene expression.
Mechanism of Action
The primary mechanism of action of H89 is the inhibition of PKA. PKA is a key enzyme in the cAMP signaling pathway. Upon binding of an extracellular ligand (e.g., hormones like glucagon or epinephrine) to a G-protein coupled receptor (GPCR), adenylyl cyclase is activated, leading to an increase in intracellular cAMP levels. Two cAMP molecules bind to each of the two regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the two active catalytic subunits. These catalytic subunits then phosphorylate serine and threonine residues on specific substrate proteins, modulating their activity and leading to a cellular response. H89 competitively binds to the ATP-binding pocket of the PKA catalytic subunit, preventing the transfer of phosphate from ATP to its substrates, thereby inhibiting PKA-mediated signaling.
Off-Target Effects and Experimental Controls
A critical consideration when using H89 is its range of off-target effects. While it is a potent PKA inhibitor, it also inhibits several other kinases, often at concentrations used to inhibit PKA in cellular assays (typically 1-30 µM). This lack of specificity can lead to misinterpretation of experimental results if not properly controlled. Therefore, attributing an observed effect solely to PKA inhibition based on H89 treatment alone is not recommended.
Key off-target kinases include Rho-associated coiled-coil containing protein kinase (ROCK), Ribosomal S6 Kinase (S6K1), and Mitogen- and Stress-activated protein Kinase (MSK1). A phosphoproteomics study in PKA-null cells confirmed that H89 can inhibit other basophilic kinases such as AKT, RSK, and AMPK.
To ensure the specificity of the observed effects to PKA inhibition, the following controls are essential:
-
Use of Multiple Inhibitors: Employ other PKA inhibitors with different mechanisms of action, such as Rp-cAMPS (a competitive antagonist of cAMP binding to PKA regulatory subunits).
-
Genetic Controls: Whenever possible, use cell lines with genetic knockdown (siRNA, shRNA) or knockout of PKA catalytic subunits to validate the findings.
-
Dose-Response Analysis: Perform experiments across a range of H89 concentrations. Effects observed at lower concentrations (e.g., <1 µM) are more likely to be PKA-specific.
-
Rescue Experiments: Attempt to rescue the phenotype by expressing a constitutively active form of PKA or a downstream effector.
-
Monitor Off-Target Effects: Directly measure the activity or phosphorylation status of known H89 off-targets (e.g., phosphorylation of S6K1 or ROCK substrates) at the concentrations used in your experiments.
Experimental Design Workflow
A systematic approach is crucial for obtaining reliable and interpretable data from H89 inhibitor studies. The following workflow outlines the key stages of a typical experiment.
Data Presentation: Quantitative Analysis of H89 Activity
Table 1: Kinase Selectivity Profile of H89
This table summarizes the inhibitory activity of H89 against its primary target, PKA, and a panel of off-target kinases. Data is compiled from in vitro kinase assays and presented as IC50 values or percentage of inhibition at a given concentration. Note that IC50 values can vary depending on the ATP concentration used in the assay.
| Kinase | IC50 (nM) | Percent Inhibition @ 10 µM | Reference(s) |
| PKA | 48 | - | |
| S6K1 | 80 | >90% | |
| MSK1 | 120 | >90% | |
| ROCKII | 270 | >90% | |
| PKBα (AKT1) | 2600 | >90% | |
| MAPKAP-K1b (RSK2) | 2800 | >90% | |
| PKG | 480 | - | |
| PKCµ | 500 | - | |
| AMPK | - | - | |
| FAK/PTK2 |
H89 Inhibitor in Combination Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
H89 is a potent and selective inhibitor of Protein Kinase A (PKA), a key enzyme in the cyclic AMP (cAMP) signaling pathway that regulates a multitude of cellular processes, including metabolism, gene expression, and cell proliferation.[1][2] While initially recognized for its specificity towards PKA, further studies have revealed that H89 also exhibits inhibitory activity against other kinases, including S6 Kinase 1 (S6K1), Mitogen- and Stress-activated protein Kinase 1 (MSK1), and Rho-associated coiled-coil containing protein kinase (ROCKII). This multi-faceted inhibitory profile makes H89 a valuable tool for investigating cellular signaling and a potential candidate for combination therapies in various diseases, particularly cancer.
These application notes provide a comprehensive overview of the use of H89 in combination with other therapeutic agents. The document includes summaries of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the signaling pathways and experimental workflows involved.
Quantitative Data Summary
The following tables summarize the synergistic effects of H89 in combination with various drugs across different cell lines. The data highlights the potential of H89 to enhance the efficacy of other therapeutic agents.
Table 1: Synergistic Effects of H89 with Recombinant Immunotoxins (RITs)
| Cell Line | RIT Target | RIT Agent | H89 Concentration (µM) | Fold Enhancement of RIT Activity |
| KOPN-8 (ALL) | CD22 | LMB-11 | 10 | ~10 |
| Hal-01 (ALL) | CD22 | LMB-11 | 10 | ~5 |
| NALM-6 (ALL) | CD22 | LMB-11 | 10 | ~3 |
| SEM (ALL) | CD22 | LMB-11 | 10 | ~8 |
| REH (ALL) | CD22 | LMB-11 | 10 | ~6 |
| KB31 (Cervical Cancer) | Mesothelin | SS1P | 10 | 9 |
| KB31 (Cervical Cancer) | Mesothelin | SS1P | 15 | 38 |
ALL: Acute Lymphoblastic Leukemia
Table 2: Synergistic Effects of H89 with PI3K Inhibitor (LY294002)
| Cell Line | Treatment | Observation |
| Caco-2 (Colon Carcinoma) | H89 + LY294002 | Potentiation of H89-induced growth inhibition and apoptosis |
Table 3: Synergistic Effects of H89 with Tetrandrine
| Cell Line | H89 IC50 (µM) | Tetrandrine IC50 (µM) | Combination Index (CI) |
| AGS (Gastric Cancer) | >10 | >5 | < 1 (Synergistic) |
| MDA-MB-231 (Breast Cancer) | >10 | >5 | < 1 (Synergistic) |
Table 4: Effects of H89 in Combination with Cisplatin
| Cell Line | Cisplatin IC50 (µM) | H89 Concentration (µM) | Cisplatin IC50 with H89 (µM) |
| A549 (Lung Cancer) | 25 | 11 | Not specified, but synergistic effect observed |
Signaling Pathways and Mechanisms of Action
H89's synergistic effects in combination therapies stem from its ability to modulate multiple signaling pathways, leading to enhanced apoptosis, inhibition of protein synthesis, and increased cellular stress.
H89 and Recombinant Immunotoxins (RITs)
In combination with RITs, H89 enhances their cytotoxic effects through a dual mechanism that is independent of PKA inhibition. H89 inhibits S6K1, leading to the downregulation of the anti-apoptotic protein MCL1. This, combined with the RIT-mediated inhibition of protein synthesis via ADP-ribosylation of eukaryotic elongation factor 2 (eEF2), results in a synergistic induction of apoptosis.
Caption: Synergistic mechanism of H89 and RITs.
H89 and PI3K/Akt Pathway Inhibitors
H89 treatment can lead to the activation of the pro-survival PI3K/Akt pathway in some cancer cells.[1] Combining H89 with a PI3K inhibitor, such as LY294002, blocks this survival signal and significantly potentiates H89-induced apoptosis.
Caption: H89 and PI3K inhibitor synergistic pathway.
Experimental Protocols
The following are detailed protocols for key experiments involving H89 in combination therapies.
Protocol 1: Cell Viability and Synergy Analysis (H89 and Tetrandrine)
1. Cell Culture and Treatment:
-
Culture human cancer cell lines (e.g., AGS, MDA-MB-231) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat cells with various concentrations of H89 (e.g., 0-10 µM) and Tetrandrine (e.g., 0-5 µM) alone or in combination for 48-72 hours.
2. Cell Viability Assay (MTT Assay):
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
3. Synergy Analysis:
-
Use the Chou-Talalay method to determine the combination index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Software such as CompuSyn can be used for these calculations.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
1. Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with H89 and the combination drug (e.g., LY294002 or Tetrandrine) at predetermined synergistic concentrations for 24-48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
2. Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: In-Cell ADP-Ribosylation Assay
1. Cell Lysis and Protein Quantification:
-
Treat cells with the RIT in the presence or absence of H89.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
2. Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for ADP-ribosylated eEF2.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for screening and validating the synergistic effects of H89 with other drugs.
Caption: Workflow for H89 combination drug screening.
Conclusion
H89, through its modulation of PKA and other key signaling kinases, demonstrates significant potential as a synergistic agent in combination therapies. The provided data and protocols offer a foundation for researchers to explore and validate novel therapeutic strategies incorporating H89. Further investigation into the off-target effects of H89 and its efficacy in diverse preclinical models will be crucial for its translation into clinical applications.
References
Troubleshooting & Optimization
H89 Inhibitor Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the H89 Inhibitor Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using the H89 inhibitor in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects, ensuring the validity of your research findings.
Frequently Asked Questions (FAQs)
Q1: I'm using H89 to inhibit Protein Kinase A (PKA), but I'm observing unexpected results. What could be the cause?
A1: While H89 is widely used as a PKA inhibitor, it is known to have significant off-target effects.[1][2] Unexpected results could stem from the inhibition of other kinases or interference with other cellular processes. H89 is an ATP-competitive inhibitor, and its effects are not entirely specific to PKA.[3][4]
Q2: What are the primary off-target kinases of H89?
A2: H89 has been shown to inhibit a range of other kinases, some with even greater potency than its inhibition of PKA.[2][5] Key off-targets include:
-
S6K1 (Ribosomal protein S6 kinase 1): Often inhibited more potently than PKA.[3][5][6]
-
MSK1 (Mitogen- and stress-activated protein kinase 1): Also inhibited at concentrations similar to or lower than those for PKA.[3][5][6]
-
ROCKII (Rho-associated coiled-coil containing protein kinase 2): Another significant off-target.[3][5][6]
-
MAPKAP-K1b (RSK): Also inhibited at higher concentrations.[3][5]
A kinase screen has shown that H89 can inhibit at least 21 different kinases by 90% or more.[7]
Q3: Are there any non-kinase off-target effects of H89?
A3: Yes, H89 has been reported to have several effects independent of PKA inhibition. These include:
Q4: How can I be sure that the effects I'm observing are due to PKA inhibition and not off-target effects?
A4: It is crucial to perform control experiments to validate your findings. It is recommended not to rely solely on H89 as evidence for PKA involvement.[1] Consider the following approaches:
-
Use a more specific PKA inhibitor: Employ alternative PKA inhibitors with different mechanisms of action, such as Rp-cAMPS analogs or the highly specific peptide inhibitor PKI (Protein Kinase Inhibitor).[1][9]
-
Vary H89 concentration: Perform dose-response experiments. If the effect is observed at concentrations significantly different from the IC50 for PKA, off-target effects are likely.
-
Rescue experiments: Attempt to rescue the H89-induced phenotype by activating PKA through alternative means, for example, by using a cAMP analog like 8-Br-cAMP or forskolin.[7] However, be aware that these activators can have their own off-target effects.
-
Use a kinase-dead PKA mutant: In cell lines, expressing a catalytically inactive form of PKA can help determine if the observed effect is dependent on PKA's kinase activity.
-
Phosphoproteomics: Analyze changes in phosphorylation patterns in response to H89 in both wild-type and PKA-null cells to distinguish PKA-dependent and -independent effects.[10]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected changes in cell morphology or motility. | Inhibition of ROCKII, which is involved in cytoskeleton regulation.[2] | 1. Use a specific ROCK inhibitor (e.g., Y-27632) as a positive control for ROCK-mediated effects. 2. Observe cell morphology at various H89 concentrations. |
| Alterations in protein synthesis or cell growth. | Inhibition of S6K1, a key regulator of translation and cell growth, often downstream of the mTOR pathway.[6][11][12] | 1. Assess the phosphorylation status of S6K1 and its downstream targets (e.g., ribosomal protein S6). 2. Use a specific S6K1 inhibitor (e.g., PF-4708671) for comparison.[7] |
| Changes in gene expression related to stress or inflammatory responses. | Inhibition of MSK1, which is involved in the phosphorylation of transcription factors like CREB and histones.[6][13] | 1. Measure the phosphorylation of MSK1 substrates. 2. Use an alternative MSK1 inhibitor to see if it recapitulates the effect. |
| Unexpected resistance to mTOR inhibitors. | H89 can render the phosphorylation of S6K1 and Akt resistant to mTOR inhibitors like rapamycin and Torin1.[11][12][14][15] | 1. Be cautious when co-treating with H89 and mTOR inhibitors. 2. Independently verify the inhibition of the mTOR pathway. |
| Changes in membrane potential or ion flow. | Direct inhibition of potassium channels.[3][8] | 1. If studying ion channel-related phenomena, use patch-clamp electrophysiology to directly measure the effect of H89 on relevant currents. 2. Compare with known potassium channel blockers. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) and constants (Ki) of H89 for its primary target (PKA) and major off-targets. Note that these values can vary depending on the experimental conditions.
| Target Kinase | IC50 (nM) | Ki (nM) |
| PKA | 135[3][6], 140[5] | 48[5][16] |
| S6K1 | 80[3][6][16] | - |
| MSK1 | 120[3][6][16] | - |
| ROCKII | 270[3][6][16] | - |
| PKBα/Akt | 2600[3][16] | - |
| MAPKAP-K1b | 2800[3][16] | - |
IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.
Key Experimental Protocols
Protocol 1: Validating PKA Inhibition
-
Cell Treatment: Treat cells with a range of H89 concentrations (e.g., 1-20 µM) for a predetermined time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells in a suitable buffer containing phosphatase and protease inhibitors.
-
Western Blot Analysis:
-
Probe for the phosphorylated form of a known PKA substrate, such as CREB (phospho-Ser133) or VASP (phospho-Ser157).
-
Probe for total levels of the substrate protein as a loading control.
-
A decrease in the phosphorylation of the PKA substrate with increasing H89 concentration indicates PKA inhibition.
-
Protocol 2: Assessing Off-Target Effects on S6K1
-
Cell Treatment: Treat cells with H89 at the concentration used in your primary experiment.
-
Cell Lysis: Prepare cell lysates as described above.
-
Western Blot Analysis:
-
Probe for the phosphorylated form of S6K1 (phospho-Thr389).
-
Probe for total S6K1 as a loading control.
-
A decrease in S6K1 phosphorylation suggests an off-target effect.
-
Visualizations
Caption: H89's intended and off-target signaling pathways.
References
- 1. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PKA Inhibitor H89 (N-[2-p-bromocinnamylamino-ethyl]-5-isoquinolinesulfonamide) Attenuates Synaptic Dysfunction and Neuronal Cell Death following Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H-89 - Wikipedia [en.wikipedia.org]
- 4. biocompare.com [biocompare.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound, PKA inhibitor (CAS 130964-39-5) | Abcam [abcam.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound inhibits transient outward and inward rectifier potassium currents in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Small molecule H89 renders the phosphorylation of S6K1 and AKT resistant to mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Small molecule H89 renders the phosphorylation of S6K1 and AKT resistant to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
H89 Technical Support Center: Optimizing Concentration to Minimize Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of H89, a widely used protein kinase inhibitor. The primary focus is on minimizing cellular toxicity by carefully selecting the appropriate concentration and understanding its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is H89 and what is its primary target?
H89, or N-[2-(p-Bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide, is a cell-permeable and potent inhibitor of Protein Kinase A (PKA).[1] It is widely used in research to investigate the role of the PKA signaling pathway in various cellular processes.[1]
Q2: What are the known off-target effects of H89?
While H89 is a potent PKA inhibitor, it is known to have significant off-target effects, inhibiting several other kinases, especially at higher concentrations.[1][2] This lack of specificity can lead to misinterpretation of experimental results and cellular toxicity.[1][2] It is crucial to be aware of these off-target effects when designing and interpreting experiments involving H89.
Q3: How can I minimize the toxicity of H89 in my experiments?
Minimizing H89 toxicity involves careful dose-response analysis to determine the lowest effective concentration for PKA inhibition in your specific cell type. It is also recommended to use H89 in conjunction with other, more specific PKA inhibitors, such as Rp-cAMPS or myristoylated PKI 14-22 peptide, to validate that the observed effects are indeed due to PKA inhibition.[1]
Q4: What are the common signs of H89-induced toxicity in cell culture?
H89-induced toxicity can manifest as reduced cell viability, increased apoptosis, and morphological changes.[3] Monitoring these parameters is essential when determining the optimal H89 concentration for your experiments.
Data Presentation: H89 Kinase Inhibition Profile
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of H89 for its primary target (PKA) and several known off-target kinases. This data highlights the importance of using H89 at concentrations as close to the PKA Ki as possible to maintain selectivity.
| Kinase | Ki (nM) | IC50 (nM) |
| PKA | 48 | 135 |
| PKG | 480 | - |
| S6K1 | - | 80 |
| MSK1 | - | 120 |
| ROCKII | - | 270 |
| PKBα (AKT1) | - | 2600 |
| MAPKAP-K1b (RSK) | - | 2800 |
Data compiled from multiple sources.[4][5]
Experimental Protocols
Protocol 1: Determining Optimal H89 Concentration using a Dose-Response Curve and MTT Assay
This protocol outlines a method for determining the optimal, non-toxic concentration of H89 for your specific cell line using a dose-response curve and a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
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H89 dihydrochloride
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
H89 Preparation: Prepare a stock solution of H89 in DMSO. From this stock, create a series of serial dilutions in complete cell culture medium to achieve a range of final concentrations to be tested (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO only) and a no-treatment control.
-
Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of H89.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability (as a percentage of the control) against the H89 concentration to generate a dose-response curve. The optimal concentration will be the highest concentration that does not significantly reduce cell viability.
Protocol 2: Assessing H89-Induced Apoptosis using Annexin V/Propidium Iodide Staining
This protocol describes how to quantify apoptosis induced by H89 using a commercially available Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit and flow cytometry.
Materials:
-
Your cell line of interest
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Complete cell culture medium
-
H89 dihydrochloride
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat your cells with the desired concentrations of H89 (including a vehicle control) for the chosen duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
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Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
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Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Mandatory Visualizations
H89 Signaling and Off-Target Pathways
The following diagrams illustrate the intended inhibitory action of H89 on the PKA pathway and its unintended effects on several key off-target signaling pathways.
Caption: Intended inhibitory effect of H89 on the PKA signaling pathway.
Caption: Off-target inhibitory effects of H89 on key signaling kinases.
Experimental Workflow for H89 Concentration Optimization
The following diagram outlines a logical workflow for determining the optimal H89 concentration that minimizes toxicity while effectively inhibiting the target of interest.
Caption: Workflow for optimizing H89 concentration to minimize toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death even at low H89 concentrations. | The cell line is particularly sensitive to H89 or its off-target effects. | Perform a more granular dose-response curve starting from very low nanomolar concentrations. Consider using a more specific PKA inhibitor. |
| Inconsistent results between experiments. | Variability in cell density, H89 concentration, or incubation time. | Standardize all experimental parameters. Ensure consistent cell passage number and health. Prepare fresh H89 dilutions for each experiment. |
| No inhibition of PKA activity observed. | H89 concentration is too low. H89 has degraded. | Confirm PKA inhibition using a positive control (e.g., forskolin stimulation) and Western blot for a downstream target like phosphorylated CREB. Use a fresh stock of H89. |
| Observed phenotype is not rescued by a different PKA inhibitor. | The effect is likely due to an off-target effect of H89. | Investigate the involvement of other kinases known to be inhibited by H89 (e.g., ROCK, AKT, RSK, AMPK) using more specific inhibitors for those pathways. |
| Unexpected changes in cell morphology. | H89 is known to affect the cytoskeleton through inhibition of ROCK.[6] | Document morphological changes and consider if they align with ROCK inhibition. Use a specific ROCK inhibitor (e.g., Y-27632) as a control. |
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. H-89 Manuals - assorted - cleaning house! Finally. [groups.google.com]
interpreting unexpected results with H89 inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results when using the H89 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of H89?
H89 is primarily known as a competitive inhibitor of Protein Kinase A (PKA).[1][2] It functions by competing with ATP for the binding site on the catalytic subunit of PKA, thereby preventing the phosphorylation of PKA's downstream targets.[1]
Q2: I'm observing an increase in the phosphorylation of a protein that should be downstream of PKA after H89 treatment. What could be the cause?
This is a common unexpected result and is often due to H89's off-target effects. H89 is known to inhibit several other kinases, and in some cellular contexts, it can paradoxically lead to the activation of certain signaling pathways. For instance, H89 has been reported to increase the phosphorylation of S6K1 and Akt, making them resistant to mTOR inhibitors. It is crucial to consider these PKA-independent effects when interpreting your data.
Q3: Can H89 affect cellular processes other than kinase signaling?
Yes, H89 has been shown to have effects independent of kinase inhibition. It can directly inhibit various potassium currents and has been reported to affect other cellular processes like neurite outgrowth through inhibition of Rho-associated coiled-coil containing protein kinase (ROCK).[1]
Troubleshooting Guides
Unexpected Result 1: Increased phosphorylation of S6K1 and Akt
Symptom: You observe an increase in the phosphorylation of S6K1 at Threonine 389 (p-S6K1 T389) and/or Akt at Serine 473 (p-Akt S473) in your western blots after treating cells with H89, even in the presence of mTOR inhibitors like rapamycin or Torin1.
Possible Cause: This paradoxical effect is a known off-target phenomenon of H89. Instead of inhibiting a kinase that phosphorylates S6K1 and Akt, H89 may be inhibiting a phosphatase that dephosphorylates these proteins. This leads to a net increase in their phosphorylation status.
Troubleshooting Steps & Experimental Protocols:
-
Confirm the Effect with a Dose-Response Experiment:
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Protocol: Treat your cells with a range of H89 concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) for a fixed time.
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Analysis: Perform western blotting for p-S6K1 (T389), total S6K1, p-Akt (S473), and total Akt. An increase in the ratio of phosphorylated to total protein with increasing H89 concentration would confirm the paradoxical effect.
-
-
Use an Alternative PKA Inhibitor:
-
Protocol: Treat your cells with a different PKA inhibitor, such as KT5720, which has a different chemical structure and may not share the same off-target effects.
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Analysis: Compare the effects of H89 and the alternative inhibitor on the phosphorylation of S6K1 and Akt. If the alternative inhibitor does not produce the same paradoxical effect, it strongly suggests that the results seen with H89 are due to off-target activities.
-
-
Western Blot Protocol for p-S6K1 and p-Akt:
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Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with Laemmli sample buffer.
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Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).
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SDS-PAGE and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-S6K1 (T389), S6K1, p-Akt (S473), and Akt overnight at 4°C. Refer to the manufacturer's datasheet for recommended antibody dilutions.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
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Unexpected Result 2: Enhanced Neurite Outgrowth or Increased Cell Survival
Symptom: You are using H89 with the expectation of inhibiting a PKA-mediated process that promotes cell survival or neurite outgrowth, but you observe the opposite effect. For example, you see enhanced neurite outgrowth in neuronal cells or increased survival of dissociated cells.
Possible Cause: H89 is a known inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). ROCK inhibition is well-documented to promote neurite outgrowth and enhance cell survival, particularly in dissociated stem cells.
Troubleshooting Steps & Experimental Protocols:
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Confirm ROCK Inhibition:
-
Protocol: Treat your cells with H89 and a specific ROCK inhibitor (e.g., Y-27632) in parallel.
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Analysis: Assess the phosphorylation of a known ROCK substrate, such as Myosin Light Chain 2 (p-MLC2). If both H89 and the specific ROCK inhibitor decrease p-MLC2 levels, it indicates that H89 is indeed inhibiting ROCK in your system.
-
-
Neurite Outgrowth Assay Protocol:
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Cell Plating: Plate neuronal cells on a suitable substrate (e.g., laminin-coated coverslips).
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Treatment: Treat the cells with H89, a specific ROCK inhibitor (positive control), and a vehicle control.
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Imaging: After a suitable incubation period (e.g., 24-48 hours), fix the cells and acquire images using a microscope.
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Quantification: Measure the length of the longest neurite for a significant number of cells in each condition using image analysis software (e.g., ImageJ).
-
-
Cell Viability Assay Protocol:
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Cell Seeding: Seed dissociated cells in a 96-well plate.
-
Treatment: Treat the cells with different concentrations of H89.
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Assay: After the desired treatment duration, perform a cell viability assay such as the MTT or PrestoBlue assay according to the manufacturer's instructions.
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Analysis: Measure the absorbance or fluorescence and normalize the results to the vehicle control to determine the effect on cell viability.
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Unexpected Result 3: PKA-Independent Activation of ERK
Symptom: You observe an increase in the phosphorylation of ERK1/2 (p-ERK1/2) after H89 treatment, even though your hypothesis predicted that PKA inhibition should lead to decreased ERK activation.
Possible Cause: H89 can induce ERK activation through PKA-independent mechanisms in some cell types. The exact mechanism is not fully elucidated but may involve the off-target inhibition of other kinases that negatively regulate the ERK pathway.
Troubleshooting Steps & Experimental Protocols:
-
Use Genetic Approaches to Validate PKA Involvement:
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Protocol: If possible, use cells where the catalytic subunit of PKA has been knocked down (shRNA) or knocked out (CRISPR).
-
Analysis: Treat these PKA-deficient cells with H89 and assess ERK phosphorylation. If H89 still activates ERK in the absence of PKA, it confirms a PKA-independent mechanism.
-
-
Investigate Upstream Regulators of ERK:
-
Protocol: Pre-treat cells with inhibitors of upstream kinases in the ERK pathway (e.g., a MEK inhibitor like U0126) before adding H89.
-
Analysis: Perform western blotting for p-ERK. If the MEK inhibitor blocks H89-induced ERK activation, it indicates that the off-target effect of H89 lies upstream of MEK.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of H89 for its primary target (PKA) and several of its known off-target kinases. Note that these values can vary depending on the assay conditions.
| Kinase | IC50 (nM) |
| PKA | 48 - 135 |
| S6K1 | 80 |
| MSK1 | 120 |
| ROCKII | 270 |
| PKBα (Akt) | 2600 |
| MAPKAP-K1b | 2800 |
Signaling Pathway Diagrams
Below are diagrams illustrating the canonical PKA signaling pathway and the off-target effects of H89.
Caption: Canonical PKA signaling pathway and the inhibitory action of H89.
Caption: Known and potential off-target effects of the H89 inhibitor.
References
H89 inhibitor not showing PKA inhibition
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals who are encountering issues with the H89 inhibitor, particularly when it does not appear to be inhibiting Protein Kinase A (PKA) as expected.
Frequently Asked Questions (FAQs)
Q1: Why is H89 not inhibiting PKA in my cell-based assay?
A1: Several factors could contribute to the apparent lack of PKA inhibition by H89 in your experiments. These include:
-
Insufficient Concentration: The effective concentration of H89 required to inhibit PKA in whole cells is often significantly higher than its in vitro IC50 value.[1] This is attributed to the low cell permeability of H89.[1] You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
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Off-Target Effects: H89 is known to inhibit a number of other kinases, some with similar potency to PKA.[2][3][4] These off-target effects can mask or confound the specific inhibition of PKA, leading to ambiguous results.
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Experimental Readout: The method you are using to measure PKA activity might not be sensitive or specific enough. For instance, a general kinase activity assay may not distinguish between PKA and other kinases that are also inhibited by H89.
-
Compound Stability: Ensure that your H89 stock solution is properly stored and has not degraded. Prepare fresh dilutions for your experiments.
Q2: What are the known off-target effects of H89?
A2: H89 is not entirely specific for PKA and has been shown to inhibit a range of other kinases, many of which are also basophilic (recognizing substrates with basic amino acids).[3][4] This is a critical consideration when interpreting your data, as the observed phenotype may be due to the inhibition of one or more of these other kinases. Studies have shown that H89 can inhibit other kinases even in cells lacking PKA.[3][4]
Q3: How can I confirm that H89 is inhibiting PKA in my experiment?
A3: To specifically verify PKA inhibition by H89, it is recommended to monitor the phosphorylation status of a well-established PKA substrate. A common and reliable readout is the phosphorylation of CREB (cAMP response element-binding protein) at Serine 133.[5] A decrease in pCREB (Ser133) levels upon H89 treatment would indicate PKA inhibition. It's advisable to use a known PKA activator, such as Forskolin or 8-Br-cAMP, to stimulate PKA activity before adding H89 to observe a clear inhibitory effect.[2]
Q4: Are there more specific PKA inhibitors I can use as an alternative to H89?
A4: Yes, for researchers seeking higher specificity, myristoylated PKI (Protein Kinase Inhibitor) is a potent and highly specific peptide inhibitor of PKA that can be used in cell culture.[5] Unlike H89, PKI is considered more specific for PKA and does not exhibit the broad kinase inhibition profile of H89.[5]
Troubleshooting Guide
If you are not observing the expected PKA inhibition with H89, follow these troubleshooting steps:
Step 1: Verify H89 Concentration and Activity
-
Problem: The concentration of H89 may be too low to effectively inhibit PKA in your cellular context.
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Solution: Perform a dose-response curve with H89, ranging from a low to a high concentration (e.g., 1 µM to 50 µM), to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. Remember that the required concentration in cells is often much higher than the in vitro IC50.[1]
Step 2: Assess a Specific PKA Substrate
-
Problem: Your readout for PKA activity may be indirect or non-specific.
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Solution: Use Western blotting to analyze the phosphorylation of a direct and well-characterized PKA substrate, such as CREB at Ser133.[5] A reduction in the phosphorylation of this substrate upon H89 treatment is a strong indicator of PKA inhibition.
Step 3: Consider Off-Target Effects
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Problem: The observed cellular phenotype might be due to H89's effect on other kinases.
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Solution: Be aware of the known off-target effects of H89 and, if possible, use additional, more specific inhibitors for other potential kinase targets to dissect the signaling pathway.[2][3][4] Comparing your results with a more specific PKA inhibitor like myr-PKI can also be insightful.[5]
Step 4: Control for Experimental Variability
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Problem: Inconsistent results could arise from issues with reagents or experimental setup.
-
Solution:
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of H89 for PKA and some of its other known kinase targets. Note that in vitro IC50 values are often lower than the concentrations required for inhibition in cellular assays.
| Kinase | In Vitro IC50 (nM) | Notes |
| PKA | 48 | Primary Target [6][7] |
| PKG | 480 | Weakly inhibits. |
| PKC | 2,700 | Weakly inhibits. |
| Casein Kinase I | 9,800 | Weakly inhibits. |
| Casein Kinase II | > 100,000 | Very weak inhibition. |
| ROCK2 | - | Known off-target. |
| S6K1 | - | Known off-target.[2] |
| MSK1/2 | - | Known off-target. |
| RSK | - | Known off-target.[3][4] |
| AKT | - | Known off-target.[3][4] |
| AMPK | - | Known off-target.[3][4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Phospho-CREB (Ser133)
This protocol describes how to assess PKA activity in cells by measuring the phosphorylation of its substrate, CREB, after treatment with H89.
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Cell Culture and Treatment:
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Plate your cells of interest at an appropriate density and allow them to adhere overnight.
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The next day, pre-treat the cells with the desired concentrations of H89 (or vehicle control) for 30-60 minutes.
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Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for 15-30 minutes to induce CREB phosphorylation.
-
-
Cell Lysis:
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Wash the cells once with ice-cold PBS.
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Lyse the cells in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
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Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against total CREB or a housekeeping protein like GAPDH or β-actin.
-
Protocol 2: In Vitro PKA Activity Assay
This protocol provides a general framework for measuring PKA activity directly from cell lysates using a radioactive assay.
-
Preparation of Cell Lysate:
-
Treat cells with H89 and/or a PKA activator as described in Protocol 1.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing:
-
Cell lysate (as the source of PKA)
-
PKA-specific substrate (e.g., Kemptide)
-
Kinase buffer
-
[γ-³²P]ATP
-
-
Initiate the reaction by adding the [γ-³²P]ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
-
Stopping the Reaction:
-
Stop the reaction by adding a solution like trichloroacetic acid (TCA) to precipitate the proteins and substrate.
-
-
Quantification:
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the substrate using a scintillation counter. A decrease in radioactivity in the H89-treated samples compared to the control indicates PKA inhibition.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. PKA inhibitor H89 | PKA inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: Controlling for H89's Off-Target Effects on ROCK Kinase
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the off-target effects of H89, a commonly used PKA inhibitor, on Rho-associated coiled-coil containing protein kinase (ROCK).
Frequently Asked Questions (FAQs)
Q1: What is H89, and why is it used in research?
H89 is a cell-permeable isoquinolinesulfonamide compound widely used as a potent inhibitor of Protein Kinase A (PKA).[1][2] It functions by competitively binding to the ATP-binding site of the PKA catalytic subunit.[3] Researchers use H89 to investigate the role of the PKA signaling pathway in various cellular processes, including metabolism, cell growth and differentiation, and apoptosis.[2]
Q2: What are the known off-target effects of H89, specifically concerning ROCK kinase?
While H89 is a potent PKA inhibitor, it is not entirely specific and has been shown to inhibit other kinases, most notably ROCK.[1][4] Studies have demonstrated that H89 can inhibit ROCKI and ROCKII with similar potency to its inhibition of PKA.[3][4] This lack of specificity can lead to misinterpretation of experimental results, as observed effects may be due to ROCK inhibition rather than, or in addition to, PKA inhibition.[1]
Q3: How can I determine if the observed effects in my experiment are due to PKA inhibition or off-target ROCK inhibition by H89?
To dissect the specific contributions of PKA and ROCK inhibition, a combination of control experiments is essential. These may include:
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Using a selective ROCK inhibitor: Treat cells with a highly selective ROCK inhibitor (e.g., Y-27632, Fasudil, GSK429286) to observe if it phenocopies the effects of H89.
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Employing a PKA-null/knockdown model: Utilize cells where the catalytic subunit of PKA has been genetically knocked out (e.g., using CRISPR-Cas9) or its expression is knocked down (e.g., using siRNA). If H89 still produces the same effect in these cells, it is likely due to an off-target mechanism.
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Using alternative PKA inhibitors: Compare the effects of H89 with other PKA inhibitors that have different chemical structures and off-target profiles (e.g., Rp-cAMPS).[1]
-
Performing kinase activity assays: Directly measure the activity of both PKA and ROCK in cell lysates after treatment with H89 to confirm the extent of inhibition of each kinase.
Troubleshooting Guides
Issue 1: Unexpected or contradictory results when using H89 to inhibit PKA.
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Possible Cause: The observed phenotype may be a result of H89's inhibitory effect on ROCK kinase, which can sometimes oppose the effects of PKA inhibition.
-
Troubleshooting Steps:
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Validate with a selective ROCK inhibitor: As a positive control for ROCK inhibition, treat your cells with a selective ROCK inhibitor like Y-27632. If this treatment replicates the results seen with H89, it strongly suggests a ROCK-dependent mechanism.
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Rescue experiment: In conjunction with H89 treatment, try to rescue the PKA-dependent phenotype by activating a downstream effector of PKA that is not influenced by ROCK.
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Consult the literature: Review published studies to see if the observed phenotype has been previously linked to ROCK signaling in your specific cell type or pathway of interest.
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Issue 2: Difficulty in attributing the observed cellular effect solely to PKA inhibition.
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Possible Cause: The concentration of H89 used may be high enough to cause significant off-target inhibition of ROCK and other kinases.
-
Troubleshooting Steps:
-
Dose-response curve: Perform a dose-response experiment with H89 to identify the minimal concentration required to inhibit PKA without significantly affecting ROCK. This can be assessed by monitoring the phosphorylation of specific substrates for each kinase via Western blot.
-
Use a PKA-null cell line: The most definitive control is to use a cell line lacking the catalytic subunit of PKA. If H89 continues to elicit the same response in these cells, the effect is unequivocally PKA-independent.
-
Alternative PKA inhibitors: Test other PKA inhibitors with different selectivity profiles, such as Rp-cAMPS, which acts as a competitive antagonist of cAMP binding to the PKA regulatory subunits.[1]
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of H89 and other relevant inhibitors against PKA and ROCK kinases. This data is crucial for designing experiments with appropriate inhibitor concentrations.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| H89 | PKA | 48 - 135 | [3][5] |
| ROCKII | 270 | [3] | |
| MSK1 | 120 | [3] | |
| S6K1 | 80 | [3] | |
| Y-27632 | ROCK-I | 220 | [6] |
| ROCK-II | 300 | [6] | |
| Fasudil | ROCK | 1900 | |
| GSK269962A | ROCK1 | 1.6 | [3] |
| Rp-cAMPS | PKA | Competitive antagonist | [1] |
Detailed Experimental Protocols
Protocol 1: In-Cell Kinase Activity Assay using Western Blot
This protocol allows for the semi-quantitative assessment of PKA and ROCK activity in cell lysates by measuring the phosphorylation of their respective downstream substrates.
Materials:
-
Cell culture reagents
-
H89, selective ROCK inhibitor (e.g., Y-27632), and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Phospho-VASP (Ser157) or Phospho-CREB (Ser133) (for PKA activity)
-
Total VASP or Total CREB
-
Phospho-MYPT1 (Thr853) (for ROCK activity)
-
Total MYPT1
-
Loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat cells with H89, a selective ROCK inhibitor, or vehicle control at desired concentrations and for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the PKA and ROCK substrates, as well as a loading control, overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target.
Protocol 2: Control Experiment using a Selective ROCK Inhibitor
This protocol describes how to use a selective ROCK inhibitor as a control to differentiate between PKA and ROCK-mediated effects of H89.
Materials:
-
Cell culture reagents
-
H89
-
Selective ROCK inhibitor (e.g., Y-27632, Fasudil)
-
Vehicle control (e.g., DMSO)
-
Assay-specific reagents for measuring the desired cellular phenotype.
Procedure:
-
Experimental Setup: Design your experiment to include the following treatment groups:
-
Vehicle control
-
H89 at the desired concentration
-
Selective ROCK inhibitor at a concentration known to be effective and specific
-
(Optional) Co-treatment of H89 and the selective ROCK inhibitor.
-
-
Cell Treatment: Treat cells according to the experimental design.
-
Phenotypic Analysis: Measure the cellular outcome of interest using the appropriate assay (e.g., cell morphology, migration, gene expression).
-
Data Interpretation:
-
If the selective ROCK inhibitor produces the same effect as H89, it strongly suggests that the observed phenotype is mediated by ROCK inhibition.
-
If the selective ROCK inhibitor has no effect, while H89 does, the effect is more likely PKA-dependent.
-
If both inhibitors produce the effect, there may be a convergence of the two pathways on the measured outcome.
-
Protocol 3: Generating PKA Knockout Cells using CRISPR-Cas9 (Concise Guide)
This guide provides a simplified workflow for generating a PKA catalytic subunit knockout cell line.
1. sgRNA Design and Synthesis:
-
Use online tools (e.g., Benchling, CHOPCHOP) to design single guide RNAs (sgRNAs) targeting an early exon of the PKA catalytic subunit gene (e.g., PRKACA).
-
Select 2-3 sgRNAs with high on-target scores and low off-target predictions.
-
Synthesize or order the selected sgRNAs.
2. Vector Cloning and Preparation:
-
Clone the synthesized sgRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, PX458).
-
Purify the plasmid DNA for transfection.
3. Transfection and Single-Cell Sorting:
-
Transfect the target cells with the Cas9-sgRNA plasmid using a suitable method (e.g., lipofection, electroporation).
-
48-72 hours post-transfection, isolate single GFP-positive cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS).
4. Clonal Expansion and Screening:
-
Expand the single-cell clones.
-
Screen for successful knockout by:
-
Genomic DNA sequencing: PCR amplify the target region from genomic DNA and sequence to identify insertions or deletions (indels).
-
Western blot: Analyze protein lysates from clonal populations to confirm the absence of the PKA catalytic subunit.
-
5. Validation:
-
Select and further expand confirmed knockout clones for use in experiments.
Visualizations
Caption: H89 inhibits both PKA and ROCK signaling pathways.
Caption: Workflow for dissecting H89's effects on PKA vs. ROCK.
References
- 1. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. ROCK compound (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 4. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
H89 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility challenges with H89 in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is H89 and why is its solubility in aqueous solutions a concern?
H89 is a potent and selective inhibitor of protein kinase A (PKA).[1] It is widely used in cell biology and pharmacology research to study signaling pathways regulated by PKA. H89 is a lipophilic molecule, and its free base form is poorly soluble in water. The dihydrochloride salt of H89 is more commonly used due to its improved aqueous solubility. However, even the salt form can precipitate out of solution when diluted into aqueous buffers, especially at neutral or alkaline pH, which can lead to inaccurate experimental results.
Q2: What is the difference in solubility between H89 free base and H89 dihydrochloride?
H89 is a weak base.[2] Generally, the salt form of a weakly basic drug, such as H89 dihydrochloride, is more soluble in aqueous solutions than its free base form.[3] This is because the salt is already ionized, allowing for more favorable interactions with polar water molecules. The free base form has limited aqueous solubility and often requires organic solvents for dissolution.
Q3: In which solvents is H89 dihydrochloride soluble?
H89 dihydrochloride is highly soluble in dimethyl sulfoxide (DMSO).[1][4][5] It also shows some solubility in water, though the exact concentration can vary between suppliers and may require heating or sonication to fully dissolve.[1] Its solubility in ethanol is limited.[5] For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO.
Quantitative Solubility Data
The following table summarizes the reported solubility of H89 dihydrochloride in various solvents. Please note that these values can vary slightly between different batches and suppliers.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source(s) |
| DMSO | 25 - 200 | ~48 - 385 | [4][5][6] |
| Water | 5 - 25 | ~9.6 - 48 | [1][4] |
| DMF | 30 | ~57.8 | [6] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 | ~0.96 | [6] |
| Ethanol | 0.15 - 2 | ~0.29 - 3.85 | [5][6] |
Troubleshooting Guide
Problem: My H89 solution precipitates after dilution in an aqueous buffer (e.g., PBS, cell culture medium).
-
Cause: This is a common issue and is often due to the limited solubility of H89 at the final pH of the aqueous solution. When a concentrated DMSO stock of H89 dihydrochloride is diluted into a buffer with a pH close to or above its pKa, the equilibrium can shift towards the less soluble free base form, leading to precipitation.
-
Solutions:
-
Decrease the final concentration: The most straightforward solution is to lower the final working concentration of H89 in your experiment.
-
Maintain a low pH: If your experimental conditions allow, using a slightly acidic buffer can help maintain H89 in its more soluble protonated form.
-
Use a co-solvent: For in vivo studies or other applications where DMSO might be problematic, the use of co-solvents like PEG400, propylene glycol, or Tween 80 can help improve solubility.[7][8][9] It is crucial to perform vehicle controls to ensure the co-solvent does not affect the experimental outcome.
-
Prepare fresh dilutions: Prepare the final aqueous dilution of H89 immediately before use to minimize the time for precipitation to occur.
-
Stepwise dilution: Instead of a single large dilution, try diluting the DMSO stock in a stepwise manner, gradually increasing the proportion of the aqueous buffer.
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated H89 Dihydrochloride Stock Solution in DMSO
-
Materials:
-
H89 dihydrochloride powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the H89 dihydrochloride vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of H89 dihydrochloride powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).[5]
-
Vortex or sonicate the solution until the H89 is completely dissolved. Gentle warming may also aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
-
Materials:
-
Concentrated H89 dihydrochloride stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the H89 DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. The final DMSO concentration should typically be kept below 0.5% to avoid solvent toxicity to the cells.
-
Add the calculated volume of the H89 stock solution directly to the pre-warmed cell culture medium.
-
Mix immediately and thoroughly by gentle pipetting or swirling.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Caption: Canonical PKA signaling pathway and the inhibitory action of H89.
Caption: Troubleshooting workflow for H89 precipitation in aqueous solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. H-89, Dihydrochloride [sigmaaldrich.com]
- 5. This compound, Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
dose-dependent contradictory effects of H89
Welcome to the technical support resource for H89, a widely used protein kinase inhibitor. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and understand the nuanced, dose-dependent effects of H89 in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing contradictory results (e.g., increased cell survival at low doses, but apoptosis at high doses) with H89?
This is a known characteristic of H89 due to its dose-dependent selectivity. At low nanomolar concentrations, H89 is a potent and selective inhibitor of Protein Kinase A (PKA).[1][2][3] However, as the concentration increases into the micromolar range, H89 begins to inhibit a variety of other kinases, leading to off-target effects that can oppose or modulate its primary activity.[4][5] For instance, low concentrations (5-10 µM) have been shown to inhibit cell death and promote neurite outgrowth under oxidative stress, while higher concentrations (15-20 µM) can enhance cell death and inflammation in the same system.[6]
Q2: I'm using H89 to inhibit PKA, but I'm not seeing the expected phenotype. What could be the issue?
There are several possibilities:
-
PKA-Independent Pathways: The cellular process you are studying may be regulated by pathways that are not dependent on PKA.
-
Off-Target Effects: At the concentration you are using, H89 might be inhibiting other kinases that counteract the effect of PKA inhibition. For example, H89 can inhibit Rho-associated coiled-coil containing protein kinase (ROCK), which can independently promote cell survival.[7]
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Activation of Compensatory Pathways: In some cell types, H89 has been observed to activate the pro-survival Akt/PKB signaling pathway, which can mask the effects of PKA inhibition.[8]
-
Incorrect Concentration: The concentration of H89 may be too low for effective PKA inhibition in your specific cell type or experimental conditions. In vivo effects on PKA substrate phosphorylation are often observed in the 10 µM to 30 µM range.[3]
Q3: Can I confidently attribute my results to PKA inhibition when using H89?
Caution is advised when interpreting data obtained using H89 as the sole inhibitor of PKA.[5] Due to its numerous off-target effects, it is highly recommended to use H89 in conjunction with other PKA inhibitors, such as Rp-cAMPS, or genetic approaches like dominant-negative PKA constructs or siRNA-mediated knockdown to confirm the specific involvement of PKA.[5][9]
Q4: Are there known issues with H89 in specific assay types?
Yes, H89 has been reported to interfere with luciferase-based reporter assays. Specifically, it can directly attenuate the bioluminescence signal produced by Renilla luciferase in a PKA-independent manner.[10] If you are using a Renilla luciferase reporter system, any observed decrease in signal with H89 treatment should be interpreted with caution and may require alternative validation methods.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays.
-
Possible Cause: Dose-dependent contradictory effects of H89 on cell survival and apoptosis.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of H89 concentrations (e.g., from 100 nM to 50 µM) to determine the specific dose-response in your cell line.
-
Assess Apoptosis Markers: At concentrations where you observe decreased viability, confirm the induction of apoptosis using methods like Annexin V/PI staining or caspase activity assays.
-
Analyze Pro-Survival Pathways: Investigate the phosphorylation status of key pro-survival kinases like Akt to see if H89 is inducing compensatory survival signals.[8]
-
Problem 2: Observed phenotype does not align with known PKA functions.
-
Possible Cause: Off-target effects of H89 are dominating the cellular response.
-
Troubleshooting Steps:
-
Consult Kinase Selectivity Data: Refer to the IC50 values of H89 for various kinases (see Table 1) to identify potential off-target candidates at your working concentration.
-
Use a More Selective Inhibitor: If possible, use a more specific inhibitor for the suspected off-target kinase to see if it phenocopies the effect of H89.
-
Validate with an Alternative PKA Inhibitor: Repeat the experiment with a structurally different PKA inhibitor, such as Rp-cAMPS, to confirm that the observed effect is truly PKA-dependent.[5]
-
Data Presentation
Table 1: Dose-Dependent Kinase Inhibition by H89
| Kinase Target | IC50 Value | Reference(s) |
| Protein Kinase A (PKA) | ~48-50 nM | [1][2][3] |
| S6K1 | 80 nM | [4] |
| MSK1 | 120 nM | [4] |
| ROCKII | 135 nM | [4] |
| PKBα (Akt) | 2.6 µM | [4] |
| MAPKAP-K1b | 2.8 µM | [4] |
| Protein Kinase G (PKG) | ~500 nM | [3] |
| Protein Kinase Cμ (PKCμ) | ~500 nM | [3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PKA and Akt Pathway Activation
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a range of H89 concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-CREB (Ser133) (as a marker of PKA activity)
-
Total CREB
-
Phospho-Akt (Ser473)
-
Total Akt
-
GAPDH or β-actin (as a loading control)
-
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Dose-dependent signaling of H89.
Caption: Troubleshooting workflow for H89 experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual contradictory effect of this compound on neuronal retraction, death and inflammation in differentiated PC12 cells subjected to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase A inhibitor, H89, enhances survival and clonogenicity of dissociated human embryonic stem cells through Rho-associated coiled-coil containing protein kinase (ROCK) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The in vitro effects of this compound, a specific inhibitor of protein kinase A, in the human colonic carcinoma cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The cAMP-Dependent Protein Kinase Inhibitor this compound Attenuates the Bioluminescence Signal Produced by Renilla Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: H89 Interference with Luciferase Reporter Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with H89 in luciferase reporter assays. H89 is a commonly used inhibitor of protein kinase A (PKA), but it can have unintended effects on reporter systems, leading to misinterpretation of data.
Frequently Asked Questions (FAQs)
Q1: My Renilla luciferase signal is significantly lower after treating my cells with H89. Is this expected?
Yes, this is a known issue. H89 has been shown to directly inhibit the enzymatic activity of Renilla luciferase (RLuc) and its variants, such as RLuc8.[1][2][3][4][5] This inhibition is independent of its effect on PKA and can lead to a significant reduction in the bioluminescence signal, which might be mistakenly attributed to the experimental manipulation of the PKA pathway.
Q2: At what concentration does H89 start to interfere with Renilla luciferase?
Studies have shown that at a commonly used concentration of 10 µM, H89 can reduce the signal from Renilla luciferase and its variant RLuc8 by approximately 50% to 54%.[1][2][3] The IC50 of H89 on RLuc8 is approximately 21.0 µM when using 10 µM of the coelenterazine-h substrate.[1][2] This is noteworthy as it falls within the range of concentrations often used for PKA inhibition in cell-based assays.
Q3: Does H89 also inhibit Firefly luciferase?
No, studies indicate that H89 does not affect the activity of Firefly luciferase (FLuc).[1][2][3][6] This makes Firefly luciferase a more reliable reporter for experiments where H89 is used to inhibit PKA. If you are using a dual-luciferase system, you may observe a specific decrease in the Renilla signal while the Firefly signal remains unaffected by the compound itself.
Q4: What is the mechanism of H89 inhibition of Renilla luciferase?
In vitro studies have demonstrated that H89 decreases the bioluminescence signal from RLuc8 but does not compete with the coelenterazine-h substrate for the enzyme's active site.[1][2][3][4][5] This suggests a non-competitive or uncompetitive mode of inhibition.
Q5: Are there any alternative PKA inhibitors that do not interfere with Renilla luciferase?
Yes, the PKA inhibitor KT5720 has been shown to be a suitable alternative that does not affect the activity of Renilla luciferase or its variants.[1][2][3][4] If your experimental design requires the use of a Renilla luciferase reporter, consider using KT5720 instead of H89 to avoid confounding results.
Q6: I have already completed experiments using H89 and a Renilla reporter. How should I interpret my data?
The interference of H89 with Renilla luciferase can complicate data interpretation. It is crucial to deconvolute the effect of H89 on PKA from its direct inhibitory effect on the reporter enzyme.[1][2][3][4][5] It is highly recommended to perform control experiments to quantify the extent of Renilla inhibition by H89 in your specific assay conditions. For future experiments, switching to a Firefly luciferase reporter or using an alternative PKA inhibitor like KT5720 is advised.
Troubleshooting Guide
If you suspect H89 is interfering with your luciferase assay, follow these troubleshooting steps:
-
Confirm the Reporter Type: Verify which luciferase reporter you are using. The interference is specific to Renilla luciferase and its variants. Firefly luciferase is not affected.[1][2][3]
-
Run a Cell-Free Control Experiment: To isolate the effect of H89 on the luciferase enzyme, perform an in vitro assay using purified Renilla luciferase enzyme and its substrate. This will confirm direct inhibition independent of cellular processes.
-
Test an Alternative Inhibitor: If possible, repeat key experiments using KT5720, a PKA inhibitor that does not affect Renilla luciferase activity.[1][2][3][4]
-
Use a Firefly-Only Reporter System: If your experimental goals allow, consider using a reporter assay that relies solely on Firefly luciferase.
-
Data Normalization Caution: In dual-luciferase assays, where Renilla is used as an internal control for transfection efficiency, H89 will suppress the control signal, leading to an artificial inflation of the normalized experimental reporter (Firefly) activity. Be cautious with the interpretation of such normalized data.
Quantitative Data Summary
The following table summarizes the inhibitory effects of H89 on different luciferases.
| Compound | Target Luciferase | Concentration | Observed Effect | Reference |
| H89 | Renilla luciferase (RLuc) | 10 µM | ~51% reduction in signal | [1][2] |
| H89 | RLuc8 (variant) | 10 µM | ~54% reduction in signal | [1][2] |
| H89 | Firefly luciferase (FLuc) | 0.5 - 100 µM | No reduction in signal | [1][2][6] |
| KT5720 | RLuc8 (variant) | 10 µM | No reduction in signal | [1][2] |
| KT5720 | Firefly luciferase (FLuc) | 10 µM | No reduction in signal | [1] |
Experimental Protocols
Protocol: Testing for H89 Interference with Renilla Luciferase in vitro
This protocol is adapted from the methodology described in the literature to assess the direct effect of H89 on luciferase activity.[1]
Materials:
-
Purified Renilla luciferase (RLuc8) or Firefly luciferase (FLuc)
-
H89 dihydrochloride
-
KT5720
-
Coelenterazine-h (for Renilla) or D-luciferin (for Firefly)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
White-walled, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Prepare a 1 nM solution of the luciferase enzyme (RLuc8 or FLuc) in HBSS.
-
Add the 1 nM luciferase solution to the wells of a 96-well plate.
-
Prepare serial dilutions of H89 (e.g., 0.5 µM to 100 µM) in HBSS. Add the H89 dilutions directly to the wells containing the luciferase enzyme. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 4°C for 10 minutes.
-
Prepare the luciferase substrate. For RLuc8, use coelenterazine-h at a final concentration of 10 µM. For FLuc, use D-luciferin at a final concentration of 10 µM.
-
Add the substrate to the wells and immediately measure the luminescence using a luminometer.
-
Plot the luminescence signal against the concentration of H89 to determine its effect on enzyme activity.
Visualizations
Signaling Pathway and Point of Interference
References
- 1. The cAMP-Dependent Protein Kinase Inhibitor H-89 Attenuates the Bioluminescence Signal Produced by Renilla Luciferase | PLOS One [journals.plos.org]
- 2. The cAMP-Dependent Protein Kinase Inhibitor this compound Attenuates the Bioluminescence Signal Produced by Renilla Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cAMP-dependent protein kinase inhibitor this compound attenuates the bioluminescence signal produced by Renilla Luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The cAMP-Dependent Protein Kinase Inhibitor this compound Attenuates the Bioluminescence Signal Produced by Renilla Luciferase [plos.figshare.com]
- 6. The cAMP-Dependent Protein Kinase Inhibitor this compound Attenuates the Bioluminescence Signal Produced by Renilla Luciferase | PLOS One [journals.plos.org]
Technical Support Center: A Guide to Using H89 in Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for using the kinase inhibitor H89 in their experiments. This guide focuses on the critical aspect of selecting appropriate negative controls to ensure data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is H89 and what is its primary target?
H89 is a commonly used small molecule inhibitor in cell biology research. It was initially identified as a potent and selective inhibitor of Protein Kinase A (PKA), also known as cAMP-dependent protein kinase.[1][2][3] H89 acts as a competitive inhibitor at the ATP-binding site of the PKA catalytic subunit.[1]
Q2: Why is selecting the right negative control for H89 experiments so important?
While H89 is a potent PKA inhibitor, subsequent research has revealed that it has numerous "off-target" effects, meaning it can inhibit other kinases and interact with other proteins.[1][3][4] This lack of specificity can lead to misinterpretation of experimental results, where an observed effect is incorrectly attributed to PKA inhibition when it may be due to the inhibition of another target. Therefore, carefully chosen negative controls are crucial to differentiate the specific effects of PKA inhibition from the non-specific effects of H89.
Q3: What are the known off-target effects of H89?
H89 has been shown to inhibit several other kinases, sometimes with potencies comparable to its inhibition of PKA. It is crucial to be aware of these off-target effects when designing and interpreting experiments.
Troubleshooting Guide: Interpreting Your H89 Experimental Results
Problem: I'm observing an effect with H89, but I'm not sure if it's due to PKA inhibition.
This is a common and valid concern given the known off-target effects of H89. Here’s a troubleshooting workflow to help you dissect the specificity of your observations.
Solution: To confidently attribute your observed effect to PKA inhibition, you must incorporate a multi-pronged control strategy.
-
Genetic Approaches: The gold standard for implicating a specific enzyme is to use genetic manipulation.
-
PKA Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the catalytic or regulatory subunits of PKA. If the effect of H89 is lost in these cells, it strongly suggests PKA is the target.
-
Expression of a Kinase-Dead PKA Mutant: Overexpressing a catalytically inactive version of PKA can have a dominant-negative effect. If expressing this mutant mimics the effect of H89, it points to PKA's involvement.
-
-
Use of an Inactive Analog (if available): An ideal negative control would be a molecule that is structurally very similar to H89 but does not inhibit PKA or its off-targets. While a well-characterized inactive analog of H89 is not commercially available, the principle remains important for other kinase inhibitors.
-
Rescue Experiments: If H89 treatment causes a phenotype, can you "rescue" it by expressing a constitutively active form of PKA? If so, this provides strong evidence for PKA's role.
Key Experiments & Protocols
Protocol 1: Validation of PKA Inhibition in Cells
Objective: To confirm that H89 is inhibiting PKA in your specific experimental system.
Methodology:
-
Cell Culture and Treatment: Plate your cells at an appropriate density. The following day, pre-treat the cells with H89 at your desired concentration (typically 1-10 µM) for 30-60 minutes.
-
PKA Activation: Stimulate the cells with a known PKA activator, such as Forskolin (which activates adenylyl cyclase to produce cAMP) or a cell-permeable cAMP analog like 8-Bromo-cAMP .
-
Lysate Preparation: After stimulation, wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.
-
Western Blot Analysis:
-
Probe your lysates with a phospho-PKA substrate antibody (e.g., anti-phospho-(Ser/Thr) PKA substrate). This antibody recognizes proteins that have been phosphorylated by PKA.
-
A successful PKA inhibition by H89 will result in a decreased signal from the phospho-PKA substrate antibody in the H89-treated, PKA-activated sample compared to the sample activated with Forskolin or 8-Bromo-cAMP alone.
-
Be sure to include a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: Comparing H89 with Rp-cAMPS
Objective: To determine if a structurally unrelated PKA inhibitor produces the same biological effect as H89.
Methodology:
-
Experimental Setup: Design your experiment to have the following treatment groups:
-
Vehicle control (e.g., DMSO)
-
H89 at the effective concentration
-
Rp-cAMPS (typically used at a higher concentration, e.g., 10-100 µM, due to its different mechanism of action)
-
Your positive control/stimulus if applicable
-
-
Treatment: Treat your cells or tissues with the respective compounds for the desired duration.
-
Assay: Perform your biological assay of interest (e.g., cell proliferation, gene expression, protein phosphorylation).
-
Data Analysis: Compare the results from the H89-treated group with the Rp-cAMPS-treated group. If both compounds elicit the same effect, it is more likely to be a PKA-dependent phenomenon.
Understanding the Signaling Pathway
To effectively design your experiments, it's essential to understand the canonical PKA signaling pathway and where H89 acts.
Quantitative Data Summary
The inhibitory concentrations (IC50 or Ki) of H89 against various kinases are crucial for understanding its potential for off-target effects.
| Kinase | IC50 / Ki (nM) | Selectivity vs. PKA | Reference |
| PKA | 48 (Ki) | - | [4] |
| PKG | ~480 (Ki, 10-fold less selective) | 10x | [1][4] |
| S6K1 | 80 (IC50) | ~1.7x | [1][4] |
| MSK1 | 120 (IC50) | ~2.5x | [1][4] |
| ROCKII | 135 (IC50) | ~2.8x | [1][4] |
| PKBα (Akt1) | 2600 (IC50) | ~54x | [1][4] |
| MAPKAP-K1b | 2800 (IC50) | ~58x | [1][4] |
| PKC | >24,000 (Ki, >500-fold less selective) | >500x | [4] |
| MLCK | >24,000 (Ki, >500-fold less selective) | >500x | [4] |
Note: IC50 and Ki values can vary between studies and assay conditions. This table is intended as a guide to illustrate the relative potency of H89 against different kinases.
References
Technical Support Center: Managing H89 Off-Target Effects
Welcome to the technical support center for researchers using the kinase inhibitor H89. This resource provides essential information and guidance to help you design experiments, interpret data, and troubleshoot issues related to the off-target effects of H89.
Frequently Asked Questions (FAQs)
Q1: What is H89 and why is it used in research?
H89 is a cell-permeable chemical compound widely used in cell biology research as a potent inhibitor of Protein Kinase A (PKA). It is frequently employed to investigate the role of the cyclic AMP (cAMP)-PKA signaling pathway in various cellular processes.
Q2: I've heard H89 has off-target effects. What does this mean?
While initially marketed as a specific PKA inhibitor, subsequent studies have revealed that H89 can inhibit a range of other kinases, some with similar or even greater potency than its inhibition of PKA.[1][2] This means that experimental results obtained using H89 alone may not be solely attributable to the inhibition of PKA, potentially leading to misinterpretation of data.[1]
Q3: Which other kinases are known to be inhibited by H89?
H89 has been shown to inhibit several other kinases, including but not limited to: Mitogen- and Stress-activated protein Kinase 1 (MSK1), Ribosomal S6 Kinase (S6K1), Rho-associated coiled-coil containing protein Kinase II (ROCKII), Protein Kinase B (PKBα/Akt), MAPK-activated protein kinase 1b (MAPKAP-K1b), AMP-activated protein kinase (AMPK), and others.
Q4: How can I be sure that the effects I'm observing are due to PKA inhibition and not off-target effects?
It is strongly advised not to rely on H89 as the sole evidence for PKA involvement in a cellular process.[1] To increase confidence in your results, a multi-faceted approach is recommended:
-
Use a combination of inhibitors: Employ another PKA inhibitor with a different mechanism of action, such as Rp-cAMPS, in parallel with H89.[1]
-
Utilize genetic controls: The most rigorous approach is to use cells where the catalytic subunit of PKA has been genetically knocked out (PKA-null cells).
-
Perform dose-response experiments: Use the lowest effective concentration of H89 to minimize off-target effects.
-
Conduct in vitro kinase assays: Directly measure the effect of H89 on the activity of PKA and potential off-target kinases.
Q5: Are there any known PKA-independent effects of H89?
Yes, H89 has been reported to have effects that are independent of its kinase inhibitory activity. For instance, it has been shown to directly affect certain ion channels. This further underscores the importance of using appropriate controls in your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using H89.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or unexpected results with H89. | 1. Off-target effects of H89 are influencing the experimental outcome. 2. The concentration of H89 is too high, leading to widespread kinase inhibition. 3. The observed effect is independent of PKA activity. | 1. Repeat the experiment using a more specific PKA inhibitor like Rp-cAMPS. 2. Perform a dose-response curve to determine the minimal effective concentration of H89. 3. Validate your findings in PKA knockout cells. If the effect persists, it is likely PKA-independent. |
| H89 does not seem to be inhibiting PKA in my cells. | 1. Inadequate cellular uptake of H89. 2. Degradation of the H89 compound. 3. The downstream readout for PKA activity is not reliable. | 1. Verify the cell permeability of H89 in your specific cell type. 2. Ensure proper storage of H89 (typically at -20°C) and use freshly prepared solutions. 3. Directly assess PKA activity by performing a Western blot for a known phospho-PKA substrate (e.g., phospho-CREB) or by conducting an in vitro kinase assay. |
| I see a similar effect with both H89 and another PKA inhibitor, but I'm still not certain it's a PKA-dependent effect. | Both inhibitors might share an off-target kinase, or the effect might be a downstream consequence of inhibiting a kinase that is regulated by PKA. | The gold standard for confirming PKA-dependency is to use PKA knockout cells. If the effect is abolished in these cells, you can be confident it is PKA-mediated. |
Quantitative Data: H89 Inhibitory Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of H89 for PKA and several known off-target kinases. Lower IC50 values indicate greater potency.
| Kinase | IC50 (nM) | Reference |
| Protein Kinase A (PKA) | 48 - 135 | [2] |
| Mitogen- and Stress-activated protein Kinase 1 (MSK1) | 80 - 120 | |
| Ribosomal S6 Kinase 1 (S6K1) | 80 | |
| Rho-associated coiled-coil containing protein Kinase II (ROCKII) | 270 | |
| Protein Kinase Bα (PKBα/Akt) | 2600 | |
| MAPK-activated protein kinase 1b (MAPKAP-K1b) | 2800 |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration).
Experimental Protocols
In Vitro Radioactive Kinase Assay for PKA Activity
This protocol allows for the direct measurement of PKA activity in the presence or absence of H89.
Materials:
-
Purified PKA enzyme
-
H89
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKA substrate peptide, and the desired concentration of H89 (or vehicle control).
-
Add the purified PKA enzyme to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a specific time (e.g., 10-30 minutes) at 30°C. The incubation time should be within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
-
Compare the PKA activity in the presence of H89 to the vehicle control to determine the extent of inhibition.
Western Blotting for Phospho-PKA Substrates
This protocol is used to assess PKA activity in cells by detecting the phosphorylation of its downstream targets.
Materials:
-
Cells treated with H89 or vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against a specific phospho-PKA substrate (e.g., anti-phospho-CREB at Ser133)
-
Primary antibody against the total protein of the PKA substrate (e.g., anti-CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Treat cells with the desired concentrations of H89 for the appropriate duration.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phospho-PKA substrate overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein of the PKA substrate.
Using PKA Knockout (KO) Cells for Control Experiments
Employing PKA KO cells is the most definitive way to confirm that the observed effects of H89 are PKA-dependent.
Procedure:
-
Culture both wild-type (WT) and PKA KO cell lines under identical conditions.
-
Treat both cell lines with H89 at the desired concentration.
-
Perform your experiment to measure the cellular response of interest (e.g., gene expression, cell proliferation, etc.).
-
Interpretation:
-
If the effect of H89 is observed in WT cells but is absent in PKA KO cells, this strongly indicates that the effect is mediated by PKA.
-
If the effect of H89 is still present in PKA KO cells, it is likely due to the inhibition of an off-target kinase.
-
Visualizations
Caption: Simplified PKA signaling pathway and the inhibitory action of H89.
Caption: Workflow for validating the PKA-dependency of H89-induced effects.
Caption: Decision tree for troubleshooting unexpected results with H89.
References
Technical Support Center: Navigating the Effects of H89 on Ion Channels
Welcome to the technical support center for researchers utilizing H89. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of using H89 in your experiments, with a particular focus on its effects on ion channels. H89 is widely used as a potent, cell-permeable inhibitor of protein kinase A (PKA); however, its off-target effects on various ion channels and other kinases can lead to misinterpretation of experimental results. This guide will help you design robust experiments and accurately interpret your data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of H89?
H89 is primarily known as a competitive inhibitor of the adenosine triphosphate (ATP) binding site on the catalytic subunit of PKA. It is often used to investigate the role of the cAMP/PKA signaling pathway in various cellular processes.
Q2: I'm observing effects in my ion channel recordings after applying H89. Is this definitively a PKA-mediated effect?
Not necessarily. H89 has been shown to have numerous off-target effects, including direct inhibition or modulation of various ion channels, independent of its action on PKA. It is crucial to perform control experiments to distinguish between PKA-dependent and PKA-independent effects.
Q3: What are the known off-target effects of H89 on ion channels?
H89 has been documented to directly affect a variety of ion channels, including:
-
Potassium (K+) Channels: H89 can directly inhibit several types of potassium channels, including ATP-sensitive K+ (KATP) channels, inward rectifier K+ (Kir) channels, transient outward K+ current (Ito), and steady-state outward K+ current (Iss). This inhibition is often observed at concentrations commonly used to inhibit PKA and appears to be independent of PKA activity.
-
Calcium (Ca2+) Channels: H89 can inhibit L-type calcium channels (Cav1.2) in a PKA-independent manner. It has also been shown to affect Ca2+ regulation by directly inhibiting the sarcoplasmic reticulum (SR) Ca2+-ATPase.
-
Sodium (Na+) Channels: In some cell types, such as fetal rat alveolar type II epithelium, H89 can stimulate Na+ transport by increasing the open probability and number of epithelial Na+ channels (ENaC). This effect is also thought to be independent of PKA inhibition.
Q4: At what concentrations are the off-target effects of H89 typically observed?
Off-target effects of H89 on ion channels are often seen in the low micromolar range (1-10 µM), which overlaps with the concentrations frequently used to inhibit PKA in intact cells. This overlap is a primary reason for potential data misinterpretation.
Q5: Are there alternative PKA inhibitors I can use as controls?
Yes, using alternative PKA inhibitors is a critical control experiment. Some recommended alternatives include:
-
Myristoylated PKI (14-22) amide: A highly specific and potent cell-permeable peptide inhibitor of PKA. It is considered a more specific alternative to small molecule inhibitors like H89.
-
Rp-cAMPS: A cAMP analog that acts as a competitive antagonist of cAMP, preventing the activation of PKA.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected change in membrane potential or ion channel activity after H89 application. | The observed effect may be a PKA-independent, off-target effect of H89 on an ion channel. | 1. Review the literature: Check if H89 is known to affect the specific ion channel you are studying. 2. Perform control experiments: Use an alternative, structurally different PKA inhibitor (e.g., Myristoylated PKI) to see if the effect is replicated. 3. Use an inactive analog: If available, use H85, an inactive analog of H89. If H85 produces the same effect, it is likely a PKA-independent action. 4. Vary H89 concentration: Perform a dose-response curve to see if the effect occurs at concentrations lower than the IC50 for PKA inhibition. |
| My PKA-dependent phosphorylation target is not affected, but I still see a physiological response to H89. | This strongly suggests an off-target effect of H89. | 1. Investigate direct ion channel modulation: Use electrophysiology (e.g., patch-clamp) to directly assess the effect of H89 on the ion channels involved in the physiological response. 2. Consider other kinase inhibition: H89 is known to inhibit other kinases (see Table 1). Investigate if these other kinases could be responsible for the observed effect. |
| I am using a Renilla luciferase (RLuc)-based reporter assay for PKA activity and H89 is giving inconsistent results. | H89 has been shown to directly inhibit the activity of Renilla luciferase, which can be misinterpreted as a decrease in PKA activity. | Use an alternative PKA inhibitor such as KT5720, which does not affect Renilla luciferase activity. Alternatively, use a firefly luciferase (FLuc)-based reporter, as H89 does not inhibit FLuc. |
Data Presentation: H89 Inhibitory Profile
The following tables summarize the inhibitory concentrations of H89 for its primary target (PKA) and several known off-target kinases and ion channels.
Table 1: H89 IC50 Values for PKA and Off-Target Kinases
| Target Kinase | IC50 (nM) | Reference |
| PKA | 48 - 135 | |
| S6K1 | 80 | |
| MSK1 | 120 | |
| ROCKII | 270 | |
| PKBα | 2600 | |
| MAPKAP-K1b | 2800 |
Table 2: H89 Effects on Various Ion Channels
| Ion Channel | Effect | Apparent Kd / IC50 (µM) | Cell Type | Reference |
| KATP | Inhibition | 1.19 | Rabbit coronary arterial smooth muscle | |
| Kir | Inhibition | 3.78 | Rabbit coronary arterial smooth muscle | |
| Ito | Inhibition | Not specified | Rat ventricular myocytes | |
| IK1 | Inhibition | Not specified | Rat ventricular myocytes | |
| Cav1.2 | Inhibition | ~3.16 (pIC50 = 5.5) | Rat tail artery myocytes | |
| ENaC | Stimulation | Not applicable | Fetal rat alveolar type II epithelium |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Test for Off-Target Effects of H89
This protocol is designed to determine if H89 directly modulates a specific ion channel in your cell type of interest.
Materials:
-
Standard patch-clamp setup (amplifier, micromanipulator, microscope, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
Cell culture reagents
-
External and internal recording solutions appropriate for the ion channel of interest
-
H89 stock solution (e.g., 10 mM in DMSO)
-
Alternative PKA inhibitor (e.g., Myristoylated PKI)
-
Vehicle control (DMSO)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Obtain a gigaohm seal (>1 GΩ) on a target cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Baseline Recording:
-
Allow the cell to stabilize for 5-10 minutes.
-
Apply the appropriate voltage protocol to elicit the current of interest and record baseline activity for at least 5 minutes.
-
-
Vehicle Control Application:
-
Perfuse the cell with the external solution containing the vehicle (e.g., 0.1% DMSO) for 5-10 minutes.
-
Record any changes in current amplitude or kinetics.
-
-
H89 Application:
-
Perfuse the cell with the external solution containing the desired concentration of H89 (e.g., 10 µM).
-
Record the current for 10-15 minutes or until a stable effect is observed.
-
-
Washout:
-
Perfuse with the control external solution to wash out H89 and observe for reversal of the effect.
-
-
Control Experiment with Alternative Inhibitor:
-
In a separate set of cells, repeat steps 4-7 using an alternative PKA inhibitor (e.g., Myristoylated PKI) at a concentration known to effectively inhibit PKA.
-
-
Data Analysis:
-
Measure the current amplitude and other relevant kinetic parameters (e.g., activation, inactivation) before, during, and after drug application.
-
Compare the effects of H89 with the vehicle control and the alternative PKA inhibitor. A significant effect of H89 that is not replicated by the alternative inhibitor suggests a PKA-independent, off-target action.
-
Protocol 2: Calcium Imaging to Differentiate PKA-Dependent and -Independent Effects of H89
This protocol uses a fluorescent calcium indicator to assess whether H89-induced changes in intracellular calcium are mediated by PKA.
Materials:
-
Fluorescence microscope with an appropriate filter set for the chosen calcium indicator
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
H89 stock solution
-
Forskolin (an adenylyl cyclase activator to stimulate PKA)
-
Alternative PKA inhibitor (e.g., KT5720)
-
Vehicle control (DMSO)
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes or coverslips.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator in imaging buffer (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127).
-
Incubate cells with the loading solution for 30-60 minutes at room temperature or 37°C, according to the dye manufacturer's instructions.
-
Wash the cells with imaging buffer to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Baseline Imaging:
-
Acquire baseline fluorescence images for 2-5 minutes to establish a stable baseline.
-
-
Experimental Conditions (in separate cell populations):
-
Condition A (H89 effect on baseline): Perfuse with H89 (e.g., 10 µM) and record any changes in intracellular calcium.
-
Condition B (H89 effect on PKA activation):
-
Pre-incubate cells with H89 (10 µM) for 15-20 minutes.
-
Stimulate the cells with forskolin (e.g., 10 µM) to activate the PKA pathway.
-
Record the calcium response and compare it to the response to forskolin alone.
-
-
Condition C (Alternative inhibitor control):
-
Pre-incubate cells with an alternative PKA inhibitor (e.g., KT5720, 10 µM) for 15-20 minutes.
-
Stimulate with forskolin and record the calcium response.
-
-
-
Data Analysis:
-
Quantify the changes in fluorescence intensity (or ratio for ratiometric dyes like Fura-2) over time.
-
If H89 affects baseline calcium (Condition A), this may indicate a direct effect on channels or pumps.
-
If H89 and the alternative inhibitor both block the forskolin-induced calcium response (Conditions B and C), it suggests the response is PKA-dependent.
-
If H89 has an effect that is not mimicked by the alternative inhibitor, this points to a PKA-independent mechanism.
-
Visualizations
Validation & Comparative
A Researcher's Guide to Validating PKA Inhibition in Cells Using H89
For researchers, scientists, and drug development professionals, the accurate validation of protein kinase A (PKA) inhibition is crucial for the integrity of experimental findings. This guide provides a comprehensive comparison of the widely used PKA inhibitor, H89, with its alternatives, supported by experimental data and detailed protocols for key validation assays.
This guide will delve into the methodologies for confirming H89-induced PKA inhibition, present a comparative analysis of H89 and other PKA inhibitors, and offer detailed experimental protocols to ensure robust and reproducible results.
Comparing H89 with Alternative PKA Inhibitors
While H89 is a potent and cell-permeable PKA inhibitor, it's essential to be aware of its off-target effects. A comparative understanding of H89 and its alternatives, such as KT5720 and the peptide-based inhibitor PKI, is vital for selecting the appropriate tool for your research needs.
| Inhibitor | Mechanism of Action | Potency (IC50/Ki) | Key Off-Target Effects |
| H89 | ATP-competitive inhibitor of the PKA catalytic subunit. | IC50: ~48 nM (cell-free), ~135 nM; Ki: 48 nM | MSK1 (IC50: 120 nM), S6K1 (IC50: 80 nM), ROCKII (IC50: 270 nM), and others. Can also affect other kinases like AKT, RSK, AMPK, and ROCK even in the absence of PKA. |
| KT5720 | ATP-competitive inhibitor of the PKA catalytic subunit. | Ki: 60 nM | Can inhibit other kinases such as PKG and PKC at higher concentrations (Ki > 2 μM). |
| PKI (Protein Kinase Inhibitor) | A naturally occurring peptide that binds with very high affinity and specificity to the catalytic subunit of PKA. | Very high affinity and specificity. | Generally considered highly specific for PKA. |
Validating PKA Inhibition: Key Experimental Approaches
Several robust methods can be employed to validate the efficacy of H89 in inhibiting PKA activity within a cellular context. The following sections detail the protocols for the most common and reliable assays.
Western Blotting for Phosphorylated PKA Substrates
A cornerstone of validating PKA inhibition is to measure the phosphorylation status of its downstream targets. One of the most well-characterized substrates is the transcription factor CREB (cAMP response element-binding protein), which is phosphorylated at Serine 133 by PKA. A decrease in p-CREB (Ser133) levels upon H89 treatment provides strong evidence of PKA inhibition.
Experimental Protocol: Western Blot for p-CREB (Ser133)
-
Cell Lysis:
-
After treating cells with H89, wash them with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-CREB (Ser133) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total CREB or a housekeeping protein like β-actin or GAPDH.
-
PKA Kinase Activity Assay
A direct measurement of PKA catalytic activity in cell lysates can be achieved using commercially available ELISA-based kits. These assays typically utilize a specific PKA substrate coated on a microplate.
Experimental Protocol: ELISA-based PKA Activity Assay
-
Prepare Cell Lysates:
-
Lyse H89-treated and control cells using the lysis buffer provided in the kit.
-
Quantify the protein concentration of the lysates.
-
-
Assay Procedure:
-
Add equal amounts of protein lysate to the wells of the substrate-coated microplate.
-
Add ATP to initiate the kinase reaction.
-
Incubate for the recommended time and temperature to allow for substrate phosphorylation by active PKA.
-
Wash the wells to remove non-bound components.
-
Add a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Incubate and wash.
-
Add an enzyme-conjugated secondary antibody.
-
Incubate and wash.
-
Add a chromogenic or fluorogenic substrate and measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
The signal intensity is proportional to the PKA activity in the sample. Compare the activity in H89-treated samples to the untreated controls.
-
Live-Cell Imaging with FRET-based PKA Biosensors
Förster Resonance Energy Transfer (FRET)-based biosensors, such as A-Kinase Activity Reporter (AKAR), allow for the real-time visualization of PKA activity in living cells. These genetically encoded sensors change their FRET efficiency upon phosphorylation by PKA.
Experimental Protocol: Live-Cell Imaging with a PKA FRET Biosensor
-
Cell Transfection:
-
Transfect the cells with a plasmid encoding the PKA FRET biosensor (e.g., AKAR4).
-
Allow 24-48 hours for biosensor expression.
-
-
Live-Cell Imaging:
-
Plate the transfected cells in a glass-bottom dish suitable for microscopy.
-
Mount the dish on a fluorescence microscope equipped for FRET imaging (with appropriate excitation and emission filters for the donor and acceptor fluorophores).
-
Acquire baseline FRET images before adding any stimulus.
-
-
Stimulation and Inhibition:
-
Stimulate the cells with a PKA activator (e.g., forskolin or isoproterenol) to induce a FRET change, indicating PKA activation.
-
After observing the activation, add H89 to the cells and continue imaging to monitor the reversal of the FRET signal, which corresponds to PKA inhibition.
-
-
Data Analysis:
-
Calculate the FRET ratio (acceptor emission / donor emission) for each time point. A decrease in the FRET ratio after H89 addition confirms PKA inhibition.
-
Visualizing the Pathways and Processes
To better understand the molecular interactions and experimental steps, the following diagrams illustrate the PKA signaling pathway, the workflow for validating H89 inhibition, and a comparison of the inhibitors.
Caption: The canonical PKA signaling pathway.
Caption: Experimental workflow for validating H89-induced PKA inhibition.
Caption: Comparison of H89, KT5720, and PKI.
A Comparative Guide to PKA Inhibitors: H89 versus KT5720
For researchers investigating the multifaceted roles of Protein Kinase A (PKA), a serine/threonine kinase pivotal to numerous cellular signaling pathways, the choice of a suitable inhibitor is critical for elucidating its specific functions. Among the available small molecule inhibitors, H89 and KT5720 are frequently employed. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed selection for their experimental designs.
Mechanism of Action
Both H89 and KT5720 function as competitive inhibitors of ATP at the binding site on the catalytic subunit of PKA.[1][2] PKA exists as a tetramer of two regulatory and two catalytic subunits in its inactive state. The binding of cyclic AMP (cAMP) to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits.[2] These catalytic subunits then phosphorylate substrate proteins. H89 and KT5720 exert their inhibitory effects by occupying the ATP binding pocket on these free catalytic subunits, thereby preventing the transfer of a phosphate group to the substrate.[1]
Performance Data: Potency and Selectivity
The efficacy of an inhibitor is determined by its potency (typically measured as IC50 or Ki) and its selectivity for the target kinase. While both H89 and KT5720 are potent PKA inhibitors, they exhibit different profiles in terms of their inhibitory concentrations and their effects on other kinases.
| Inhibitor | Target | IC50 / Ki | Off-Target Kinases (IC50/Ki) | References |
| H89 | PKA | IC50: 48 nM, Ki: 48 nM | S6K1 (80 nM), MSK1 (120 nM), ROCKII (135 nM), PKBα (2.6 µM), MAPKAP-K1b (2.8 µM) | [1][3][4] |
| KT5720 | PKA | IC50: 3.3 µM, Ki: 60 nM | PHK (11 nM), PDK1 (300 nM), PKB, MESK, GSK-3βα, AMPK | [1][2][5] |
Note: IC50 and Ki values can vary between studies depending on the experimental conditions, such as ATP concentration.
H89 is generally considered a more potent inhibitor of PKA than KT5720, with a lower IC50 value.[4] However, its utility as a highly specific PKA inhibitor has been questioned due to its significant inhibitory activity against several other kinases, sometimes at concentrations comparable to those used for PKA inhibition.[3][6] For instance, H89 has been shown to inhibit S6K1 and MSK1 with IC50 values of 80 nM and 120 nM, respectively.[3]
KT5720, while also not entirely specific for PKA, has a different off-target profile.[1] It has been reported to inhibit other kinases such as phosphorylase kinase (PHK) and pyruvate dehydrogenase kinase 1 (PDK1).[2] It is crucial for researchers to be aware of these off-target effects, as they can lead to misinterpretation of experimental results.[6][7][8]
Experimental Protocols
To assess the inhibitory activity of compounds like H89 and KT5720, an in vitro kinase assay is a standard method. Below is a generalized protocol.
In Vitro PKA Kinase Assay Protocol
Objective: To determine the IC50 value of an inhibitor for PKA.
Materials:
-
Recombinant active PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
H89 and KT5720 stock solutions (in DMSO)
-
Phosphocellulose paper or other capture method
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare a serial dilution of the inhibitors (H89 and KT5720) in the kinase assay buffer.
-
Set up the kinase reaction in a microplate by adding the following in order:
-
Kinase assay buffer
-
Inhibitor at various concentrations (or DMSO for control)
-
PKA substrate peptide
-
Recombinant PKA enzyme
-
-
Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of each reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Summary and Recommendations
Both H89 and KT5720 are valuable tools for studying PKA signaling; however, their use requires careful consideration of their respective properties.
-
H89 is a more potent inhibitor of PKA but has a broader range of well-documented off-target effects on other kinases. It is crucial to use H89 at the lowest effective concentration and to validate findings using alternative methods, such as RNAi or other PKA inhibitors with different mechanisms of action (e.g., Rp-cAMPS).[6][7]
-
KT5720 is generally less potent for PKA than H89 but may offer a different spectrum of off-target effects. Its cell permeability makes it suitable for cell-based assays.[5] As with H89, confirming results with complementary approaches is highly recommended.
References
- 1. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 2. KT5720 - Wikipedia [en.wikipedia.org]
- 3. H-89 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Info H 89 & KT 5720 Pitfalls BIOLOG Life Science Institute [biolog.de]
- 8. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: H89 versus Rp-cAMPS for Interrogating cAMP Pathways
In the study of cellular signaling, the cyclic AMP (cAMP) pathway is a cornerstone, regulating a vast array of physiological processes. Central to this pathway is cAMP-dependent Protein Kinase A (PKA), making its inhibition a critical experimental tool. Among the pharmacological inhibitors available, H89 and Rp-cAMPS are frequently employed. However, their distinct mechanisms of action and potential for off-target effects necessitate a careful selection for robust and accurately interpreted experimental outcomes.
This guide provides an objective comparison of H89 and Rp-cAMPS, supported by quantitative data and detailed experimental protocols, to assist researchers in making informed decisions for their studies of cAMP-PKA signaling.
Mechanism of Action: Two Distinct Approaches to PKA Inhibition
H89 and Rp-cAMPS inhibit PKA activity through fundamentally different mechanisms. Understanding this distinction is crucial for experimental design and data interpretation.
-
H89 is a competitive inhibitor of adenosine triphosphate (ATP) at the catalytic subunit of PKA.[1] By occupying the ATP-binding pocket, H89 prevents the phosphorylation of PKA substrates.[1][2]
-
Rp-cAMPS is a competitive antagonist of cAMP.[1] It binds to the regulatory subunits of the PKA holoenzyme, preventing the cAMP-induced conformational change that releases the active catalytic subunits.[1][3] This keeps the PKA enzyme in its inactive state.[4]
Comparative Analysis: Potency and Specificity
While both compounds effectively inhibit PKA, their potency and specificity profiles differ significantly. H89 is a more potent inhibitor of PKA but is known to have numerous off-target effects. Rp-cAMPS is less potent but generally considered more specific to cAMP-binding proteins.
| Compound | Target | Mechanism | Potency (IC50 / Ki) | References |
| H89 | PKA | ATP-competitive | ~48-135 nM (IC50) | [5][6][7][8] |
| PKG | ATP-competitive | ~500 nM (IC50) | [2] | |
| PKCμ | ATP-competitive | ~500 nM (IC50) | [2] | |
| MSK1 | ATP-competitive | 120 nM (IC50) | [7] | |
| S6K1 | ATP-competitive | 80 nM (IC50) | [7] | |
| ROCKII | ATP-competitive | 270 nM (IC50) | [7] | |
| Rp-cAMPS | PKA Type I | cAMP-competitive | 12.5 µM (Ki) | [9] |
| PKA Type II | cAMP-competitive | 4.5 µM (Ki) | [9] | |
| Other cAMP targets (e.g., EPAC, CNG channels) | cAMP-competitive | Variable | [1] |
Key Considerations for Researchers:
-
H89 Off-Target Effects : H89 inhibits several other kinases, often at concentrations used to inhibit PKA in cellular assays (typically 10-30 µM)[2][10]. It can also have PKA-independent effects that may compromise data interpretation[10]. Crucially, H89 has been shown to directly inhibit the bioluminescence of Renilla luciferase, a common reporter in cell-based assays, which can lead to false-positive results of pathway inhibition[11][12].
-
Rp-cAMPS Specificity : While more specific to PKA than H89, Rp-cAMPS can affect other proteins with cAMP-binding domains, such as Exchange protein activated by cAMP (EPAC) and cyclic nucleotide-gated (CNG) ion channels[1].
-
Best Practices : Due to the limitations of each inhibitor, it is strongly recommended to use them in conjunction.[10] Confirming a result with both an ATP-competitive inhibitor (H89) and a cAMP-competitive inhibitor (Rp-cAMPS) provides stronger evidence for the specific involvement of the PKA pathway.[10][13]
Experimental Protocols
Below are detailed methodologies for common assays used to assess the impact of H89 and Rp-cAMPS on the cAMP-PKA pathway.
PKA Activity Assay (Non-Radioactive)
This protocol is adapted from a PepTag® Assay for non-radioactive detection of PKA activity.[14]
Methodology:
-
Cell Treatment and Lysis :
-
Culture cells to desired confluency and starve overnight if necessary.
-
Pre-treat cells with various concentrations of H89 (e.g., 10-30 µM for 30 minutes) or Rp-cAMPS (e.g., 250-500 µM for 30 minutes).[2][13]
-
Stimulate the cAMP pathway with an agonist like Forskolin (e.g., 10-30 µM for 10 minutes).[2]
-
Wash cells with cold PBS and lyse on ice using a suitable extraction buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.[14]
-
-
Kinase Reaction :
-
In a microcentrifuge tube, combine the cell lysate supernatant with a reaction buffer containing a fluorescently labeled PKA substrate peptide (e.g., Kemptide).[14]
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by heating the samples to 95°C for 10 minutes.[14]
-
-
Detection :
-
Load the reaction samples onto a 0.8% agarose gel.[14]
-
Perform electrophoresis to separate the phosphorylated peptide from the non-phosphorylated peptide based on the change in net charge.[14]
-
Visualize the separated peptides under UV light and quantify the bands to determine the level of PKA activity.[14]
-
Western Blot for CREB Phosphorylation
This protocol describes the detection of phosphorylated CREB (pCREB) at Serine 133, a well-established downstream target of PKA.[2]
Methodology:
-
Sample Preparation :
-
Treat cells as described in the PKA activity assay protocol (Step 1.1).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a standard method like the BCA assay.
-
-
SDS-PAGE and Transfer :
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (Ser133) overnight at 4°C.[2]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
Quantify the band intensities. To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against total CREB.[2] The pCREB signal can then be normalized to the total CREB signal.
-
Summary and Recommendations
Choosing the right inhibitor is paramount for generating reliable data. H89 offers high potency, while Rp-cAMPS provides greater specificity.
| Feature | H89 | Rp-cAMPS |
| Mechanism | ATP-competitive inhibitor of the catalytic subunit | cAMP-competitive antagonist of the regulatory subunit |
| Potency | High (nM range) | Moderate (µM range) |
| Specificity | Lower; inhibits multiple other kinases[7][10] | Higher; primarily targets cAMP-binding sites[1] |
| Key Pro | Potent and widely used | Mechanistically different from ATP-competitive inhibitors |
| Key Con | Significant off-target effects[10] | Lower potency; may affect other cAMP sensors[1] |
| Recommendation | Use with caution, at the lowest effective concentration. | Use as a complementary tool to confirm H89 results. |
References
- 1. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 2. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 3. youtube.com [youtube.com]
- 4. rupress.org [rupress.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Highly effective PKA inhibitor | Cardioprotectant | TargetMol [targetmol.com]
- 7. This compound, PKA inhibitor (CAS 130964-39-5) | Abcam [abcam.com]
- 8. selleckchem.com [selleckchem.com]
- 9. glpbio.com [glpbio.com]
- 10. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The cAMP-Dependent Protein Kinase Inhibitor this compound Attenuates the Bioluminescence Signal Produced by Renilla Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Kinase A-Dependent and -Independent Signaling Pathways Contribute to Cyclic AMP-Stimulated Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Kinase A Inhibitor H89 Attenuates Experimental Proliferative Vitreoretinopathy - PMC [pmc.ncbi.nlm.nih.gov]
Confirming H89 Target Engagement In Vitro: A Comparative Guide
For researchers utilizing the isoquinolinesulfonamide H89 to investigate cAMP-dependent protein kinase (PKA) signaling, confirming direct target engagement is crucial due to its known off-target effects. This guide provides a comparative overview of in vitro methods to validate H89's interaction with its intended target and compares its performance with alternative PKA inhibitors.
Understanding H89: Primary Target and Off-Target Profile
H89 is widely used as a potent, ATP-competitive inhibitor of PKA. However, numerous studies have highlighted its inhibitory action against a range of other kinases, which can complicate the interpretation of experimental results. Therefore, relying solely on H89 as a tool to implicate PKA in a cellular process is discouraged.
Table 1: Comparative Inhibitor Specificity
| Inhibitor | Primary Target | Mechanism of Action | Known Off-Targets (with IC50/Ki) |
| H89 | PKA (IC50: ~48 nM) | ATP-competitive inhibitor of the catalytic subunit. | ROCKII, MSK1, S6K1, and others. It has been shown to inhibit at least 8 other kinases. It can also interact with other proteins like beta-adrenergic receptors.[1] |
| KT5720 | PKA (Ki: ~60 nM)[2][3] | ATP-competitive inhibitor of the catalytic subunit. | Has been reported to inhibit other kinases, though it is considered more selective than H89 for PKA over PKC and PKG.[3][4] |
| Rp-cAMPS | PKA | Competitive antagonist of cAMP binding to the regulatory subunits, preventing the release of the catalytic subunits. | Generally considered more specific for the PKA signaling pathway than ATP-competitive inhibitors as it acts on the regulatory subunit. It may have effects on other cAMP-binding proteins like EPAC at higher concentrations. |
Experimental Approaches to Confirm Target Engagement
A multi-pronged approach employing biochemical, cell-based, and biophysical assays is recommended to confidently assess H89's target engagement.
In Vitro Kinase Activity Assays
These assays directly measure the enzymatic activity of PKA in the presence of an inhibitor.
a) Luminescent Kinase Assays (e.g., Kinase-Glo®)
This commercially available assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and inhibition is observed as a rescue of the luminescent signal.
Experimental Protocol: Kinase-Glo® PKA Assay
-
Reaction Setup: In a 96-well plate, combine PKA enzyme, its substrate (e.g., Kemptide), and varying concentrations of H89 or other inhibitors.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for a defined period (e.g., 30 minutes).
-
Detection: Add an equal volume of Kinase-Glo® Reagent, which contains luciferase and its substrate.
-
Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal and measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
b) Western Blotting for Phosphorylated PKA Substrates
This method assesses the phosphorylation status of known PKA substrates in cell lysates or in in vitro kinase reactions. A reduction in the phosphorylation of a specific PKA substrate upon H89 treatment indicates target engagement. A phospho-PKA substrate antibody that recognizes the PKA consensus motif (R-R-X-S/T) can be a powerful tool.[5]
Experimental Protocol: Western Blotting for Phospho-PKA Substrates
-
Cell Treatment: Treat cells with an activator of PKA (e.g., forskolin) in the presence or absence of H89 for a specified time.
-
Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody specific for a phosphorylated PKA substrate (e.g., anti-phospho-CREB Ser133) or a phospho-PKA substrate antibody overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein).
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that the binding of a ligand (like H89) to its target protein increases the protein's thermal stability.
Experimental Protocol: Cellular Thermal Shift Assay
-
Cell Treatment: Treat intact cells with H89 or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein (PKA) remaining at each temperature by Western blotting or other detection methods like ELISA.
-
Data Analysis: A shift in the melting curve to a higher temperature in the H89-treated samples compared to the control indicates target engagement.
Visualizing Workflows and Pathways
Conclusion
References
Kinase Selectivity Profile of H89: A Comparative Guide for Researchers
The isoquinolinesulfonamide H89 is a widely utilized cell-permeable protein kinase inhibitor, primarily recognized for its potent inhibition of Protein Kinase A (PKA). However, its utility as a specific PKA inhibitor is often debated due to its activity against a range of other kinases. This guide provides a comprehensive comparison of the kinase selectivity profile of H89, presenting supporting experimental data and methodologies to aid researchers in the interpretation of their results and the selection of appropriate research tools.
Kinase Inhibition Profile of H89
H89 is a competitive inhibitor of ATP binding to the kinase active site. While its primary target is PKA, with reported IC50 values typically in the nanomolar range, it also demonstrates significant activity against several other kinases, often with similar potency. This lack of specificity can lead to off-target effects and misinterpretation of experimental outcomes. It is crucial for researchers to be aware of these additional targets when using H89 to probe PKA-dependent signaling pathways.
A screening of H89 against a panel of 52 kinases revealed its activity across multiple kinase families. The results, presented as percent inhibition at a concentration of 10,000 nM, highlight the broad-spectrum nature of this inhibitor.
Table 1: H89 Kinase Selectivity Profile (% Inhibition at 10,000 nM)
| Kinase Target | % Inhibition |
| ACVR1 (ALK2) | 6 |
| ACVR2B | -15 |
| BMPR1A (ALK3) | 2 |
| BRAF | 4 |
| BRAF V599E | 6 |
| CAMKK1 (CAMKKA) | 3 |
| CAMKK2 (CaMKK beta) | 7 |
| CDK8/cyclin C | 82 |
| CDK9/cyclin K | 41 |
| CLK4 | 77 |
| DDR1 | 40 |
| DDR2 | 11 |
| DMPK | 11 |
| EPHA3 | -5 |
| EPHA7 | 101 |
| FGFR1 | 8 |
| FLT3 | 21 |
| GSK3B | 18 |
| IGF1R | 10 |
| INSR | 13 |
| KIT | 20 |
| MAP2K1 (MEK1) | 1 |
| MAP2K2 (MEK2) | -1 |
| MAP4K2 (GCK) | 62 |
| MAPK1 (ERK2) | 1 |
| MAPK14 (p38 alpha) | 88 |
| MAPKAPK2 | 87 |
| MET | 11 |
| MKK4 (SEK1) | 12 |
| MKK6 (SAPK2B) | 90 |
| MKK7 (SAPK2C) | 10 |
| MST1R (RON) | 14 |
| NEK2 | 96 |
| PAK1 (alpha-PAK) | 13 |
| PAK2 (gamma-PAK) | 17 |
| PDGFRB | 19 |
| PDPK1 (PDK1) | 12 |
| PIK3CA/PIK3R1 | 13 |
| PIK3CG | 10 |
| PIM1 | 99 |
| PIM2 | 99 |
| PRKAA1 (AMPK) | 9 |
| PRKCA (PKC alpha) | 96 |
| PRKCE (PKC epsilon) | 95 |
| PRKCH (PKC eta) | 97 |
| PRKD1 (PKD1) | 97 |
| PTK2 (FAK) | 12 |
| RET | 25 |
| ROCK1 | 99 |
| ROCK2 | 99 |
| RPS6KA1 (RSK1) | 99 |
| SGK1 | 98 |
Data sourced from Thermo Fisher Scientific SelectScreen® Kinase Profiling Service.
It is important to note that a phosphoproteomics study in PKA-null cells confirmed that H89 has broad effects on the phosphoproteome that are independent of PKA, likely targeting other basophilic kinases such as AKT, RSK, AMPK, and ROCK.
Comparison with Alternative Kinase Inhibitors
Given the polypharmacology of H89, researchers may consider more selective inhibitors for their specific kinase of interest. Below is a comparison with alternatives targeting some of the primary off-targets of H89, as well as a more selective PKA inhibitor.
Table 2: Comparison of H89 with Alternative Kinase Inhibitors
| Inhibitor | Primary Target(s) | Reported IC50/Ki | Key Off-Targets/Selectivity Notes |
| H89 | PKA | IC50: ~48-135 nM | Broad-spectrum inhibitor. Significantly inhibits MSK1, S6K1, ROCKII, and others with similar potency. |
| Rp-cAMPS | PKA | Ki: 4.5 µM (PKA II), 12.5 µM (PKA I) | A competitive antagonist of cAMP binding to PKA regulatory subunits. Generally considered more selective than H89 for PKA. |
| KT 5720 | PKA | Ki: 60 nM | ATP-competitive inhibitor. |
| Y-27632 | ROCK1, ROCK2 | Ki: 140 nM (ROCK1), 300 nM (ROCK2) | Exhibits >200-fold selectivity for ROCK over other kinases like PKC, PKA, and MLCK. |
| SB-747651A | MSK1 | IC50: 11 nM | Also inhibits PRK2, RSK1, p70S6K, and ROCK-II with similar potency at 1 µM. |
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial for its validation as a research tool. In vitro kinase inhibition assays are standard methods for quantifying the potency of an inhibitor against a panel of kinases, typically by measuring the IC50 value.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
H89 inhibitor (or other test compounds)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of H89 in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
Add 1 µL of the serially diluted H89 or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the kinase and its specific substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Signaling Pathways and Experimental Workflows
To better understand the context in which H89 is used and how its selectivity is determined, the following diagrams illustrate a simplified PKA signaling pathway and a typical kinase inhibition assay workflow.
Caption: Simplified PKA signaling pathway and the point of H89 inhibition.
Caption: Workflow of a typical in vitro kinase inhibition assay.
Conclusion
Validating H89 Specificity: A Guide to Using PKA-Null Cell Lines
For researchers, scientists, and drug development professionals, understanding the true specificity of kinase inhibitors is paramount. H89 is widely used as a potent inhibitor of Protein Kinase A (PKA); however, a growing body of evidence reveals significant off-target effects. This guide provides a comparative framework for validating the effects of H89, with a focus on the use of PKA-null cell lines as a critical tool for discerning on-target from off-target activity.
This guide will delve into the experimental data highlighting H89's activity in both PKA-intact and PKA-null cellular contexts, offer detailed protocols for key validation experiments, and present alternative approaches for inhibiting the PKA signaling pathway.
H89: On-Target Potency and Off-Target Profile
H89 acts as a competitive inhibitor at the ATP-binding site of the PKA catalytic subunit. While effective in inhibiting PKA, it is crucial to acknowledge its inhibitory action against a range of other kinases, which can complicate the interpretation of experimental results. The use of H89 as the sole evidence for PKA involvement in a cellular process is therefore discouraged.
Comparative Inhibitory Activity of H89
The following table summarizes the half-maximal inhibitory concentration (IC50) values of H89 against PKA and several known off-target kinases. This data underscores the importance of using H89 at the lowest effective concentration and validating findings with more specific methods.
| Kinase | IC50 (nM) | Reference |
| PKA | 48 - 135 | |
| MSK1 | 80 - 120 | |
| S6K1 | 80 | |
| ROCKII | 270 | |
| PKBα (Akt1) | 2600 | |
| MAPKAP-K1b (RSK2) | 2800 |
The Gold Standard: Validating H89 Effects with PKA-Null Cell Lines
The most definitive method to distinguish PKA-dependent from PKA-independent effects of H89 is to utilize cell lines lacking the catalytic subunits of PKA (PKA-null). By comparing the cellular response to H89 in wild-type (PKA-intact) versus PKA-null cells, researchers can unequivocally identify off-target effects.
A landmark phosphoproteomics study by Limbutara et al. (2019) provides compelling quantitative data on this approach. The study treated PKA-intact and PKA-null mouse cell lines with H89 and analyzed global changes in protein phosphorylation.
Key Findings from Phosphoproteomic Analysis in PKA-Null Cells
The data reveals that H89 continues to induce significant changes in the phosphoproteome even in the complete absence of PKA, confirming its off-target activity.
| Cell Line | Total Phosphosites Quantified | Significantly Changed Phosphosites with H89 Treatment |
| PKA-intact | 14,139 | 571 |
| PKA-null | 14,139 | 263 |
Data sourced from Limbutara K, et al. Sci Rep. 2019.
These findings demonstrate that a substantial number of phosphorylation events altered by H89 are not mediated by PKA. Further analysis of the phosphorylation motifs affected in PKA-null cells pointed towards the inhibition of other basophilic kinases, such as AKT, RSK, AMPK, and ROCK.
Experimental Protocols for H89 Validation
To aid researchers in designing their validation studies, this section provides detailed protocols for key experiments.
Generation of PKA-Null Cell Lines using CRISPR-Cas9
This protocol outlines the essential steps for creating a PKA catalytic subunit knockout cell line.
Workflow for CRISPR-Cas9 Mediated PKA Knockout
Caption: Workflow for generating PKA-null cell lines using CRISPR-Cas9.
Methodology:
-
sgRNA Design and Cloning:
-
Design two or more single guide RNAs (sgRNAs) targeting early exons of the PKA catalytic subunit genes (e.g., PRKACA and PRKACB) to ensure a functional knockout.
-
Use online tools to design sgRNAs with high on-target and low off-target scores.
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., one containing a selectable marker like puromycin resistance or a fluorescent reporter like GFP).
-
-
Transfection and Selection:
-
Transfect the Cas9/sgRNA plasmids into the desired wild-type cell line using a high-efficiency transfection reagent.
-
After 24-48 hours, begin selection with the appropriate antibiotic or use fluorescence-activated cell sorting (FACS) to isolate transfected cells.
-
-
Clonal Isolation and Expansion:
-
Plate the selected cells at a very low density (single-cell dilution) in 96-well plates to obtain clonal populations.
-
Allow individual cells to grow into colonies.
-
-
Genotyping and Validation:
-
Extract genomic DNA from the expanded clones.
-
Perform PCR amplification of the targeted genomic region followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of the PKA catalytic subunit protein in knockout clones by Western blot analysis.
-
Western Blot Analysis of PKA Substrate Phosphorylation
A common approach to assess PKA activity is to measure the phosphorylation of its downstream substrates, such as CREB (cAMP response element-binding protein) at Serine 133.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for Western blot analysis of CREB phosphorylation.
Methodology:
-
Cell Culture and Treatment:
-
Plate both PKA-intact (wild-type) and PKA-null cells and grow to 70-80% confluency.
-
Treat the cells with a range of H89 concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 1 hour). Include a vehicle-treated control (e.g., DMSO).
-
For a positive control for PKA activation, treat cells with a PKA activator like Forskolin.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for phospho-CREB (Ser133), total CREB, PKA catalytic subunit, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-CREB signal to the total CREB signal.
-
Compare the effect of H89 on CREB phosphorylation in PKA-intact versus PKA-null cells. A reduction in p-CREB in PKA-null cells would indicate off-target effects of H89.
-
In Vitro Kinase Activity Assay
This assay directly measures the inhibitory effect of H89 on the enzymatic activity of PKA and potential off-target kinases.
Workflow for In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase activity assay to determine IC50 values.
Methodology:
-
Reagents and Setup:
-
Use purified, recombinant PKA and potential off-target kinases (e.g., MSK1, S6K1, ROCKII).
-
Use a specific peptide substrate for each kinase (e.g., Kemptide for PKA).
-
Prepare a serial dilution of H89.
-
Use a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay) that measures the conversion of ATP to ADP.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, its substrate, and the various concentrations of H89 in a kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection and Analysis:
-
Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This typically involves a reagent that converts the generated ADP into a detectable signal (e.g., luminescence).
-
Measure the signal using a plate reader.
-
Plot the kinase activity against the H89 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Alternatives to H89 for PKA Inhibition
Given the off-target effects of H89, it is advisable to use more specific inhibitors in conjunction with or as an alternative to H89.
| Inhibitor | Mechanism of Action | Advantages | Disadvantages |
| PKI Peptides (e.g., myristoylated PKI 14-22) | A cell-permeable peptide that mimics the endogenous PKA inhibitor protein (PKI). It binds directly and specifically to the catalytic subunit of PKA. | Highly specific for PKA. | Can have variable cell permeability and stability. |
| cAMP Analogs (e.g., Rp-8-CPT-cAMPS) | These are cAMP antagonists that bind to the regulatory subunits of PKA, preventing the release and activation of the catalytic subunits. | Acts upstream of catalytic subunit activity, providing a different mechanism of inhibition. Generally considered specific to PKA. | Efficacy can be cell-type dependent and may require higher concentrations. |
Conclusion
While H89 is a valuable tool for studying PKA-mediated signaling, its off-target effects necessitate careful validation of experimental findings. The use of PKA-null cell lines provides an unambiguous approach to differentiate between on-target and off-target effects. By employing the experimental strategies outlined in this guide, including the use of alternative inhibitors, researchers can generate more robust and reliable data, leading to a more accurate understanding of the role of PKA in their biological system of interest.
A Comparative Guide to PKA Inhibitors: H89 vs. More Specific Alternatives
For researchers, scientists, and drug development professionals, selecting the right tool to probe the intricate workings of the Protein Kinase A (PKA) signaling pathway is paramount. This guide provides an objective comparison of the widely used inhibitor H89 with more specific alternatives, namely KT5720 and Rp-cAMPS, supported by experimental data and detailed protocols.
The cyclic AMP (cAMP)-dependent protein kinase A (PKA) is a crucial enzyme that regulates a vast array of cellular processes, making it a key target for pharmacological intervention and research. For decades, the isoquinolinesulfonamide H89 has been a workhorse for inhibiting PKA activity. However, growing evidence of its off-target effects has necessitated a critical evaluation of its suitability and has spurred the adoption of more specific inhibitors. This guide will delve into the mechanisms, specificity, and practical considerations of using H89 in comparison to KT5720, another ATP-competitive inhibitor, and Rp-cAMPS, a cAMP antagonist with a distinct mechanism of action.
Mechanism of Action: A Tale of Two Sites
The primary distinction between these inhibitors lies in their mode of action. H89 and KT5720 are ATP-competitive inhibitors that target the catalytic subunit of PKA, preventing the transfer of phosphate from ATP to its substrates. In contrast, Rp-cAMPS acts as a competitive antagonist of cAMP, binding to the regulatory subunits of PKA. This prevents the conformational change required for the release and activation of the catalytic subunits.
dot
Caption: Mechanisms of PKA inhibition.
Performance and Specificity: A Data-Driven Comparison
The utility of a kinase inhibitor is intrinsically linked to its potency and selectivity. While H89 is a potent inhibitor of PKA, it is known to inhibit a number of other kinases, often with similar or even greater potency. This lack of specificity can lead to confounding results and misinterpretation of experimental data. KT5720 is generally considered more selective for PKA than H89, although it also exhibits off-target activity against other kinases at higher concentrations. Rp-cAMPS, due to its unique mechanism of action, does not target the ATP-binding pocket of kinases and is therefore not expected to inhibit other kinases. However, it can affect other cAMP-binding proteins, such as Epac and cyclic nucleotide-gated ion channels.
| Inhibitor | Target Subunit | Mechanism of Action | PKA Ki / IC50 | Key Off-Targets and IC50 / Ki |
| H89 | Catalytic | ATP-competitive | 48 - 130 nM (Ki) | ROCK1, PKB, MSK1, S6K1, and others (often in the sub-micromolar to low micromolar range) |
| KT5720 | Catalytic | ATP-competitive | 60 nM (Ki) | PHK (11 nM), PDK1 (300 nM), PKG (>2 µM), PKC (>2 µM) |
| Rp-cAMPS | Regulatory | cAMP antagonist | 4.5 - 12.5 µM (Ki) | Other cAMP-binding proteins (e.g., Epac, cyclic nucleotide-gated channels) |
Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., ATP concentration).
Experimental Protocols
To facilitate the rigorous evaluation of these inhibitors in your own research, detailed protocols for key experiments are provided below.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a method to determine the inhibitory potential of a compound against PKA using a radiolabeled ATP.
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Inhibitor stock solutions (in DMSO)
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
-
Phosphoric acid (75 mM)
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKA substrate peptide, and the desired concentration of the inhibitor (or DMSO for control).
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 75 mM phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Air-dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity of the inhibitor-treated samples to the control samples.
dot
H89: A Critical Comparison of its Cross-Reactivity with Other Signaling Molecules
For Researchers, Scientists, and Drug Development Professionals
H89, a widely utilized protein kinase inhibitor, is primarily recognized for its potent inhibition of Protein Kinase A (PKA). However, its utility as a specific PKA inhibitor is often complicated by its cross-reactivity with a range of other signaling molecules. This guide provides an objective comparison of H89's inhibitory effects on its primary target and various off-target kinases, supported by experimental data. Understanding this selectivity profile is crucial for the accurate interpretation of experimental results and for guiding drug development efforts.
Quantitative Comparison of Kinase Inhibition by H89
The following table summarizes the inhibitory potency of H89 against its primary target, PKA, and a panel of other kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, are compiled from various biochemical assays. Lower values indicate higher potency.
| Kinase | IC50 / Ki (nM) | Kinase Family | Primary Cellular Functions |
| PKA (Protein Kinase A) | 48 - 135 | AGC | cAMP-dependent signaling, metabolism, transcription |
| MSK1 (Mitogen- and stress-activated protein kinase 1) | 80 - 120 | CAMK | Chromatin remodeling, gene expression |
| ROCKII (Rho-associated coiled-coil containing protein kinase 2) | 270 | AGC | Cytoskeleton regulation, cell motility |
| S6K1 (Ribosomal protein S6 kinase 1) | 80 | AGC | Protein synthesis, cell growth |
| PKG (Protein Kinase G) | ~500 | AGC | cGMP-dependent signaling, smooth muscle relaxation |
| PKCμ (Protein Kinase C mu) | ~500 | AGC | Signal transduction, cell proliferation |
| AKT/PKB (Protein Kinase B) | Likely inhibited | AGC | Cell survival, proliferation, metabolism |
| RSK (Ribosomal S6 Kinase) | Likely inhibited | CAMK | Cell growth, proliferation, survival |
| AMPK (AMP-activated protein kinase) | Likely inhibited | CAMK | Cellular energy homeostasis |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as ATP concentration.
Impact on Cellular Signaling Pathways
The off-target effects of H89 extend beyond simple kinase inhibition, influencing entire signaling cascades. This can lead to misinterpretation of experimental outcomes if not carefully considered. The diagram below illustrates the primary signaling pathway of PKA and highlights other key pathways inadvertently affected by H89's cross-reactivity.
Caption: H89 inhibits PKA and several off-target kinases.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is paramount. A common method employed is the in vitro kinase inhibition assay . The following is a generalized protocol representative of the methodologies used to generate the data in this guide.
Objective: To determine the IC50 value of H89 for a panel of kinases.
Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
H89 (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP (at a concentration close to the Km for each kinase)
-
[γ-33P]ATP or fluorescently labeled ATP analog
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Procedure:
-
Preparation: Prepare serial dilutions of H89 in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the specific kinase, and its corresponding peptide substrate.
-
Inhibitor Addition: Add the diluted H89 or DMSO (as a vehicle control) to the appropriate wells.
-
Pre-incubation: Gently mix and pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (spiked with [γ-33P]ATP).
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Detection: Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) to capture the phosphorylated substrate. Wash the filter to remove unincorporated [γ-33P]ATP.
-
Measurement: Measure the amount of incorporated radiolabel using a scintillation counter. For non-radioactive methods, measure the fluorescence or luminescence signal.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the H89 concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Conclusion and Recommendations
While H89 is a potent inhibitor of PKA, its significant cross-reactivity with other kinases, including MSK1, ROCKII, and S6K1, necessitates cautious interpretation of experimental data. Researchers should be aware of these off-target effects and consider using multiple, structurally distinct PKA inhibitors to validate findings. For drug development professionals, the promiscuity of H89 highlights the importance of comprehensive selectivity profiling in the early stages of kinase inhibitor discovery to ensure the development of safe and effective therapeutics. The use of kinome-wide screening panels is highly recommended to identify all potential off-target interactions.
H89 Versus Other Isoquinoline-Based Kinase Inhibitors: A Comparative Guide
For researchers in pharmacology and drug development, the selection of a suitable kinase inhibitor is a critical decision that can significantly impact experimental outcomes. Among the myriad of available inhibitors, the isoquinoline-based scaffold has given rise to a diverse family of compounds targeting a range of kinases. H89, a well-known inhibitor of Protein Kinase A (PKA), is a prominent member of this family. However, its utility is often debated due to a notable number of off-target effects. This guide provides an objective comparison of H89 with other isoquinoline-based inhibitors, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Overview of H89 and its Kinase Selectivity
H89 is a potent, ATP-competitive inhibitor of PKA with a reported IC50 value of approximately 48 nM. Initially lauded for its specificity, subsequent studies have revealed that H89 inhibits a panel of other kinases, often with comparable or even greater potency than its intended target. This promiscuity is a crucial consideration for interpreting experimental results.
The isoquinoline sulfonamide structure of H89 is shared by several other kinase inhibitors, including members of the "H-series" (e.g., H-7, H-8) and the Rho-kinase (ROCK) inhibitor fasudil. These compounds exhibit overlapping but distinct kinase inhibition profiles, making a direct comparison essential for target-specific research.
Quantitative Comparison of Inhibitor Potency
To facilitate a direct comparison, the following table summarizes the half-maximal inhibitory concentrations (IC50) of H89 and other selected isoquinoline-based inhibitors against a panel of kinases. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
| Inhibitor | PKA (IC50, µM) | ROCK1 (IC50/Ki, µM) | ROCK2 (IC50, µM) | PKC (IC50, µM) | PKG (IC50, µM) | S6K1 (IC50, µM) | MSK1 (IC50, µM) |
| H89 | 0.048 | - | 0.27 | Weak Inhibition | Weak Inhibition | 0.08 | 0.12 |
| Fasudil (HA-1077) | 4.58 | 0.33 (Ki) | 0.158 | 12.30 | 1.650 | - | - |
| H-1152 | - | - | 0.019 | - | - | - | - |
| Ripasudil (K-115) | - | 0.051 | 0.019 | - | - | - | - |
Signaling Pathways of Key H89 Targets
Understanding the signaling context of the primary and major off-targets of H89 is crucial for interpreting cellular effects. Below are diagrams of the PKA and ROCK signaling pathways.
A Comparative Analysis of the Kinase Inhibitors H89 and H8: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating cellular signaling pathways and validating potential drug targets. This guide provides a comprehensive comparison of two widely used protein kinase inhibitors, H89 and H8, focusing on their target specificity, cellular effects, and the experimental methodologies used to characterize them.
H89 is well-documented as a potent inhibitor of Protein Kinase A (PKA), a key enzyme in the cyclic AMP (cAMP) signaling pathway. However, its utility as a specific PKA inhibitor is complicated by its significant off-target effects on other kinases. H8, a structurally related isoquinolinesulfonamide, also inhibits PKA but exhibits a different kinase selectivity profile. Understanding these differences is crucial for the accurate interpretation of experimental results.
Quantitative Comparison of Kinase Inhibition
The inhibitory activity of H89 and H8 against a panel of protein kinases is summarized below. This data highlights the differences in potency and selectivity between the two compounds.
| Target Kinase | H89 IC50/Ki | H8 Ki/Percent Inhibition | Reference |
| PKA (Protein Kinase A) | IC50: ~48 nM | Ki: 1.2 µM | [1][2] |
| PKG (Protein Kinase G) | Weak inhibition | Ki: 0.48 µM | [1][2] |
| PKC (Protein Kinase C) | Weak inhibition | Ki: 15 µM | [1][2] |
| ROCK2 (Rho-associated kinase 2) | IC50: ~270 nM | 13% activity remaining at 10 µM | [3] |
| MSK1 (Mitogen- and stress-activated kinase 1) | IC50: ~120 nM | 32% activity remaining at 10 µM | [3] |
| S6K1 (Ribosomal protein S6 kinase 1) | IC50: ~80 nM | 46% activity remaining at 10 µM | [3] |
| MLCK (Myosin light-chain kinase) | - | Ki: 68 µM | [2] |
| AMPK (AMP-activated protein kinase) | - | 19% activity remaining at 10 µM | [3] |
| RSK1 (Ribosomal S6 kinase 1) | - | 18% activity remaining at 10 µM | [3] |
| PRK2 (Protein kinase C-related kinase 2) | - | 7% activity remaining at 10 µM | [3] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Ki values represent the inhibition constant. The percentage of activity remaining for H8 is from a screen at a 10 µM concentration.
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways of PKA and ROCK, two kinases significantly affected by H89 and, to a lesser extent, by H8.
References
Safety Operating Guide
Proper Disposal of Protein Kinase Inhibitor H89: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of the protein kinase inhibitor H89, safeguarding both personnel and the environment.
The protein kinase inhibitor H89 is a widely used tool in cellular signaling research. While some safety data sheets (SDS) may classify it as "not a hazardous substance or mixture," proper disposal according to local, state, and federal regulations is mandatory to mitigate potential environmental impact.
Key Safety and Disposal Information
| Parameter | Information |
| Chemical Name | N-[2-[[3-(4-Bromophenyl)-2-propenyl]amino]ethyl]-5-isoquinolinesulfonamide dihydrochloride |
| Primary Hazard | Potential for environmental toxicity. May emit toxic gases upon thermal decomposition. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses, and a lab coat should be worn when handling H89. |
| Spill Cleanup | In case of a spill, absorb the material with an inert substance and decontaminate the area with a 10% caustic solution.[1] All spill cleanup materials should be collected for proper disposal. |
| Container Disposal | Empty containers must be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container can be disposed of as regular laboratory glass waste. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of H89. This process is designed to be a general guideline; always consult and adhere to your institution's specific waste disposal protocols and local regulations.
-
Waste Identification and Collection:
-
Treat all unwanted H89, whether in solid form or in solution, as chemical waste.
-
Collect the waste in a designated, properly labeled, and sealed container. Do not mix H89 waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("H89, N-[2-[[3-(4-Bromophenyl)-2-propenyl]amino]ethyl]-5-isoquinolinesulfonamide dihydrochloride"), the concentration (if in solution), and the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
-
Contacting a Licensed Waste Disposal Service:
-
Do not dispose of H89 down the drain or in regular trash.[2]
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal. These services are equipped to handle chemical waste in compliance with all regulatory requirements.
-
-
Documentation:
-
Maintain a record of the amount of H89 disposed of and the date of disposal. This documentation is crucial for regulatory compliance and laboratory safety audits.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of H89 waste.
Caption: Decision workflow for the proper disposal of H89.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of the protein kinase inhibitor H89, contributing to a safer research environment and environmental protection. Always prioritize consulting your local regulations and institutional guidelines for chemical waste management.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
